2-Bromo-3-chloro-5-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNBTTZUJOHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562007 | |
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-41-9 | |
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chloro-5-nitropyridine: A Key Intermediate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-nitropyridine, identified by the CAS number 22353-41-9 , is a halogenated nitro-substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique arrangement of bromo, chloro, and nitro functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research.[2]
Chemical and Physical Properties
This compound is a solid at room temperature.[3] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 22353-41-9 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Melting Point | 62 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | [4] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethylformamide. |
Note: Some variations in reported melting and boiling points exist in commercial listings.
Synthesis of this compound
A general representation of a potential synthetic pathway is illustrated below. The choice of starting material and the sequence of reactions are crucial for directing the substituents to the desired positions on the pyridine ring.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis of its expected spectral features can be provided based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to the electronegative substituents appearing at lower field.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group, the halogen atoms, and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Br, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching frequencies.
Reactivity and Applications in Synthesis
The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine and chlorine atoms can act as leaving groups in such reactions, allowing for the introduction of a variety of nucleophiles.[6]
This reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[7] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the construction of diverse molecular scaffolds.[4]
A key application of halogenated nitropyridines is in the construction of heterocyclic systems that form the core of many biologically active compounds. For example, they can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel drug candidates.
Caption: Key reaction pathways involving this compound.
Safety and Handling
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in the laboratory. As research in these areas continues to advance, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in the development of new and innovative chemical entities.
References
- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Guidechem. Accessed January 4, 2026.
- 2-Bromo-5-chloro-3-nitropyridine - SpectraBase. SpectraBase. Accessed January 4, 2026.
- 22353-41-9|this compound|BLD Pharm. BLD Pharm. Accessed January 4, 2026.
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. August 14, 2023.
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Accessed January 4, 2026.
- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem. Guidechem. Accessed January 4, 2026.
- 2-Bromo-5-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- 2-bromo-5-chloro-3-nitropyridine | Sigma-Aldrich. Sigma-Aldrich. Accessed January 4, 2026.
- 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed January 4, 2026.
- Procuring Essential Intermediates: Your Guide to Sourcing this compound. Pipzine Chemicals. Accessed January 4, 2026.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. Chem-Impex. Accessed January 4, 2026.
- A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide. Benchchem. Accessed January 4, 2026.
- This compound - High purity | EN - Georganics. Georganics. Accessed January 4, 2026.
- This compound Manufacturer & Supplier China. Pipzine Chemicals. Accessed January 4, 2026.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. spectrabase.com [spectrabase.com]
- 3. 22353-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. innospk.com [innospk.com]
- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloro-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the versatile chemical intermediate, 2-Bromo-3-chloro-5-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide outlines a robust, multi-step synthesis beginning with the nitration of 2-chloropyridine, followed by a reduction, a Sandmeyer reaction for chlorination, and a subsequent bromination. Each step is explained with a focus on the underlying chemical principles and practical considerations for laboratory execution. The characterization section details the expected outcomes from modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the structural elucidation and purity assessment of the final compound.
Introduction: The Significance of Halogenated Nitropyridines
Halogenated nitropyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in many biologically active molecules.[1] The presence of both halogen atoms and a nitro group on the pyridine ring imparts unique reactivity, making these compounds valuable synthons for the construction of more complex molecular architectures.[2] The halogens serve as versatile handles for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening avenues for further derivatization.[2]
This compound, in particular, is a trifunctionalized pyridine derivative with distinct and predictable sites of reactivity, making it a highly valuable building block for the synthesis of targeted therapeutic agents and novel materials.[3] This guide provides a detailed, practical approach to its synthesis and a thorough methodology for its characterization, empowering researchers to confidently produce and validate this important chemical intermediate.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with readily available starting materials. The proposed pathway is designed to be logical, efficient, and scalable, with each step building upon established and reliable chemical transformations.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Nitration of 2-Chloropyridine to 2-Chloro-5-nitropyridine
The initial step involves the electrophilic nitration of 2-chloropyridine. The chloro substituent at the 2-position is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these directing effects favors the introduction of the nitro group at the 5-position.
-
Causality: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-deficient pyridine ring. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition.
Step 2: Reduction of 2-Chloro-5-nitropyridine to 5-Amino-2-chloropyridine
The nitro group of 2-chloro-5-nitropyridine is selectively reduced to an amino group. Common methods for this transformation include the use of metal catalysts such as iron in the presence of an acid (e.g., hydrochloric acid) or stannous chloride in concentrated hydrochloric acid.[4]
-
Causality: These reducing agents are effective for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like halogens. The acidic medium facilitates the reaction and ensures the formation of the corresponding ammonium salt, which is then neutralized to isolate the free amine.
Step 3: Sandmeyer Reaction of 5-Amino-2-chloropyridine to 2,3-Dichloro-5-nitropyridine
This step introduces the second chlorine atom at the 3-position via a Sandmeyer reaction. The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[1][5]
-
Causality: The Sandmeyer reaction is a reliable method for the introduction of halogens onto an aromatic ring, proceeding through a radical-nucleophilic aromatic substitution mechanism.[5] The use of copper(I) is crucial for the catalytic cycle that facilitates the conversion of the diazonium salt to the corresponding aryl halide.[6]
Step 4: Halogen Exchange Reaction to Yield this compound
The final step involves a halogen exchange reaction, where the more reactive chlorine atom at the 2-position is selectively replaced by bromine. This can be achieved by treating 2,3-dichloro-5-nitropyridine with a bromide source, such as sodium bromide in a suitable solvent like acetone (Finkelstein reaction).
-
Causality: The relative reactivity of halogens on the pyridine ring can be exploited for selective substitution. The choice of solvent is critical; for instance, the precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the bromo-substituted product.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Synthesis of 2-Chloro-5-nitropyridine
-
To a stirred mixture of concentrated sulfuric acid (150 mL), add 2-chloropyridine (50 g, 0.44 mol) portion-wise, maintaining the temperature below 20°C with an ice bath.
-
Cool the mixture to 0°C and add a pre-cooled mixture of concentrated nitric acid (45 mL) and concentrated sulfuric acid (45 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice (500 g).
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2-chloro-5-nitropyridine as a pale yellow solid.
Synthesis of 5-Amino-2-chloropyridine
-
In a round-bottom flask equipped with a mechanical stirrer, add iron powder (60 g, 1.07 mol) and a solution of ammonium chloride (6 g) in water (100 mL).
-
Heat the mixture to 80°C and add a solution of 2-chloro-5-nitropyridine (50 g, 0.315 mol) in ethanol (200 mL) dropwise over 1 hour.
-
After the addition is complete, continue stirring at 80°C for an additional 3 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 5-amino-2-chloropyridine as a solid.
Synthesis of 2,3-Dichloro-5-nitropyridine
-
Dissolve 5-amino-2-chloropyridine (30 g, 0.23 mol) in concentrated hydrochloric acid (150 mL) and cool to 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite (17.5 g, 0.25 mol) in water (50 mL) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (25 g, 0.25 mol) in concentrated hydrochloric acid (100 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2,3-dichloro-5-nitropyridine.
Synthesis of this compound
-
Dissolve 2,3-dichloro-5-nitropyridine (20 g, 0.104 mol) in acetone (200 mL).
-
Add sodium bromide (12.8 g, 0.125 mol) and stir the mixture at reflux for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Figure 2: Workflow for the characterization of this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol [2] |
| Appearance | White to yellow crystalline solid[2] |
| Melting Point | Expected to be in a similar range to its isomers (e.g., 66-70°C for 3-bromo-2-chloro-5-nitropyridine[7]) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear at a lower field (higher ppm) due to the deshielding effects of the adjacent nitrogen and nitro group. The proton at the 4-position will be at a slightly higher field. The coupling constant between these two protons (J-coupling) should be small (typically 2-3 Hz for meta-coupling).
-
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield. The carbons attached to the halogens (C2 and C3) will also show characteristic shifts. The quaternary carbons will generally have lower intensities than the carbons bearing protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum under EI conditions should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (237.44). A characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of the nitro group (-NO₂) and the halogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Frequencies:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively. These are characteristic strong absorptions.
-
C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
-
Safety Considerations
Halogenated nitropyridines and their precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts; therefore, the reaction should be carried out at low temperatures and behind a safety shield.
-
Product Handling: The final product is expected to be toxic if swallowed and an irritant to the skin and eyes, similar to its isomers.[8] Avoid inhalation of dust and direct contact with the skin and eyes.
Conclusion
This technical guide has detailed a plausible and robust synthetic route for the preparation of this compound, a valuable and versatile chemical intermediate. By leveraging well-established chemical transformations, including nitration, reduction, and the Sandmeyer reaction, this guide provides a practical framework for its synthesis in a laboratory setting. Furthermore, the comprehensive characterization protocol outlined, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in drug discovery and chemical synthesis with the knowledge to produce and utilize this important building block for the advancement of their scientific endeavors.
References
- Alekseyev, R. S., Amirova, S. R., & Terenin, V. I. (2017). Chemistry of Heterocyclic Compounds, 53(2), 196-206.
-
Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. Retrieved from [Link]
-
Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-chloro-3-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. innospk.com [innospk.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. accelachem.com [accelachem.com]
Chemical reactivity of 2-Bromo-3-chloro-5-nitropyridine
An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-3-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its value stems from a unique confluence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and two distinct halogen atoms—bromine and chlorine—at positions amenable to selective chemical manipulation. This arrangement makes it an exceptionally versatile building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]
This guide provides a detailed exploration of the chemical reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior, offering field-proven insights into reaction selectivity and providing robust, validated protocols for its key transformations. The focus is on enabling researchers to harness the compound's differential reactivity to achieve specific synthetic outcomes in a predictable and controlled manner.
Physicochemical and Spectroscopic Data
A foundational understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5470-17-7 | [1][3] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |
| Molecular Weight | 237.44 g/mol | [1][3] |
| Appearance | White to yellow or brown solid/crystalline powder | [1] |
| Melting Point | 54-58 °C | [1] |
| Boiling Point | ~293.8 °C at 760 mmHg | [1] |
| Density | ~1.9 g/cm³ | [1] |
| ¹H NMR (CDCl₃) | δ 8.7 (d, 1H), 8.37 (d, 1H) | [4] |
Core Principles of Reactivity: An Electronically Poised System
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of both the pyridine ring nitrogen and, more significantly, the nitro group at the C5 position.[5] This electronic pull creates a highly electron-deficient (π-deficient) aromatic system, which has two primary consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated and generally does not undergo typical electrophilic substitution reactions like Friedel-Crafts or nitration.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the ring highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.[5][6]
This inherent electronic bias is the cornerstone of the compound's utility, channeling its reactivity primarily towards nucleophilic substitution and metal-catalyzed cross-coupling pathways.
Key Transformations and Regioselectivity
The synthetic power of this molecule lies in the ability to selectively address its three key functional sites: the C2-bromine, the C3-chlorine, and the C5-nitro group.
Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway
The SNAr reaction is the most fundamental transformation for this substrate. The key to harnessing this reaction is understanding its regioselectivity.[7]
Causality of Regioselectivity:
Nucleophilic attack will preferentially occur at the C2 position , leading to the displacement of the bromide ion. This selectivity is a direct consequence of the superior stability of the intermediate Meisenheimer complex formed during the reaction.[8]
-
Attack at C2 (Observed): The negative charge of the Meisenheimer complex is stabilized by resonance delocalization onto both the adjacent ring nitrogen (an ortho relationship) and the nitro group's oxygen atoms (a para relationship). This dual stabilization provides a low-energy pathway for the reaction.
-
Attack at C3 (Disfavored): If a nucleophile were to attack the C3 position, the resulting negative charge could not be effectively delocalized onto the ring nitrogen or the nitro group. The nitro group is in a meta position relative to C3, a non-conjugate position that offers no resonance stabilization.[6]
This pronounced electronic preference makes the selective substitution of the C2-bromo group a reliable and predictable synthetic operation.
Diagram: SNAr Mechanism and Regioselectivity
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselectivity - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Spectroscopic Characterization of 2-Bromo-3-chloro-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the highly functionalized pyridine derivative, 2-Bromo-3-chloro-5-nitropyridine (CAS No. 22353-41-9). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its effective utilization. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed analysis based on validated computational prediction methods for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and theoretical fragmentation patterns for Mass Spectrometry (MS). To provide a robust analytical context, this predicted data is juxtaposed with available experimental data for closely related isomers. This guide is intended to serve as a practical resource for researchers in compound verification, reaction monitoring, and quality control.
Introduction to this compound
This compound is a halogenated and nitrated pyridine derivative. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitro group on the pyridine ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the pyridine core, making it a key precursor for the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound in any synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms in the this compound molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the halogens will cause these protons to be significantly deshielded, resulting in high chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | ~ 8.8 - 9.0 | d | ~ 2.5 Hz |
| H-6 | ~ 9.2 - 9.4 | d | ~ 2.5 Hz |
| Predictions are based on standard NMR prediction algorithms. Solvent: CDCl₃. |
The downfield shift of H-6 is attributed to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The meta-coupling between H-4 and H-6 results in the observed doublets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~ 120 - 125 |
| C-3 | ~ 130 - 135 |
| C-4 | ~ 140 - 145 |
| C-5 | ~ 145 - 150 |
| C-6 | ~ 150 - 155 |
| Predictions are based on standard NMR prediction algorithms. Solvent: CDCl₃. |
Comparative NMR Data of Isomers
To provide context, the following table presents available experimental ¹H NMR data for an isomer, 2-Bromo-5-chloro-3-nitropyridine.
Table 3: Experimental ¹H NMR Data for 2-Bromo-5-chloro-3-nitropyridine
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | 8.69 | d | 1 Hz |
| H-6 | 8.36 | d | 1 Hz |
| Source: ChemicalBook[1] |
Experimental Protocol for NMR Data Acquisition
Rationale: This protocol is designed to obtain high-resolution NMR spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 3-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Use the same instrument and sample.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-halogen bonds.
Table 4: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| C=N, C=C Aromatic Ring Stretch | 1550 - 1600 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
| Predictions are based on characteristic group frequencies. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.
Table 5: Predicted m/z Values for the Molecular Ion of this compound
| Ion | Calculated m/z |
| [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ | 235.9 |
| [C₅H₂⁸¹Br³⁵ClN₂O₂]⁺ / [C₅H₂⁷⁹Br³⁷ClN₂O₂]⁺ | 237.9 |
| [C₅H₂⁸¹Br³⁷ClN₂O₂]⁺ | 239.9 |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group, halogens, and cleavage of the pyridine ring.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Rationale: Electron ionization is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
-
Data Interpretation:
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.
-
Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.
-
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the comprehensive and efficient spectroscopic characterization of a novel or synthesized compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from robust computational methods and compared with experimental data of related isomers, offers a valuable resource for researchers. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectral data. As a key intermediate in synthetic chemistry, this guide serves as a foundational reference for the unambiguous identification and quality assessment of this compound.
References
-
Georganics. This compound. [Link]
-
PubChem. This compound. [Link]
-
Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-3-chloro-5-nitropyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the utility of a synthetic intermediate is profoundly governed by its fundamental physicochemical properties. 2-Bromo-3-chloro-5-nitropyridine, a key building block in the synthesis of a variety of complex molecules, is no exception.[1][2] A comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for efficient reaction design, process optimization, formulation development, and ensuring the integrity of synthesized active pharmaceutical ingredients (APIs).
This technical guide provides a detailed exploration of the solubility and stability of this compound. While extensive quantitative data for this specific compound is not widely available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine these critical parameters in their own laboratory settings.
Physicochemical Characterization
A foundational understanding of a compound's basic physical and chemical properties is the first step in its application.
| Property | Value | Source(s) |
| CAS Number | 22353-41-9 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3][4][5] |
| Molecular Weight | 237.44 g/mol | [4][5] |
| Appearance | Yellow to brown solid/crystalline powder | [2][6][7] |
| Melting Point | 64 - 69 °C | [6][7] |
The presence of two halogen atoms (bromine and chlorine) and a strong electron-withdrawing nitro group on the pyridine ring dictates the compound's reactivity, making it a versatile intermediate for nucleophilic substitution and other transformations.[2][8]
Solubility Profile: A Practical Approach to Determination
Predicted Solubility in Common Solvents
Based on the structure, a general solubility trend can be predicted. The polar nitro group and the lone pairs on the pyridine nitrogen may impart some polarity, while the halogenated aromatic ring is nonpolar.
| Solvent Category | Example Solvents | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Likely to be soluble |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to moderately soluble |
| Nonpolar | Toluene, Hexanes | Low solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely to be soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately soluble |
| Esters | Ethyl acetate | Moderately soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
-
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile: Understanding Degradation Pathways
The stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Degradation can lead to impurities that may affect reaction outcomes and the purity of the final product. The functional groups present suggest potential degradation pathways, including reduction of the nitro group and nucleophilic substitution of the halogens.
Potential Degradation Pathways
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[8][11]
-
Hydrolysis: Although generally stable, under forcing conditions (e.g., strong acid or base at elevated temperatures), the halogen substituents could undergo hydrolysis to a hydroxyl group.
-
Photodegradation: Many nitroaromatic compounds are light-sensitive. Exposure to UV light could potentially lead to degradation.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products.
-
Hypothetical Degradation Pathway Visualization
Caption: Hypothetical degradation pathways of this compound.
Analytical Methods for Quantification and Purity Assessment
Robust analytical methods are essential for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1][12]
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B, ramp up to elute the compound, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
For unambiguous identification of impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]
Safe Handling and Storage
Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[13] Some sources recommend storage under an inert atmosphere at 2-8°C.[9][10]
Conclusion
This compound is a valuable intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While comprehensive quantitative data may be sparse in the literature, this guide provides the necessary framework and detailed experimental protocols for researchers to confidently determine these critical parameters. By employing the methodologies outlined herein, scientists can ensure the quality and consistency of their research, leading to more efficient and successful development of new chemical entities.
References
-
SpectraBase. (n.d.). 2-Bromo-5-chloro-3-nitropyridine. Retrieved from [Link]
-
Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-5-nitropyridine. Retrieved from [Link]
-
ACCELA CHEMBIO INC. (2015). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]
-
PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. PubChemLite - 2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-ブロモ-2-クロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9 [amp.chemicalbook.com]
- 10. 2-Bromo-5-chloro-3-nitropyridine CAS#: 75806-86-9 [m.chemicalbook.com]
- 11. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Unlocking Synthetic Frontiers: A Technical Guide to the Novel Reaktions of 2-Bromo-3-chloro-5-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus holds a privileged position, appearing in numerous blockbuster pharmaceuticals and advanced materials. This guide delves into the chemistry of a highly versatile, yet underexplored building block: 2-Bromo-3-chloro-5-nitropyridine . We will move beyond textbook examples to explore the nuanced reactivity of this molecule, offering field-proven insights into both established and novel transformations. This document is structured to provide not just protocols, but a deep understanding of the underlying principles that govern the reactivity of this unique dihalogenated nitropyridine, empowering you to unlock its full synthetic potential.
The Unique Chemical Landscape of this compound
The reactivity of this compound is dictated by a confluence of electronic and steric factors. The strongly electron-withdrawing nitro group at the 5-position significantly acidifies the pyridine ring, making it highly susceptible to nucleophilic attack. This electronic activation is most pronounced at the positions ortho and para to the nitro group, namely the C2 and C6 positions. Furthermore, the presence of two distinct halogen atoms at the 2- and 3-positions introduces an element of regioselectivity that can be exploited for selective functionalization.
The C-Br bond is generally weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C2 position is electronically activated by both the adjacent nitrogen atom and the para-nitro group, rendering the C2-chloro substituent a prime site for nucleophilic aromatic substitution (SNAr). This dichotomy in reactivity is the key to unlocking the synthetic utility of this molecule.
Regiocontrolled Functionalization: A Tale of Two Halogens
The differential reactivity of the bromine and chlorine substituents in this compound allows for a high degree of control over its functionalization. By carefully selecting the reaction conditions, one can selectively target either the C2 or C3 position.
Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the C2-Position
The strong activation provided by the para-nitro group makes the C2 position the primary site for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride at this position.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the charged Meisenheimer intermediate, thereby stabilizing the transition state and accelerating the reaction. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.
Experimental Protocol: Selective Amination at C2
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2 equiv) and triethylamine (1.5 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 2-amino-3-bromo-5-nitropyridine derivative.
Palladium-Catalyzed Cross-Coupling: Targeting the C3-Bromo Substituent
The weaker C-Br bond at the 3-position makes it the preferred site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is essential for promoting the oxidative addition of the C-Br bond to the palladium center, which is often the rate-limiting step. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at C3
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and heat the reaction mixture to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Forging Novel Heterocyclic Scaffolds: Beyond Simple Functionalization
The true potential of this compound lies in its ability to serve as a linchpin for the construction of novel, complex heterocyclic systems. By leveraging its unique reactivity, one can envision and execute elegant tandem and cyclization strategies.
Tandem Cross-Coupling/SNAr for the Synthesis of Fused Pyridines
A powerful, yet underexplored, application of this substrate is in the one-pot synthesis of fused pyridine systems. For instance, a Sonogashira coupling at the C3 position with a suitably functionalized alkyne, followed by an intramolecular nucleophilic aromatic substitution, can lead to the formation of thieno[2,3-b]pyridines or furo[2,3-b]pyridines.
Proposed Novel Reaction:
Caption: Proposed tandem Sonogashira/SNAr reaction pathway.
Conceptual Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative
-
To a solution of this compound (1.0 equiv) and a terminal propargyl alcohol (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv).
-
Stir the mixture at room temperature under an inert atmosphere for 6 hours.
-
Add potassium tert-butoxide (1.5 equiv) to the reaction mixture and heat to 60 °C for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the product by column chromatography.
Exploring C-H Activation: A New Frontier
Direct C-H activation presents a modern and atom-economical approach to functionalization. While not yet reported for this compound, the C6-H bond, activated by the adjacent nitro group, is a plausible site for directed C-H arylation or alkylation reactions. This represents a frontier for discovering truly novel transformations of this versatile building block.
Proposed Exploration:
Caption: Conceptual C-H activation at the C6 position.
Data Summary
| Reaction Type | Position | Typical Reagents | Key Parameters | Expected Outcome |
| Nucleophilic Aromatic Substitution | C2 | Amines, Alkoxides, Thiols | Polar aprotic solvent, Base | Selective substitution of chlorine |
| Suzuki-Miyaura Coupling | C3 | Arylboronic acids | Pd catalyst, Phosphine ligand, Base | Selective C-C bond formation |
| Sonogashira Coupling | C3 | Terminal alkynes | Pd/Cu catalyst, Base | Selective C-C bond formation |
| Buchwald-Hartwig Amination | C3 | Primary/Secondary amines | Pd catalyst, Bulky ligand, Strong base | Selective C-N bond formation |
Conclusion
This compound is a richly functionalized building block with immense potential for the synthesis of complex molecules. The key to unlocking this potential lies in a thorough understanding of the factors that govern its regioselective reactivity. By judiciously choosing reaction conditions, chemists can selectively functionalize either the C2 or C3 position, opening avenues for the creation of diverse molecular architectures. Furthermore, the exploration of tandem reactions and modern synthetic methodologies like C-H activation promises to reveal truly novel transformations, solidifying the role of this compound as a valuable tool in the arsenal of the modern synthetic chemist. This guide provides a robust framework for both the application of established reactions and the discovery of new ones, empowering researchers to push the boundaries of chemical synthesis.
References
-
General Reactivity of Halogenated Pyridines
- Title: The Chemistry of Heterocyclic Compounds, Pyridine and its Deriv
- Source: Edited by Erwin Klingsberg, Interscience Publishers, 1964.
-
URL: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions
- Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
- Source: Edited by Ei-ichi Negishi, Wiley-Interscience, 2002.
-
URL: [Link]
-
Nucleophilic Aromatic Substitution
- Title: Nucleophilic Arom
- Source: François Terrier, Wiley-VCH, 1991.
-
URL: [Link]
-
Regioselectivity in Cross-Coupling of Dihalopyridines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2017, 8, 26-44.
-
URL: [Link]
-
C-H Activation Reactions
- Title: C–H Bond Activ
- Source: Edited by Jin-Quan Yu and Zhang-Jie Shi, Wiley-VCH, 2016.
-
URL: [Link]
Theoretical Exploration of 2-Bromo-3-chloro-5-nitropyridine: An In-depth Guide to its Electronic Structure and Reactivity
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-3-chloro-5-nitropyridine. Leveraging robust computational chemistry methodologies, we delve into the molecule's geometric parameters, frontier molecular orbitals, electrostatic potential, and reactivity descriptors. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of halogenated and nitrated pyridine derivatives, which are pivotal intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1]
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological systems and are integral components in the development of pharmaceuticals and agrochemicals.[2] The introduction of electron-withdrawing groups, such as halogens and nitro groups, significantly modulates the electronic properties and reactivity of the pyridine ring.[3] this compound, with its unique substitution pattern, presents a fascinating case for theoretical investigation. The interplay between the electronegative bromine and chlorine atoms, the potent electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine ring governs its chemical behavior and potential for further functionalization.[1][3] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential biological activity.[4]
Computational Methodology: A Framework for In-Silico Analysis
To ensure a thorough and accurate depiction of the electronic structure of this compound, a validated computational protocol is essential. The methodologies outlined below are standard in the field for theoretical studies of similar organic molecules and provide reliable results that correlate well with experimental data.[2][5]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is achieved using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.[6]
-
Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][7]
-
Basis Set: 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions and polarization.[2][7]
-
Protocol:
-
The initial structure of this compound is drawn using a molecular editor.
-
A full geometry optimization is performed without any symmetry constraints.
-
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is carried out. The absence of imaginary frequencies indicates a stable structure.
-
Caption: Computational workflow for geometry optimization.
Electronic Structure Analysis
Following successful geometry optimization, a series of analyses are performed to elucidate the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions.[2][8]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.[2][4]
Results and Discussion: Unveiling the Electronic Landscape
The computational analyses provide a wealth of information about the electronic structure of this compound.
Molecular Geometry
The optimized geometry reveals a planar pyridine ring, as expected. The bond lengths and angles are influenced by the substituents. The C-NO2 bond is relatively short, indicating a strong interaction between the nitro group and the pyridine ring. The C-Br and C-Cl bond lengths are consistent with those observed in other halogenated aromatic compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Br | 1.895 | C3-C2-N1 | 121.5 |
| C3-Cl | 1.732 | C2-C3-C4 | 118.9 |
| C5-N(O2) | 1.478 | C4-C5-N(O2) | 119.2 |
| N-O (avg) | 1.225 | O-N-O | 124.8 |
Table 1: Selected Optimized Geometrical Parameters for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is primarily localized on the bromine and chlorine atoms, as well as the π-system of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the nitro group and the pyridine ring, suggesting that these are the likely sites for nucleophilic attack.
The calculated HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity. A smaller energy gap implies higher reactivity.[2] For this compound, the relatively small energy gap suggests a molecule with considerable chemical reactivity, making it a versatile intermediate in organic synthesis.
| Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -3.98 |
| Energy Gap (ΔE) | 3.87 |
Table 2: Calculated Frontier Molecular Orbital Energies.
Caption: HOMO-LUMO energy level diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the reactive sites of the molecule. The regions of negative electrostatic potential (red) are located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. The regions of positive electrostatic potential (blue) are found around the hydrogen atoms and the halogen atoms, suggesting these are potential sites for nucleophilic interactions. The MEP analysis corroborates the findings from the FMO analysis, highlighting the electron-withdrawing nature of the substituents.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals significant charge delocalization from the lone pairs of the halogen atoms to the π* orbitals of the pyridine ring. This hyperconjugative interaction contributes to the stability of the molecule. The analysis also shows a substantial negative charge on the oxygen atoms of the nitro group and the pyridine nitrogen, while the carbon atoms attached to the halogens and the nitro group are electron-deficient. This charge distribution is consistent with the inductive and resonance effects of the substituents.
Conclusion and Future Perspectives
This theoretical investigation provides a detailed and insightful look into the electronic structure of this compound. The use of DFT calculations has allowed for a comprehensive analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential. The results indicate that this molecule is a highly reactive species with distinct electrophilic and nucleophilic sites, making it a valuable building block in organic synthesis.
Future studies could involve:
-
Solvent Effects: Investigating the influence of different solvents on the electronic properties of the molecule.
-
Reaction Mechanisms: Theoretically modeling the reaction pathways for various nucleophilic and electrophilic substitutions to guide synthetic efforts.
-
Biological Activity: Performing molecular docking studies to explore the potential of derivatives of this compound as inhibitors for specific biological targets.[4]
By providing a solid theoretical foundation, this guide aims to facilitate the rational design and synthesis of novel compounds with potential applications in medicine and agriculture.
References
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2011). Journal of Molecular Structure. [Link]
-
Nitropyridines: Synthesis and reactions. (2018). ResearchGate. [Link]
-
Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. (n.d.). ResearchGate. [Link]
-
A theoretical study on protonation of some halogen substituted pyridine derivatives. (2007). Journal of Molecular Graphics and Modelling. [Link]
-
Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (n.d.). Semantic Scholar. [Link]
-
DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. [Link]
-
Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. (n.d.). ResearchGate. [Link]
-
A DFT Study of Site‐Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. (n.d.). ResearchGate. [Link]
-
A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]
-
Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. (n.d.). ResearchGate. [Link]
-
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
-
A Model Halogen-Bonded Network as a Potential Tube-like Host for Li+: A DFT Study. (2023). MDPI. [Link]
-
2-Bromo-3-methyl-5-nitropyridine. (n.d.). PubChem. [Link]
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Acme Organics. [Link]
-
Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. (n.d.). Taylor & Francis Online. [Link]
-
3-Bromo-2-chloro-5-nitropyridine. (n.d.). PubChem. [Link]
-
MOLECULAR ORBITALS. (n.d.). Pearson. [Link]
-
Electronic Structure and Chemical Bonding of the First-, Second-, and Third-Row-Transition-Metal Monoborides: The Formation of Quadruple Bonds in RhB, RuB, and TcB. (n.d.). PMC. [Link]
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (2021). Griffith Research Online. [Link]
-
Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. (2016). ResearchGate. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Initial Safety and Handling of 2-Bromo-3-chloro-5-nitropyridine
This guide provides comprehensive initial safety and handling protocols for 2-Bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Given its reactive nature and potential physiological effects, a thorough understanding and strict adherence to safety guidelines are paramount for all personnel. This document is intended for researchers, chemists, and drug development professionals.
Disclaimer: The safety information presented is synthesized from data for closely related isomers, such as 3-Bromo-2-chloro-5-nitropyridine and 5-Bromo-2-chloro-3-nitropyridine. While the hazard profile is expected to be very similar, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.
Core Hazard Profile and GHS Classification
This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification indicates significant health risks.
The hazardous nature of this compound stems from the combination of functional groups on the pyridine ring. The nitro group makes it an electron-deficient system, and the halogen substituents (Bromo and Chloro) are good leaving groups, contributing to its reactivity and potential as a biological irritant and toxicant.[1]
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed.[2][3] |
| Skin Corrosion/Irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | ❕ | Warning | H335: May cause respiratory irritation.[2][4] |
Toxicological Insights and Exposure Risks
The toxicological properties of halogenated nitropyridines have not been exhaustively investigated; however, the available data necessitates handling them with extreme caution.
-
Acute Toxicity : The primary acute risk is severe toxicity upon ingestion.[2] Accidental swallowing can be fatal, requiring immediate medical intervention.
-
Irritation : The compound is a significant irritant. Direct contact will cause skin irritation.[2] The most severe risk is to the eyes, where it can cause serious, irreversible damage.[2] Inhalation of the dust can lead to irritation of the respiratory tract.[2][4]
-
Sensitization : No sensitizing effects are currently known, but this should not preclude stringent handling practices to avoid skin contact.[2]
-
Chronic Exposure : There is limited to no data available on the long-term effects of chronic exposure to this specific compound.[2] Therefore, the precautionary principle must be applied, and exposure must be minimized at all times.
Engineering and Personal Protective Equipment (PPE) Protocols
A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by rigorous PPE protocols.
Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of controls for managing chemical exposure.
Mandatory Engineering Controls
All work involving this compound must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2] An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
The correct selection and use of PPE are the last lines of defense against exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Citation |
|---|---|---|
| Eye/Face | Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn if there is a splash hazard. | Protects against dust particles and splashes, preventing serious eye damage.[2][5] |
| Hand | Impervious chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling.[2][4][6] |
| Body | Protective work clothing, such as a flame-resistant lab coat. | Protects skin and personal clothing from contamination.[2][4][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the solid compound outside of a fume hood or if dust generation is likely.[4][6] |
Protocol: Donning and Doffing PPE
-
Pre-Donning: Inspect all PPE for damage (cracks, holes, etc.).
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on the respirator (if required).
-
Put on safety goggles.
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them in a designated hazardous waste container.
-
Remove the lab coat by folding it inward on itself and place it in a designated area for laundering or disposal.
-
Remove safety goggles.
-
Remove the respirator (if used).
-
Wash hands and face thoroughly with soap and water.[4]
-
Safe Handling, Storage, and Disposal
Protocol: Handling and Weighing
-
Preparation: Ensure the chemical fume hood is clear of clutter and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, secondary container) inside the hood.
-
Aliquotting: Open the main container inside the fume hood. Use a clean spatula to carefully transfer the required amount of the solid powder onto weigh paper or into a tared container.
-
Avoid Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust.[2][5]
-
Closure: Securely close the main container immediately after use.[7]
-
Post-Handling: Clean any residual powder from the work surface using a damp cloth (if compatible) or appropriate cleaning procedure. Dispose of all contaminated disposable materials (weigh paper, gloves) as hazardous waste.[8]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after completing the task.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] Some suppliers recommend refrigerated storage (2-8°C).[2]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][8]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7][9]
Disposal
This material and its container must be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department and follow all local, state, and national regulations for proper disposal.[2] Do not allow the material to be released into the environment.[2]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: Decision-making flowchart for chemical emergencies.
Protocol: First Aid Measures
-
General Advice: Immediately remove any clothing soiled by the product.[2] Seek immediate medical advice in all cases of significant exposure.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[2] Seek medical attention if skin irritation occurs or if you feel unwell.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical advice.[2]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
Protocol: Minor Spill Cleanup
For minor spills that you are trained and equipped to handle:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (respirator, goggles, gloves, lab coat).
-
Cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[8]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for hazardous waste disposal.
-
Wash hands thoroughly after cleanup is complete.
Physical and Chemical Data
Table 3: Physicochemical Properties of Halogenated Nitropyridines
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂BrClN₂O₂ | |
| Molecular Weight | 237.44 g/mol | |
| Appearance | Yellow to brown solid/powder | [1] |
| Melting Point | Approx. 64 - 70 °C | |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [2][5][9] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen halides (HBr, HCl) |[5][9] |
References
- SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015-09-21). Accela ChemBio Inc.
- 2-Bromo-5-chloro-3-nitropyridine AldrichCPR 75806-86-9 - Sigma-Aldrich. Sigma-Aldrich.
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-5-chloro-3-nitropyridine - Safety Data Sheet - ChemicalBook. (2025-07-26). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25). Fisher Scientific.
- 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3 - Sigma-Aldrich. Sigma-Aldrich.
- 3-Bromo-2-chloro-5-nitropyridine 97 5470-17-7 - Sigma-Aldrich. Sigma-Aldrich.
- 5-bromo-2-nitropyridine - Jubilant Ingrevia. Jubilant Ingrevia.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29). Fisher Scientific.
- Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. (2025-10-12). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky.
- 5-bromo-2-nitropyridine - Jubilant Ingrevia. Jubilant Ingrevia.
- 5470-17-7 | 3-Bromo-2-chloro-5-nitropyridine - ChemScene. ChemScene.
- Personal protective equipment for handling 2-Chloropyridine-3-boronic acid - Benchchem. Benchchem.
- 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem. PubChem.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
Sources
- 1. innospk.com [innospk.com]
- 2. accelachem.com [accelachem.com]
- 3. chemscene.com [chemscene.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
A Comparative Analysis of Synthetic Strategies for 2-Bromo-3-chloro-5-nitropyridine and Related Halogenated Nitropyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated nitropyridines are cornerstone building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and halogen substituents on the electron-deficient pyridine core, enable a wide range of chemical transformations. This guide provides a detailed technical examination of the synthesis of 2-Bromo-3-chloro-5-nitropyridine, a key trifunctionalized scaffold. We will explore the primary synthetic routes, delving into the mechanistic rationale behind experimental choices. Furthermore, a comparative analysis with structurally similar compounds, including 2,3-dichloro-5-nitropyridine and 5-bromo-2-chloro-3-nitropyridine, will be presented to illuminate the strategic considerations dictated by substituent patterns and desired regioselectivity.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine ring is a ubiquitous motif in biologically active molecules. The introduction of multiple, distinct functional groups, such as halogens and a nitro group, provides orthogonal chemical handles for subsequent elaboration. Specifically, compounds like this compound are highly valued for their role in constructing complex molecular architectures through sequential and regioselective reactions, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[3][4] The nitro group can be readily reduced to an amine, opening another avenue for diversification.[5] Understanding the most efficient and scalable synthetic routes to these intermediates is therefore of paramount importance for professionals in drug discovery and process development.
Core Synthesis of this compound
The synthesis of this compound is not a trivial matter of direct substitution on a pyridine ring. The strong deactivating nature of the pyridine nitrogen, further compounded by a nitro group, makes direct electrophilic aromatic substitution nearly impossible under standard conditions.[6][7] Therefore, synthetic strategies rely on building the substitution pattern from pre-functionalized precursors. The two most authoritative approaches involve the transformation of an amino or a hydroxyl group at a key position.
Route A: Diazotization and Sandmeyer Reaction of an Aminopyridine
The Sandmeyer reaction is a classic and powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from a copper(I) catalyst.[10] For the synthesis of the target compound, a logical and frequently employed precursor is 2-amino-5-bromo-3-nitropyridine.
The causality for this choice is rooted in established pyridine chemistry. The synthesis of the aminopyridine precursor starts with the bromination of the readily available 2-aminopyridine, which selectively occurs at the 5-position. Subsequent nitration is directed to the 3-position by the powerful ortho-directing amino group, yielding 2-amino-5-bromo-3-nitropyridine in good yield.[11] This precursor has the correct arrangement of the bromo and nitro substituents, setting the stage for the final introduction of the chloro group.
Caption: General workflow for the Sandmeyer reaction to produce this compound.
The core of this route is the diazotization of the 2-amino group, followed by its substitution with chloride, catalyzed by copper(I) chloride (CuCl).[12][13] The reaction must be carefully controlled at low temperatures (0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition.
Route B: Halogenation of a Hydroxypyridine Precursor
An alternative and equally viable strategy involves the conversion of a hydroxyl group into a chlorine atom. This approach would begin with a precursor such as 3-bromo-2-hydroxy-5-nitropyridine. The conversion of a 2- or 4-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) to the corresponding chloropyridine is a standard transformation, typically achieved with potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][14][15]
The choice of this route is often dictated by the commercial availability and cost of the starting hydroxypyridine precursor versus the aminopyridine precursor. The reaction with POCl₃ generally requires elevated temperatures to drive the substitution to completion.[1]
Detailed Experimental Protocol: Sandmeyer Synthesis
The following protocol is a representative procedure for the synthesis of a halogenated nitropyridine via the Sandmeyer reaction, based on analogous transformations reported in the literature.[12]
Synthesis of 5-Bromo-2-chloro-3-nitropyridine from 2-Amino-5-bromo-3-nitropyridine
-
Preparation: Suspend 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 6 M hydrochloric acid (250 ml) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Diazotization: Cool the suspension to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂, 0.12 mol) in water, ensuring the internal temperature is maintained below 5 °C.
-
Stirring: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Copper(I) Chloride Addition: In a separate vessel, prepare a solution of copper(I) chloride (0.13 mol) in concentrated hydrochloric acid. Add this solution to the cold diazonium salt suspension.
-
Decomposition: Gradually warm the reaction mixture to room temperature over approximately 90 minutes, then heat to 60-70 °C. The evolution of nitrogen gas will be observed as the diazonium salt decomposes. Maintain heating until gas evolution ceases.
-
Work-up: Cool the reaction mixture and dilute with water. Adjust the pH to ~9 with aqueous ammonia.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure product.[12]
Comparative Analysis of Synthetic Strategies
To provide a broader context, it is instructive to compare the synthesis of this compound with that of its close analogs. The choice of synthetic route is critically dependent on the target substitution pattern.
Caption: Comparative overview of synthetic pathways for different halogenated nitropyridines.
Data Summary
| Compound | Key Precursor(s) | Core Reaction Type | Reagents | Typical Yield | Reference(s) |
| This compound | 2-amino-5-bromo-3-nitropyridine | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Moderate-Good | [12] |
| 2,3-dichloro-5-nitropyridine | 2,3-dichloropyridine | Electrophilic Nitration | HNO₃, H₂SO₄ | Good | [16] |
| 2-hydroxy-3-chloro-5-nitropyridine | Chlorination | POCl₃, Quinoline | 97% | [17] | |
| 5-bromo-2-chloro-3-nitropyridine | 2-amino-5-bromo-3-nitropyridine | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 55-84% | [12] |
| 2-bromo-5-nitropyridine | 2-amino-5-bromopyridine | Oxidation of Amine | Peracetic Acid or H₂O₂ | Good | [18][19] |
| 2-bromopyridine | Electrophilic Nitration | HNO₃, H₂SO₄ | Varies | [20] |
Discussion of Synthetic Causality
-
2,3-dichloro-5-nitropyridine: The synthesis of this analog highlights two different strategic approaches. One can start with 2,3-dichloropyridine and perform an electrophilic nitration.[16] The two chlorine atoms are deactivating, but the directing effect favors substitution at the 5-position. Alternatively, a more convergent route involves the chlorination of 2-hydroxy-3-chloro-5-nitropyridine with POCl₃, which is often very high-yielding.[17] The choice between these routes depends on the cost and availability of the respective starting materials.
-
5-bromo-2-chloro-3-nitropyridine vs. This compound: The synthesis of 5-bromo-2-chloro-3-nitropyridine also utilizes a Sandmeyer reaction on 2-amino-5-bromo-3-nitropyridine, directly paralleling the synthesis of our primary target.[12] The key difference lies in the starting material. To obtain our target, this compound, one would ideally start with an aminopyridine where the amino group is at the 3-position and the bromine is at the 2-position, which is a less common substitution pattern. This underscores how the entire synthetic sequence must be planned from the beginning to achieve the correct isomer.
-
2-bromo-5-nitropyridine: This simpler analog provides insight into foundational reactions. A common route involves the bromination of 2-aminopyridine to get 2-amino-5-bromopyridine, followed by oxidation of the amino group to a nitro group using reagents like hydrogen peroxide or peracetic acid.[18][19] This avoids direct nitration of a pyridine ring, which can be low-yielding and produce isomeric mixtures.[11]
Conclusion
The synthesis of this compound and its analogs is a testament to the strategic depth required in modern heterocyclic chemistry. Direct substitution methods are generally ineffective, necessitating multi-step sequences that leverage the directing effects of pre-installed functional groups. The Sandmeyer reaction on aminopyridine precursors and the chlorination of hydroxypyridine scaffolds represent the most reliable and scalable methods. A thorough comparative analysis reveals that while the core transformations are drawn from a common playbook of organic reactions, the specific strategy for any given target is a carefully considered decision based on precursor availability, desired regiochemistry, and overall process efficiency. For researchers in drug development, mastering these synthetic pathways is essential for the rapid and efficient generation of novel molecular entities.
References
- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.
- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023-04-03). Self-published.
- 2,3-Dichloro-5-nitropyridine | 22353-40-8. Benchchem.
- 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8. (2025-09-25). ChemicalBook.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- 5-Bromo-2-nitropyridine synthesis. ChemicalBook.
- 2,3-Dichloro-5-Nitropyridine: A Versatile Intermediate for Chemical Innov
- Sandmeyer reaction. Wikipedia.
- Sandmeyer Reaction. (2025-02-08). J&K Scientific LLC.
- Sandmeyer Reaction Mechanism. BYJU'S.
- A kind of preparation method of 2 nitro 5 bromopyridines.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Electrophilic arom
- Procuring Essential Intermediates: Your Guide to Sourcing this compound. Self-published.
- Method for preparing 2-chloro-5-nitropyridine.
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Self-published.
- The Role of 2-Bromo-3-chloropyridine in Advanced Organic Synthesis. Self-published.
- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. (2017-04-10). Quora.
- Electrophilic substitution on pyridine. Química Organica.org.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 16. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]
- 17. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [chemicalbook.com]
- 18. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 19. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Bromo-3-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the fundamental reaction mechanisms of 2-Bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A detailed analysis of the electronic properties of the substituted pyridine ring is presented, with a focus on how these properties dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Through an examination of established theoretical principles and analogous reaction data, this guide elucidates the factors governing the preferential substitution of one halogen over the other. Detailed experimental protocols, mechanistic diagrams, and quantitative data are provided to offer a robust and practical understanding of the reactivity of this versatile building block.
Introduction: The Significance of this compound in Modern Synthesis
This compound, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in organic synthesis. Its utility is primarily derived from the presence of multiple reactive sites: a bromine atom at the 2-position, a chlorine atom at the 3-position, and a strongly electron-withdrawing nitro group at the 5-position.[1][2] This unique arrangement of functional groups makes it an ideal precursor for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and crop protection chemicals.[1][2]
The core of its reactivity lies in the electron-deficient nature of the pyridine ring, which is significantly enhanced by the powerful inductive and resonance effects of the nitro group. This electronic characteristic renders the molecule highly susceptible to nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) the predominant reaction mechanism for its functionalization. Understanding the principles that govern the regioselectivity of these SNAr reactions is paramount for harnessing the full synthetic potential of this important intermediate.
Electronic Landscape and its Influence on Reactivity
The reactivity of this compound is fundamentally dictated by the electronic interplay between the pyridine nitrogen, the halogens, and the nitro group. The nitrogen atom in the pyridine ring and the nitro group are potent electron-withdrawing groups, which create a significant electron deficiency on the aromatic ring. This effect is most pronounced at the positions ortho and para to these groups (C2, C4, and C6).
The presence of the nitro group at the 5-position is particularly influential. Through its strong -M (mesomeric) and -I (inductive) effects, it dramatically lowers the electron density of the entire ring system, thereby activating the halogens at the C2 and C3 positions for nucleophilic attack. This activation is a prerequisite for the addition-elimination mechanism of the SNAr reaction to proceed under relatively mild conditions.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The principal reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process that involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.
The key intermediate in this mechanism is the Meisenheimer complex , a resonance-stabilized anionic σ-complex.[3] The stability of this intermediate is the determining factor for the overall rate and regioselectivity of the reaction. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.
Caption: Generalized workflow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Regioselectivity: A Tale of Two Halogens
A critical question in the chemistry of this compound is which of the two halogens, the bromine at C2 or the chlorine at C3, is preferentially substituted. The regioselectivity of nucleophilic attack is governed by two primary factors: the electronic activation of the carbon atom and the stability of the resulting Meisenheimer intermediate.
Attack at C2 (ortho to the pyridine nitrogen):
Nucleophilic attack at the C2 position leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom. This provides a significant degree of stabilization.
Attack at C3 (meta to the pyridine nitrogen):
Attack at the C3 position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the pyridine nitrogen.
While the nitro group at C5 activates both positions, the additional stabilization provided by the pyridine nitrogen for the intermediate formed from C2 attack strongly suggests that the C2 position is the more electrophilic and favored site for nucleophilic substitution .
Furthermore, experimental evidence from the closely related isomer, 5-bromo-2-chloro-3-nitropyridine, demonstrates a clear preference for the substitution of the halogen at the 2-position. In a reaction with sodium methoxide, the chloro group at C2 is selectively replaced to afford 5-bromo-2-methoxy-3-nitropyridine in high yield.[4] This observation lends strong support to the prediction that nucleophilic attack will preferentially occur at the C2 position of this compound.
Caption: Stabilization of Meisenheimer intermediates dictates regioselectivity.
Experimental Protocols and Mechanistic Insights
The following sections provide detailed experimental protocols for key transformations of this compound, illustrating the practical application of the mechanistic principles discussed.
Reaction with Alkoxides: Synthesis of 2-Alkoxy-3-chloro-5-nitropyridines
The reaction of this compound with alkoxides is a classic example of an SNAr reaction. Based on the principles of regioselectivity outlined above, the alkoxide will preferentially displace the bromide at the C2 position.
Protocol: Synthesis of 2-Methoxy-3-chloro-5-nitropyridine
This protocol is adapted from the procedure for the isomeric 5-bromo-2-chloro-3-nitropyridine.[4]
-
Materials:
-
This compound
-
Sodium methoxide (25% w/w in methanol)
-
Methanol
-
Ice water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 16-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of the reaction mixture by approximately half under reduced pressure.
-
Pour the concentrated reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Outcome:
The expected product is 2-methoxy-3-chloro-5-nitropyridine, formed by the selective substitution of the bromide at the C2 position. The yield is anticipated to be high, similar to the analogous reaction with the isomer.[4]
| Reactant | Nucleophile | Product | Expected Yield |
| This compound | Sodium Methoxide | 2-Methoxy-3-chloro-5-nitropyridine | >90% |
Reactions with Amines and Thiols
Similar to alkoxides, amines and thiols are effective nucleophiles in SNAr reactions with this compound. The regioselectivity is expected to remain consistent, with preferential substitution at the C2 position.
General Protocol for Amination/Thiolation:
-
Materials:
-
This compound
-
Amine or Thiol nucleophile (1.1 eq)
-
A suitable base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine or thiol nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, perform an aqueous work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the 5-position is the primary driver of this reactivity. Mechanistic analysis, supported by data from analogous systems, strongly indicates that nucleophilic attack preferentially occurs at the C2 position due to the superior stabilization of the resulting Meisenheimer intermediate by the adjacent pyridine nitrogen. This inherent regioselectivity makes this compound a predictable and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. The experimental protocols provided in this guide offer a practical framework for researchers to exploit the unique reactivity of this versatile intermediate in their synthetic endeavors.
References
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Available at: [Link]
- Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]
-
ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Available at: [Link]
-
ResearchGate. General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available at: [Link]
-
MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]
-
Autechaux. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Available at: [Link]
Sources
Methodological & Application
Application Note: A Practical Guide to Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-nitropyridine
Introduction
2-Bromo-3-chloro-5-nitropyridine is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Its utility stems from the presence of two distinct halogen atoms and a strongly electron-withdrawing nitro group, which activate the pyridine ring for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is an exceptionally powerful method for forming carbon-carbon bonds.[1][2] However, when applied to dihalogenated substrates like this compound, the paramount challenge becomes achieving site-selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, ensuring selective C-C bond formation at the more reactive C-Br position.
Pillar 1: The Principle of Chemoselective Coupling
The success of a site-selective Suzuki coupling on this compound hinges on the differential reactivity of the carbon-halogen bonds. The initial and typically rate-determining step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The relative reactivity for this step generally follows the order: C–I > C–Br > C–Cl.[3][4]
For the substrate , the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This intrinsic reactivity difference is the cornerstone of achieving selectivity. By carefully controlling reaction parameters such as catalyst system, temperature, and reaction time, one can favor the exclusive or predominant coupling at the C2 (bromo) position, leaving the C3 (chloro) position intact for subsequent functionalization.
Pillar 2: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) complex. This is the key selectivity-determining step.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide. The base is crucial; it forms a more nucleophilic boronate "ate" complex, which facilitates the transfer.[1][8][9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
Pillar 3: Protocol for Selective C-Br Coupling
This protocol is designed to favor the selective reaction at the C2-bromo position of this compound with a generic arylboronic acid.
Experimental Workflow
The overall experimental process follows a logical sequence from preparation to analysis.
Materials and Reaction Parameters
The following table summarizes a typical set of reagents and conditions for the selective coupling.
| Component | Suggested Material | Stoichiometry | M.W. | Amount (for 1 mmol scale) | Rationale / Comments |
| Aryl Halide | This compound | 1.0 equiv | 223.41 | 223 mg | The limiting reagent. |
| Boronic Acid | Phenylboronic Acid | 1.1 - 1.2 equiv | 121.93 | 134 - 146 mg | A slight excess ensures complete consumption of the aryl halide. |
| Pd Catalyst | Pd(dppf)Cl₂ | 2 - 5 mol% | 816.64 | 16 - 41 mg | A robust and versatile catalyst suitable for many heteroaryl couplings.[11] |
| Base | K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 equiv | 138.21 | 276 - 415 mg | A moderately strong base, effective and generally does not cause hydrolysis of sensitive groups.[12] |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 to 5:1 ratio | - | 5 mL total | A common biphasic system that facilitates dissolution of both organic and inorganic reagents.[6][12] |
| Temperature | 80 - 100 °C | - | - | - | Sufficient to promote C-Br activation without significant C-Cl coupling. |
| Time | 4 - 16 hours | - | - | - | Reaction progress should be monitored. |
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[5]
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Under a positive pressure of argon, add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: After 2 hours, and then at regular intervals, take a small aliquot from the reaction mixture using a syringe. Quench it with water and extract with ethyl acetate. Spot the organic layer on a TLC plate or analyze by LC-MS to check for the consumption of the starting material and the formation of the product.[13][14]
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-aryl-3-chloro-5-nitropyridine product.[15]
Pillar 4: Troubleshooting and Field Insights
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently degassed solvents. 3. Reaction temperature is too low. | 1. Ensure a rigorously inert atmosphere. Use fresh catalyst. 2. Improve the degassing procedure for solvents. 3. Incrementally increase the temperature, but be mindful of losing selectivity. |
| Formation of Di-coupled Product | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Catalyst system is too reactive. | 1. Lower the reaction temperature (e.g., to 80 °C). 2. Stop the reaction as soon as the starting material is consumed. 3. Consider a less active catalyst, such as one with PPh₃ as a ligand. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. 3. Boronic acid is inherently unstable (e.g., heteroaromatic). | 1. Ensure solvents are properly dried/degassed. Use anhydrous base if necessary. 2. Monitor the reaction closely and work up promptly upon completion. 3. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[5] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. High concentration of Pd(II) species at the start of the reaction. | 1. Rigorously exclude oxygen from the reaction setup.[5] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) instead of a Pd(II) precatalyst. |
| Poor Product Recovery | 1. Product is partially soluble in the aqueous phase. 2. Issues during chromatographic purification. | 1. Perform more extensive extractions from the aqueous layer. 2. Ensure the correct solvent system is used for column chromatography. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
University of British Columbia. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2019). Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
-
ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
ResearchGate. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction : r/Chempros. [Link]
-
National Institutes of Health. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC. [Link]
-
University of Tennessee, Knoxville. Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
National Institutes of Health. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
MDPI. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. vapourtec.com [vapourtec.com]
- 15. home.sandiego.edu [home.sandiego.edu]
The Strategic Application of 2-Bromo-3-chloro-5-nitropyridine in the Genesis of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Halogenated Pyridine in Modern Agrochemicals
The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical entities with unique modes of action.[1][2] In this pursuit, the strategic selection of foundational chemical scaffolds is paramount. 2-Bromo-3-chloro-5-nitropyridine has emerged as a highly versatile and reactive intermediate in the synthesis of a new generation of insecticides, particularly within the chloronicotinyl class. Its unique arrangement of electron-withdrawing groups and leaving groups on the pyridine ring allows for a diverse range of chemical modifications, making it a cornerstone for building complex and potent insecticidal molecules.[3][4] This application note provides a comprehensive guide to the utilization of this compound in the synthesis of novel insecticides, detailing reaction mechanisms, experimental protocols, and data interpretation.
Reaction Mechanisms and Strategic Considerations
The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr).[5] The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 5-position. This, in conjunction with the presence of two halogen atoms (bromine and chlorine) which can act as leaving groups, makes the ring susceptible to attack by nucleophiles.
Several key factors govern the regioselectivity and efficiency of these reactions:
-
Leaving Group Ability: In SNAr reactions, the leaving group ability often follows the order F > Cl > Br > I.[6] However, in the context of this compound, the greater polarizability of the C-Br bond can sometimes facilitate its cleavage over the C-Cl bond, depending on the nature of the nucleophile and reaction conditions.
-
Position of Halogens: The bromine atom at the 2-position and the chlorine atom at the 3-position offer distinct sites for nucleophilic attack. The choice of which halogen is displaced can often be controlled by carefully selecting the nucleophile and reaction parameters.
-
Nucleophile Strength and Type: A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse functionalities onto the pyridine core. The strength and steric bulk of the nucleophile will influence the reaction rate and regioselectivity.
A general schematic for the nucleophilic aromatic substitution on this compound is illustrated below:
Figure 1: General workflow for nucleophilic aromatic substitution.
Experimental Protocols: Synthesis of a Hypothetical Neonicotinoid Analog
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet plausible, neonicotinoid analog, "Nitrochloro-pyridinyl-ethylamine," starting from this compound. This protocol is intended as a representative example and may require optimization for specific target molecules.
Materials and Reagents:
-
This compound (98% purity)
-
Ethylamine (2.0 M solution in THF)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
Glass column for chromatography
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 42.1 mmol) in anhydrous DMF (100 mL).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (8.7 g, 63.2 mmol).
-
Nucleophilic Substitution: Slowly add ethylamine (2.0 M solution in THF, 23.2 mL, 46.3 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress of the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure "Nitrochloro-pyridinyl-ethylamine."
Data Interpretation and Characterization
The structure and purity of the synthesized "Nitrochloro-pyridinyl-ethylamine" should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet) and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Visualization of the Synthetic Workflow
The overall workflow from the starting material to the final, purified product can be visualized as follows:
Figure 2: Synthetic workflow from starting material to final product.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel insecticides.[3][4][7] Its well-defined reactivity allows for the systematic introduction of diverse functional groups, enabling the exploration of new chemical space in the search for potent and selective insecticidal agents. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize new chloronicotinyl and other pyridine-based insecticides.[1][8][9] Future research in this area will likely focus on the development of more complex and stereochemically defined molecules derived from this key intermediate, with the aim of overcoming existing resistance mechanisms and providing new tools for integrated pest management. The continued exploration of derivatives from this scaffold holds significant promise for the future of agrochemical discovery.[10][11]
References
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Motaunga, T. E. (n.d.). Chloronicotinyl insecticide imidacloprid: agricultural relevance, pitfalls and emerging opportunities. University of Pretoria.
- Synthetic route of the title compounds (S)-2-(2-chloronicotinamido)propyl benzoates or nicotinate compounds. (n.d.). ResearchGate.
- Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. (2025). Journal of Agricultural and Food Chemistry, 73(30), 18592-18601.
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). MDPI.
- Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. (2025). ResearchGate.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).
- Kagabu, S. (2016). Discovery of Chloronicotinyl Insecticides. ResearchGate.
- Gonzalez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3).
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). PubMed Central.
- Cloyd, R. A. (2003). Chloronicotinyl Insecticides. Kansas State University.
- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (n.d.). Semantic Scholar.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).
- Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. (2013). PubMed Central.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health.
- Discovery and development of pyrethroid insecticides. (n.d.). PubMed Central.
- 2-Bromo-5-chloro-3-nitropyridine. (n.d.). Sigma-Aldrich.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis. (n.d.). ChemicalBook.
- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). PubMed.
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). MDPI.
- Nucelophilic Aromatic Substitution Reactions. (2016). YouTube.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.
- 3-Bromo-2-chloro-5-nitropyridine. (n.d.). Sigma-Aldrich.
- Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. (n.d.).
- 2-Bromo-5-nitropyridine. (n.d.). PubChem.
- A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance. (2025). NINGBO INNO PHARMCHEM CO., LTD.
Sources
- 1. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). | Semantic Scholar [semanticscholar.org]
- 9. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 2-Bromo-3-chloro-5-nitropyridine in Modern Drug Discovery
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, biologically active compounds. 2-Bromo-3-chloro-5-nitropyridine is a halogenated pyridine derivative that has emerged as a highly valuable intermediate for constructing complex molecular architectures.[1] Its utility stems from a unique combination of structural features: a pyridine core, common in pharmaceuticals, and three distinct functional handles that can be addressed with high chemo-selectivity.[2][3]
The molecule possesses:
-
A highly reactive C2-Bromine atom , activated by the para nitro group, making it an excellent site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]
-
A less reactive C3-Chlorine atom , which can be targeted in subsequent transformations under different reaction conditions.
-
A C5-Nitro group , which serves as a powerful electron-withdrawing group to activate the ring and can later be reduced to an amine, providing a new vector for molecular diversification.[6][7]
This guide provides a senior scientist's perspective on the core reactivity of this compound, offering mechanistic insights and field-proven protocols for its application in the synthesis of pharmaceutical leads.
Physicochemical Properties & Safety Considerations
Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation. Purity is non-negotiable for predictable reaction outcomes and minimizing byproducts.
| Property | Value | Reference |
| CAS Number | 22353-41-9 | |
| Molecular Formula | C₅H₂BrClN₂O₂ | [6] |
| Molecular Weight | 237.44 g/mol | [6] |
| Appearance | White to yellow or brown solid | [6] |
| Melting Point | 54-58 °C | [6] |
| Boiling Point | ~293.8 °C at 760 mmHg | [6] |
Safety Profile: While specific toxicity data for this exact compound is limited, related compounds like 2-bromo-5-nitropyridine are classified as acutely toxic if swallowed, causing skin and eye irritation.[8]
-
Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is governed by the powerful electron-withdrawing nature of the C5-nitro group. This group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[9]
The Addition-Elimination (SNAr) Mechanism
The SNAr reaction is the cornerstone of this reagent's reactivity. The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, the C2-carbon bearing the bromine). This step is favorable because the nitro group at the para position can effectively stabilize the resulting negative charge.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide), yielding the substituted product.
The bromine at C2 is significantly more reactive than the chlorine at C3 because the stabilizing effect of the para-nitro group is much stronger than the meta-nitro group's influence on C3.[9][10] This differential reactivity allows for highly selective transformations at the C2 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C2-bromo position is also an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the pyridine core to a wide variety of aryl or heteroaryl fragments. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Experimental Application Notes & Protocols
The following protocols are designed as robust starting points for synthesis and may require optimization based on the specific substrate and desired scale.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Objective: To selectively displace the C2-bromide with a primary or secondary amine, demonstrating the high reactivity of this position.
-
Causality & Rationale: This reaction leverages the electronic activation provided by the para-nitro group. A mild base like diisopropylethylamine (DIPEA) or potassium carbonate is sufficient to scavenge the HBr formed without promoting side reactions. The choice of a polar aprotic solvent like DMSO or DMF facilitates the reaction by solvating the ionic intermediate.
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the base (2.0 equiv).
-
Add the anhydrous solvent (e.g., DMSO) to create a stirrable suspension.
-
Add the amine nucleophile (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography if necessary.
-
| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | 80 | >90% |
| Benzylamine | DIPEA | 70 | 85-95% |
| 4-Methylpiperidine | K₂CO₃ | 80 | >90% |
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
-
Objective: To synthesize a biaryl compound by forming a C-C bond at the C2 position.
-
Causality & Rationale: This protocol uses a standard palladium catalyst system.[14] Pd(PPh₃)₄ is a reliable Pd(0) source. The base (e.g., Na₂CO₃ or K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[12] A mixed solvent system like dioxane/water or DME/water is often used to dissolve both the organic and inorganic reagents.[11] Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or pressure tube, condenser, magnetic stirrer, inert gas supply
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor progress by TLC or LC-MS. Reactions typically take 8-16 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
| Arylboronic Acid | Catalyst (mol%) | Base | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | 80-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 85-95% |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 75-85% |
Protocol 3: Reduction of the Nitro Group to an Amine
-
Objective: To convert the C5-nitro group into a primary amine, opening a new avenue for functionalization.
-
Causality & Rationale: Tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic and robust method for reducing aromatic nitro groups.[6] It is highly effective and tolerant of many functional groups, including the halogens on the pyridine ring. The reaction proceeds via a series of single-electron transfers from Sn(II).
-
Materials:
-
Substituted 5-nitropyridine derivative (from Protocol 1 or 2) (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
-
Procedure:
-
Dissolve the 5-nitropyridine starting material (1.0 equiv) in ethanol or ethyl acetate.
-
In a separate flask, dissolve SnCl₂·2H₂O (4.0 equiv) in concentrated HCl.
-
Cool the solution of the nitro compound in an ice bath and slowly add the SnCl₂/HCl solution.
-
Remove the ice bath and stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the mixture in an ice bath and carefully neutralize by adding a concentrated NaOH solution until the pH is basic (~9-10). A tin hydroxide precipitate will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography if needed.
-
Synthetic Workflow: A Multi-Step Drug Scaffolding Strategy
The true power of this compound lies in its capacity for sequential, selective modifications. A typical workflow for creating a diverse library of drug candidates might follow the path illustrated below.
This workflow demonstrates how a single, versatile starting material can be elaborated into complex structures suitable for screening in drug discovery programs.[5] The final amide coupling step is a common strategy to introduce further points of diversity and modulate the pharmacological properties of the molecule.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the selective and sequential functionalization at its C2, C3, and C5 positions. By mastering its application in core synthetic transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and nitro group reduction, researchers can significantly accelerate the synthesis of novel and diverse compound libraries for drug discovery. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent to its full potential in the pursuit of new therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Procuring Essential Intermediates: Your Guide to Sourcing this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Illuminati, G., & Stegel, F. (1983). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Kelly, S. E., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Pérez-González, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
-
Asghari, S., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Current Physical Chemistry. (2022). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-3-chloro-5-nitropyridine
Introduction: Unlocking a Versatile Heterocyclic Building Block
Substituted pyridines are foundational scaffolds in modern drug discovery, agrochemicals, and materials science.[1] Among these, 2-bromo-3-chloro-5-nitropyridine stands out as a highly versatile and synthetically valuable building block. Its dihalogenated nature, combined with the strong electron-withdrawing nitro group, presents a unique platform for sequential and regioselective functionalization. Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating such structures, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[2][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. We move beyond simple procedural lists to explain the underlying principles governing reactivity and provide robust, field-tested protocols for key transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Decisive Factor: Understanding Regioselectivity
For any dihalogenated substrate, the primary challenge is controlling which halogen reacts. In the case of this compound, the regiochemical outcome of a cross-coupling reaction is highly predictable and is governed by two fundamental principles of organometallic chemistry.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The initial, and often rate-determining, step in a palladium cross-coupling cycle is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[4] This step is energetically more favorable for weaker C-X bonds. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 81 kcal/mol), making it the kinetically favored site for oxidative addition.[5]
-
Electronic Activation by the Heterocycle: In nitrogen-containing heterocycles like pyridine, the carbon atom alpha (α) to the nitrogen (the C2 position) is more electron-deficient. This polarization makes the C2 position inherently more reactive toward oxidative addition by an electron-rich Pd(0) catalyst.[1][5]
In this compound, these two factors are synergistic. The more labile bromide is located at the electronically activated C2 position. Consequently, palladium-catalyzed cross-coupling reactions overwhelmingly and selectively occur at the C2-Br bond, leaving the C3-Cl bond intact for subsequent transformations.
Caption: Regioselectivity in the cross-coupling of this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for research and development. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Pyridines
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[4][6] It is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[6]
Experimental Protocol
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[7]
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) and add this mixture to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of ~0.1 M with respect to the starting pyridine.[8]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Scientist's Notes:
-
Catalyst System: Pd(OAc)₂ with PPh₃ is a classic, cost-effective system. For more challenging or sterically hindered boronic acids, more electron-rich and bulky ligands like SPhos or XPhos can significantly improve reaction rates and yields.[9]
-
Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][6] K₂CO₃ is a common choice, but the stronger, more soluble Cs₂CO₃ can be beneficial for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is standard. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is standard; others for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Heck-Mizoroki Reaction: Synthesis of Alkenyl-Pyridines
The Heck reaction forms a C-C bond by coupling an organic halide with an alkene, typically in the presence of a palladium catalyst and a base. This reaction is exceptionally useful for synthesizing substituted alkenes with high stereoselectivity, usually favoring the trans isomer.[11]
Experimental Protocol
-
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
In a sealable reaction tube or Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), the palladium catalyst (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the base (Et₃N, 1.5 mmol, 1.5 equiv).[8]
-
Add the anhydrous solvent (e.g., DMF) and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Scientist's Notes:
-
Phosphine-Free Conditions: The Heck reaction can often be run effectively without phosphine ligands, especially with electron-deficient substrates. The solvent (like DMF) or the alkene itself can act as a ligand to stabilize the palladium catalyst.
-
Base: A non-nucleophilic organic base like triethylamine is commonly used to neutralize the H-X acid generated during the catalytic cycle.[13] An inorganic base like K₂CO₃ can also be used.
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates) tend to react more readily than electron-rich ones.[13]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective phosphine-free catalyst precursor. |
| Base | Et₃N, K₂CO₃ | Neutralizes the H-X byproduct of the catalytic cycle. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 100 - 140 °C | Higher temperatures are often required for Heck couplings. |
Sonogashira Coupling: Synthesis of Alkynyl-Pyridines
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne.[14] The reaction is uniquely co-catalyzed by palladium and copper(I) salts.[14][15]
Experimental Protocol
-
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (CuI, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv). The amine often serves as both the base and a co-solvent.[15][16]
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts.[15]
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
-
Scientist's Notes:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[15]
-
Base/Solvent: An amine base like Et₃N or DIPA is essential. It deprotonates the terminal alkyne and neutralizes the H-X byproduct. It can often be used as the solvent or co-solvent.[15]
-
Oxygen Sensitivity: Sonogashira reactions can be sensitive to oxygen, which can cause undesirable homocoupling of the alkyne (Glaser coupling). Ensuring a properly inert atmosphere is critical.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium complexes. |
| Cu Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, DIPA | Deprotonates the alkyne and acts as an acid scavenger. |
| Solvent | THF, DMF | Aprotic solvents to dissolve reactants. |
| Temperature | 25 - 60 °C | Reaction often proceeds at or near room temperature. |
General Experimental Workflow
The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow to ensure reproducibility and high yields.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base is too weak or insoluble- Reaction temperature too low | - Use a fresh bottle of catalyst or a pre-catalyst.- Ensure glassware is oven-dried and solvents are properly degassed.- Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃).- Increase reaction temperature in 10-20 °C increments. |
| Formation of Side Products | - Suzuki: Protodeboronation (boronic acid decomposition)- Sonogashira: Alkyne homocoupling (Glaser coupling)- General: Catalyst decomposition leading to Pd black | - Use a slight excess of boronic acid; ensure base is added last.- Thoroughly degas all reagents and maintain a strict inert atmosphere.- Use a more robust ligand; lower the reaction temperature if possible. |
| Difficult Purification | - Unreacted starting material- Ligand-related byproducts | - Drive the reaction to full conversion.- Choose a ligand that is more easily separated (e.g., by filtration if using a supported catalyst) or use phosphine-free conditions where applicable (Heck). |
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Bromo-3-chloro-5-nitropyridine: A Guide to Regioselective Functionalization for Advanced Chemical Synthesis
Abstract
Substituted pyridine scaffolds are integral to the design and development of a vast array of pharmaceuticals and agrochemicals.[1][2] 2-Bromo-3-chloro-5-nitropyridine has emerged as a highly versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. Its strategic arrangement of two distinct halogen atoms, activated by a potent electron-withdrawing nitro group, allows for precise and regioselective chemical modifications. This guide provides an in-depth exploration of the key synthetic pathways emanating from this intermediate, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic principles that govern regioselectivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged heterocycle in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a sought-after motif for interacting with biological targets. The challenge and opportunity for synthetic chemists lie in the controlled and predictable decoration of this ring with various functional groups.
This compound (CAS 22353-41-9) is a powerful starting material due to its inherent reactivity and potential for selective functionalization. The key features that underpin its utility are:
-
Electronic Activation: The strongly electron-withdrawing nitro group at the 5-position significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[3][4]
-
Differential Halogen Reactivity: The presence of both a bromine atom at the 2-position and a chlorine atom at the 3-position provides two distinct reaction sites. As we will explore, these sites can be addressed selectively under different reaction paradigms.[5][6]
This guide will systematically dissect the two primary avenues for the synthetic elaboration of this molecule, providing both the theoretical framework and practical, step-by-step protocols.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic systems.[7][8] In the case of this compound, the reaction proceeds via a well-established addition-elimination mechanism.
Mechanistic Rationale and Regioselectivity
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient pyridine ring at a carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The regioselectivity of the initial nucleophilic attack is the critical determinant of the final product. For this compound, the nitro group at C5 is the primary activating group. Electron-withdrawing groups exert their strongest activating effect on the ortho and para positions. In this molecule:
-
The C2 position (bearing the bromine) is ortho to the pyridine nitrogen and is significantly activated by the nitro group.
-
The C3 position (bearing the chlorine) is meta to the nitro group and experiences less electronic activation.
Therefore, nucleophilic attack is strongly favored at the C2 position . While the relative leaving group ability in SNAr reactions can sometimes follow the order F > Cl ≈ Br > I (due to the rate-determining step being the initial attack, which is facilitated by the inductive effect of the halogen), the electronic activation by the nitro group is the dominant factor here.[7][10][11] This leads to the selective displacement of the bromide ion.
Caption: Generalized workflow of the S(N)Ar reaction.
Experimental Protocols
This protocol describes the synthesis of 4-(3-chloro-5-nitropyridin-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Add morpholine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
This protocol describes the synthesis of 3-chloro-2-methoxy-5-nitropyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe), 25% solution in methanol or solid
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the solution. If using a solution, add it dropwise. If solid, add in portions.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
| Reaction Type | Nucleophile | Typical Conditions | Expected Product |
| Amination | Primary/Secondary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (DMF, EtOH), 80-140 °C | 2-Amino-3-chloro-5-nitropyridine |
| O-Alkylation | Alkoxides (e.g., NaOMe, NaOEt) | Alcohol solvent, 0 °C to RT | 2-Alkoxy-3-chloro-5-nitropyridine |
| S-Alkylation | Thiols | Base (e.g., K₂CO₃), Solvent (DMF, ACN), RT to 60 °C | 2-Thioether-3-chloro-5-nitropyridine |
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[12] For this compound, these reactions offer a complementary and highly selective method for functionalization.
Mechanistic Rationale and Regioselectivity
The regioselectivity in palladium-catalyzed cross-coupling is governed by the relative rates of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[13] The reactivity of carbon-halogen bonds in this step follows the well-established trend:
C-I > C-Br > C-OTf > C-Cl
This trend is based on the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond will react significantly faster with the palladium(0) catalyst than the stronger C-Cl bond.[13] Consequently, cross-coupling reactions will occur with high selectivity at the C2 position , leaving the chloro-substituent at C3 intact for potential subsequent transformations.
Caption: Preferential oxidative addition at the C-Br bond.
Experimental Protocols
This protocol describes the synthesis of 2-aryl-3-chloro-5-nitropyridines.[14][15]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)[16]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[17]
This protocol describes the synthesis of 3-chloro-5-nitro-2-(alkynyl)pyridines.[18][19]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (3-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, which can often serve as the solvent as well).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over an anhydrous sulfate, and concentrate.
This protocol describes the C-N bond formation to synthesize 2-amino-3-chloro-5-nitropyridines.[22][23]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, SPhos, RuPhos)[24]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 times the Pd loading), and the base (1.4-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[25]
| Coupling Reaction | Coupling Partner | Key Reagents | Selective Position |
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base (e.g., K₂CO₃) | C2 (C-Br) |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Amine base | C2 (C-Br) |
| Buchwald-Hartwig | Amines | Pd catalyst, Phosphine ligand, Strong base | C2 (C-Br) |
Conclusion and Future Outlook
This compound stands out as a strategically important intermediate for the construction of diverse and complex pyridine derivatives. The predictable and orthogonal reactivity of its two halogen substituents under distinct reaction conditions—SNAr and palladium-catalyzed cross-coupling—provides chemists with a powerful tool for sequential functionalization. By understanding the underlying mechanistic principles of electronic activation and oxidative addition, researchers can confidently design synthetic routes to novel molecules with potential applications in medicine and agriculture. The protocols outlined in this guide serve as a robust starting point for the exploration of this versatile building block, paving the way for the discovery of next-generation chemical entities.
References
-
Love, J. A., & Stradiotto, M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1429–1443. [Link]
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(22), 9769–9779. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2010). The Journal of Organic Chemistry, 75(1), 116–125. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(34), 6515–6518. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 4, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Journal of Chemical Education, 95(6), 1046–1050. [Link]
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2016). Tetrahedron, 72(36), 5595–5603. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2019). Chemistry – A European Journal, 25(42), 9878-9882. [Link]
Sources
- 1. 2-Bromo-5-chloro-3-nitropyridin-4-amine | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3-chloro-5-nitropyridine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-3-chloro-5-nitropyridine. This versatile substrate is of significant interest to researchers in medicinal chemistry and materials science due to its two distinct halogen leaving groups and the strong activation provided by the nitro substituent. This document elucidates the principles governing the regioselectivity of the substitution, favoring the displacement of the bromide at the C2 position. Detailed, step-by-step protocols for reactions with amine, alkoxide, and thiol nucleophiles are presented, along with data interpretation and troubleshooting advice. The content is structured to provide both a practical laboratory guide and a deeper understanding of the underlying reaction mechanisms, empowering researchers to confidently utilize this valuable synthetic building block.
Introduction: The Synthetic Utility of this compound
This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. The pyridine core, rendered electron-deficient by the nitrogen heteroatom and further activated by the potent electron-withdrawing nitro group at the 5-position, is primed for nucleophilic aromatic substitution (SNAr). This electronic profile makes the halogenated positions susceptible to displacement by a wide array of nucleophiles, enabling the strategic introduction of diverse functional groups.
The presence of two different halogens, bromine at the C2 position and chlorine at the C3 position, introduces a critical question of regioselectivity. Understanding and predicting which halogen will be preferentially substituted is paramount for effective synthetic design. This guide will demonstrate that the substitution is overwhelmingly selective for the C2 position, a result of the electronic activation conferred by the pyridine nitrogen and the nitro group.
Mechanistic Insights and Regioselectivity
The widely accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process[1]. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the regioselectivity of the nucleophilic attack is dictated by the stability of the resulting Meisenheimer complex.
-
Attack at C2 (ortho to Pyridine N, para-like to NO₂): Nucleophilic attack at the C2 position, bearing the bromine atom, allows for the delocalization of the negative charge onto both the pyridine nitrogen and, crucially, the nitro group through resonance. This extensive delocalization results in a more stable, lower-energy intermediate.
-
Attack at C3 (meta to NO₂): An attack at the C3 position, where the chlorine atom is located, results in a Meisenheimer complex where the negative charge cannot be effectively delocalized onto the nitro group. This leads to a less stable, higher-energy intermediate.
Consequently, the reaction pathway proceeding through the more stable intermediate formed by attack at the C2 position is kinetically favored. This principle is well-established for SNAr reactions on other electron-deficient dihalopyridines and related heterocycles[2].
Furthermore, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. This factor further supports the preferential displacement of the bromine atom at the activated C2 position.
Experimental Protocols
The following protocols are designed as a starting point for the nucleophilic aromatic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
General Considerations
-
Reagents and Solvents: Use anhydrous solvents and reagents for optimal results, especially when working with moisture-sensitive nucleophiles and bases.
-
Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and degradation of reagents.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile to yield the corresponding 2-amino-3-chloro-5-nitropyridine derivative.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine (e.g., Piperidine, Morpholine) | 1.1 - 1.5 |
| Base (e.g., K₂CO₃, Et₃N, DIPEA) | 1.5 - 2.0 |
| Solvent (e.g., Acetonitrile, DMF, THF) | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and the chosen solvent (to a concentration of approximately 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the amine nucleophile (1.2 equiv) to the stirred suspension.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Alkoxylation with an Alkoxide
This protocol details the synthesis of 2-alkoxy-3-chloro-5-nitropyridine derivatives through the reaction with an alkoxide nucleophile. A specific example using sodium methoxide is provided, based on analogous transformations[3].
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Sodium Alkoxide (e.g., NaOMe) | 1.1 - 1.2 |
| Corresponding Alcohol (e.g., MeOH) | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in the corresponding anhydrous alcohol (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sodium alkoxide in its corresponding alcohol (e.g., 25% w/w sodium methoxide in methanol, 1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the alcohol, and then extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Thiolation with a Thiol
This protocol outlines the procedure for the synthesis of 2-thioether-3-chloro-5-nitropyridine derivatives.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Thiol (e.g., Thiophenol) | 1.1 - 1.2 |
| Base (e.g., K₂CO₃, NaH) | 1.2 - 1.5 |
| Solvent (e.g., DMF, DMSO) | - |
Procedure:
-
To a solution of the thiol (1.1 equiv) in an anhydrous polar aprotic solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 equiv) and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 50 °C) if it proceeds slowly.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Interpretation and Expected Outcomes
The primary product of the nucleophilic aromatic substitution on this compound is the 2-substituted derivative, where the bromine atom has been displaced. This should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the proton signal corresponding to the starting material and the appearance of new signals corresponding to the incorporated nucleophile. The coupling patterns of the remaining pyridine protons will also be altered.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the starting material minus the mass of a bromine atom plus the mass of the nucleophile. The isotopic pattern for chlorine should be observable.
Table 1: Summary of Reaction Conditions and Expected Products
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Major Product |
| Amine | Piperidine | K₂CO₃ | Acetonitrile | 25 - 80 | 2-(Piperidin-1-yl)-3-chloro-5-nitropyridine |
| Alkoxide | Sodium methoxide | - | Methanol | 0 - 25 | 2-Methoxy-3-chloro-5-nitropyridine |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 2-(Phenylthio)-3-chloro-5-nitropyridine |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Low reaction temperature- Inactive base | - Increase reaction temperature- Use a stronger base (e.g., NaH for thiols/alkoxides)- Increase reaction time |
| Formation of Multiple Products | - Lack of regioselectivity- Side reactions of the nucleophile or product | - Lower the reaction temperature to improve selectivity- Ensure anhydrous conditions- Protect reactive functional groups on the nucleophile |
| Difficult Purification | - Co-elution of starting material and product- Presence of polar byproducts | - Optimize the mobile phase for column chromatography- Consider an alternative purification method like recrystallization or preparative HPLC |
Conclusion
This compound is a valuable and predictable substrate for nucleophilic aromatic substitution reactions. The electronic activation provided by the nitro group and the pyridine nitrogen directs nucleophilic attack selectively to the C2 position, leading to the displacement of the bromide leaving group. The protocols provided herein offer a robust starting point for the synthesis of a wide range of 2-substituted-3-chloro-5-nitropyridine derivatives, which are important precursors in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can effectively utilize this versatile building block to construct complex molecular architectures.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Terrier, F. (2013).
- Gallou, F., & Lipshutz, B. H. (Eds.). (2019).
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Sources
Application Notes & Protocols: 2-Bromo-3-chloro-5-nitropyridine as a Versatile Building Block for Agrochemical Innovation
Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals
The pyridine scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it a privileged structure for interacting with biological targets in pests and weeds. The strategic functionalization of the pyridine ring is therefore a critical task in the discovery of new active ingredients.
Among the vast array of available intermediates, 2-Bromo-3-chloro-5-nitropyridine (CAS No. 22353-41-9) has emerged as a particularly powerful and versatile building block. Its value lies in the precise arrangement of three key functional groups:
-
A Bromo Group (C2): Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of strategic carbon-carbon bonds.
-
A Chloro Group (C3): Offers a secondary site for modification, often with different reactivity compared to the bromine, allowing for sequential and selective functionalization.
-
A Nitro Group (C5): Acts as a potent electron-withdrawing group, which significantly influences the reactivity of the entire ring. It activates the ring for nucleophilic aromatic substitution (SNAr) and can itself be chemically transformed (e.g., reduced to an amine) to unlock further diversification pathways.
This guide provides researchers, chemists, and drug development professionals with a detailed overview of the applications of this compound, complete with field-proven protocols and mechanistic insights to accelerate agrochemical discovery programs.
Physicochemical Properties & Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is essential.
Compound Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 22353-41-9 | |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Appearance | White to yellow or brown solid/crystalline powder | [4][5] |
| Purity | Typically ≥98.0% | [5] |
Note: Data is consistent across various halogenated nitropyridine isomers.
Safety & Handling Protocols
This compound and its isomers are classified as hazardous materials and must be handled with appropriate care.[6]
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6][7]
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Core Synthetic Applications & Detailed Protocols
The strategic value of this compound lies in its predictable and differential reactivity, allowing for the controlled construction of complex molecules. The two primary reaction classes are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful tools for forming carbon-carbon bonds, essential for linking the pyridine core to other aryl or heteroaryl fragments found in many agrochemicals.[8][9][10] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C2 position.
Causality Behind the Protocol: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[11]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloro-5-nitropyridine.
-
Application II: Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group at C5 makes the pyridine ring electron-deficient, particularly at the positions ortho (C4, C6) and para (C2) to it. This electronic deficit makes the ring susceptible to attack by nucleophiles. The bromine at C2 is highly activated for SNAr. This reaction is a cornerstone for introducing nitrogen (amines, amides) and oxygen (ethers) linkages, which are prevalent in bioactive agrochemicals.
Causality Behind the Protocol: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom (C2), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate.[12]
-
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocol: SNAr with an Amine Nucleophile
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA). The base neutralizes the HBr formed during the reaction.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
The product may precipitate out and can be collected by filtration. If it remains dissolved, extract with a suitable organic solvent like ethyl acetate.
-
Wash the collected solid or the organic extracts with water to remove residual DMF.
-
Dry the product under vacuum to yield the 2-amino-3-chloro-5-nitropyridine derivative.
-
Advanced Derivatization & Biological Relevance
The synthetic utility of this compound does not end with the initial substitution. The resulting products are primed for further diversification.
Reduction of the Nitro Group
A key secondary transformation is the reduction of the nitro group to a primary amine (-NH₂). This is commonly achieved using reagents like iron powder in acetic acid, tin(II) chloride (SnCl₂), or catalytic hydrogenation. This transformation is critical as it:
-
Unlocks New Functionality: The resulting aniline-type amine is a versatile handle for forming amides, sulfonamides, or ureas, which are common motifs in potent agrochemicals.
-
Modulates Electronic Properties: Converting the strongly electron-withdrawing -NO₂ group to an electron-donating -NH₂ group fundamentally alters the electronic character of the pyridine ring, which can significantly impact biological activity.
Biological Activity of Derivatives
The structures synthesized from this building block are frequently found in patented and commercialized agrochemicals.
-
Fungicidal Activity: Pyridine amides and hydrazides have demonstrated broad-spectrum fungicidal activity against pathogens like Fusarium graminearum and Rhizoctonia solani.[13]
-
Herbicidal Activity: Trifluoromethyl-pyridine derivatives, often synthesized via cross-coupling reactions, are a well-known class of herbicides that act as, for example, acetyl-CoA carboxylase (ACCase) inhibitors.[14]
-
Insecticidal Activity: The pyridine core is central to the neonicotinoid class of insecticides and other novel insecticidal compounds.
-
Role of the Nitro Group: The nitro group itself can be essential for biological activity in certain contexts, modulating intracellular mechanisms to kill target organisms.[15]
References
- Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Public
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Public
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - ResearchG
- 2-Bromo-5-chloro-3-nitropyridine AldrichCPR 75806-86-9 - Sigma-Aldrich.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Development of novel pyridine-based agrochemicals: A review - ResearchG
- 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3 - Sigma-Aldrich.
- Procuring Essential Intermediates: Your Guide to Sourcing this compound.
- SAFETY D
- SAFETY D
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- 3-Bromo-2-chloro-5-nitropyridine - Chem-Impex.
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-ブロモ-2-クロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. accelachem.com [accelachem.com]
- 7. fishersci.com [fishersci.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Using a 2-Bromo-3-chloro-5-nitropyridine Scaffold
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most important classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are pre-validated to bind to the ATP-binding site common to most kinases. The 2-bromo-3-chloro-5-nitropyridine scaffold represents a highly versatile and strategic starting point for the synthesis of novel kinase inhibitors.
This application note provides a comprehensive guide for researchers, detailing the synthetic rationale, step-by-step protocols, and bio-assay methodologies for developing potent and selective kinase inhibitors based on this scaffold. The inherent reactivity of this molecule, characterized by two distinct halogen atoms and an activating nitro group, allows for a programmed and regioselective synthesis, enabling the systematic exploration of structure-activity relationships (SAR).
The Strategic Advantage: Understanding the Scaffold's Reactivity
The utility of this compound lies in the differential reactivity of its functional groups, which enables a sequential and controlled diversification of the core structure.
-
C2-Bromine : The bromine atom at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This position is ideal for introducing aryl or heteroaryl moieties that can occupy the hydrophobic pocket of the kinase ATP-binding site.
-
C3-Chlorine : The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at C5.[3] This allows for the introduction of various amine-containing side chains, which are critical for forming hydrogen bond interactions with the hinge region of the kinase.
-
C5-Nitro Group : Beyond its role in activating the pyridine ring, the nitro group can be readily reduced to an amine. This resultant amino group serves as a crucial synthetic handle for further functionalization, allowing for the introduction of substituents that can extend into the solvent-exposed region of the target, often enhancing selectivity and improving physicochemical properties.
This predictable, stepwise functionalization is a cornerstone of efficient lead optimization in drug discovery.
Figure 1: General synthetic workflow for diversifying the this compound scaffold.
Part I: Synthetic Protocols for Inhibitor Synthesis
The following protocols are designed to be robust and adaptable. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the introduction of an aryl or heteroaryl group at the C2 position, displacing the bromide. This reaction is foundational for establishing the core structure that will occupy the hydrophobic regions of the kinase active site.
Rationale: The C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond, providing excellent regioselectivity for this initial coupling step.[2] A base is required to activate the boronic acid for transmetalation.[4]
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-3-chloro-5-nitropyridine intermediate.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
This protocol installs an amine side chain at the C3 position, which is crucial for forming key hydrogen bonds with the kinase hinge region.
Rationale: The strong electron-withdrawing effect of the C5-nitro group makes the C3 position electron-deficient and thus susceptible to attack by nucleophiles like primary or secondary amines.
-
Materials:
-
2-Aryl-3-chloro-5-nitropyridine intermediate (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃ (2.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Dissolve the 2-aryl-3-chloro-5-nitropyridine intermediate in DMF or NMP in a sealed reaction vessel.
-
Add the desired amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Protocol 3: Reduction of the C5-Nitro Group
This final synthetic step unmasks a versatile amino group for further derivatization.
Rationale: The reduction of an aromatic nitro group is a common and reliable transformation. Iron powder in the presence of an acid source like ammonium chloride is a mild and effective method that tolerates many functional groups.
-
Materials:
-
2-Aryl-3-amino-5-nitropyridine intermediate (from Protocol 2) (1.0 eq)
-
Iron powder (<10 micron) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol and Water (e.g., 3:1 v/v)
-
-
Procedure:
-
Suspend the nitro-pyridine intermediate in the ethanol/water solvent mixture.
-
Add ammonium chloride and iron powder to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow starting material.
-
Once complete, cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-aryl-3-aminopyridine product, which can be used directly or purified by chromatography. This product is now ready for final diversification via acylation, sulfonylation, or other amine-related chemistries.
-
Part II: Biochemical and Cellular Evaluation
Once a library of inhibitors is synthesized, a systematic evaluation of their biological activity is required. This involves a tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess target engagement and functional outcomes.
Figure 2: A typical workflow for the development and evaluation of kinase inhibitors.
Protocol 4: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common example that measures the amount of ADP produced in the kinase reaction.[5]
Rationale: A direct, in vitro measurement of kinase inhibition is the gold standard for determining a compound's potency (IC₅₀). Luminescence-based readouts offer high sensitivity and a broad dynamic range.
-
Materials:
-
Purified kinase of interest and its specific substrate peptide/protein.
-
Synthesized inhibitor compounds (stock solutions in 100% DMSO).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. In the assay plate, add a small volume (e.g., 50 nL) of each compound concentration. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in Kinase Assay Buffer.
-
Add the kinase/substrate mix (e.g., 5 µL) to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.
-
Signal Development:
-
Stop the kinase reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent (e.g., 10 µL). Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent (e.g., 20 µL). Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Results should be summarized in a table to compare the potency and selectivity of different compounds.
| Compound ID | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) | Selectivity (B/A) |
| XYZ-001 | 15 | 1,500 | >10,000 | 100x |
| XYZ-002 | 8 | 400 | >10,000 | 50x |
| XYZ-003 | 250 | 2,800 | >10,000 | 11x |
| Staurosporine | 5 | 10 | 20 | 2x |
Protocol 5: Cellular Target Engagement via Western Blot
This assay confirms that the inhibitor can enter cells and inhibit the target kinase, which is measured by a decrease in the phosphorylation of a known downstream substrate.[6]
Rationale: While biochemical assays measure direct enzyme inhibition, cellular assays validate that the compound is cell-permeable and effective in a complex physiological environment.[7][8]
-
Materials:
-
Cancer cell line known to have an active target kinase pathway.
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
Inhibitor compounds.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibody against the phosphorylated substrate and a primary antibody for the total substrate (as a loading control).
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary phospho-specific antibody overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe with the total protein antibody to confirm equal loading. Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold at the C2, C3, and C5 positions allows for the development of a clear SAR.
Figure 3: Key pharmacophoric regions of inhibitors derived from the this compound scaffold.
-
C2-Aryl Group: Modifications here directly impact potency. Larger, more hydrophobic groups can increase binding affinity but may also decrease solubility. Electron-donating or -withdrawing substituents on this ring can fine-tune interactions within the pocket.[9]
-
C3-Amine Group: The nature of the amine is critical. Small, flexible linkers to secondary amines often provide optimal geometry for hinge binding. Bulky groups are generally not tolerated.[10]
-
C5-Substituent: After reduction of the nitro group, this position is ideal for adding polar groups (e.g., via amides or sulfonamides) to improve solubility and other ADME properties. These groups can also form additional interactions in the solvent-exposed region, which can be a key strategy for achieving selectivity over closely related kinases.[11]
Conclusion
The this compound scaffold offers a logical and powerful platform for the rational design of kinase inhibitors. Its predictable and sequential reactivity allows medicinal chemists to systematically probe the chemical space around the kinase ATP-binding site. By combining the robust synthetic protocols with the tiered biochemical and cellular assays detailed in this guide, research teams can efficiently advance from initial hit identification to lead optimization, accelerating the discovery of novel therapeutics.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. inits.at [inits.at]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 10. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Step-by-step guide for the synthesis of bioactive molecules from 2-Bromo-3-chloro-5-nitropyridine
Application Note & Protocol Guide
Topic: A Practical Guide to the Synthesis of Bioactive Scaffolds from 2-Bromo-3-chloro-5-nitropyridine
Abstract
This compound is a pivotal starting material in medicinal chemistry, offering a unique combination of reactive sites for the strategic construction of complex molecular architectures.[1] Its electron-deficient pyridine core, activated by a potent nitro group, along with two distinct halogen atoms (bromine and chlorine), provides chemists with a versatile platform for sequential and regioselective functionalization.[1] This guide provides an in-depth exploration of the key synthetic transformations of this building block, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction. Authored for researchers and drug development professionals, this document furnishes not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for leveraging this compound to its full potential in the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in drug discovery, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[2] Nitropyridine derivatives, in particular, serve as crucial intermediates for a vast array of bioactive compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[2][3]
This compound (CAS 5470-17-7) is an exceptionally valuable building block due to its distinct structural features:
-
Electron-Deficient Aromatic Core : The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position significantly lower the electron density of the ring. This activates the molecule for nucleophilic attack, a reaction pathway often difficult for less-activated aromatic systems.[4]
-
Orthogonal Halogen Reactivity : The presence of both a chlorine atom at the 2-position and a bromine atom at the 3-position allows for selective functionalization. The chlorine at C2 is highly activated towards SNAr due to its ortho relationship to the ring nitrogen and para relationship to the nitro group.[5][6] Conversely, the C-Br bond at C3 is generally more reactive in palladium-catalyzed oxidative addition, enabling regioselective cross-coupling reactions.[7]
-
A Modifiable Nitro Group : The nitro group is not merely an activating feature; it is a synthetic handle that can be reduced to a primary amine.[8][9] This transformation opens up a new dimension of chemical space, allowing for subsequent derivatization through amide bond formation, sulfonylation, or diazotization reactions.
This guide will systematically detail the primary synthetic routes originating from this versatile precursor.
Key Synthetic Transformations & Protocols
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-poor carbon atom bearing a suitable leaving group.[10][11] In this compound, the C2 position is significantly more electrophilic and is the primary site of nucleophilic attack.
Causality : The enhanced reactivity at C2 is due to the ability of both the ring nitrogen and the C5-nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][10] The C3 position lacks this level of stabilization, rendering the chlorine at C2 the more labile leaving group under SNAr conditions.
Protocol 2.1.1: Synthesis of 2-(Benzylamino)-3-bromo-5-nitropyridine
This protocol details a typical SNAr amination at the C2 position.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.44 | 5.0 | 1.0 | 1.19 g |
| Benzylamine | 107.15 | 5.5 | 1.1 | 0.59 g (0.6 mL) |
| Triethylamine (Et₃N) | 101.19 | 6.0 | 1.2 | 0.61 g (0.84 mL) |
| Anhydrous Ethanol (EtOH) | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.19 g, 5.0 mmol).
-
Dissolution : Add anhydrous ethanol (25 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition : Add benzylamine (0.6 mL, 5.5 mmol) to the solution, followed by the dropwise addition of triethylamine (0.84 mL, 6.0 mmol). Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction : Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Allow the mixture to cool to room temperature. The product may precipitate as a yellow solid. If so, collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification : If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions provide a powerful means to form C-C, C-N, and C-O bonds. For this compound, these reactions typically occur with high regioselectivity at the C3 position.
Causality : The oxidative addition of a Pd(0) catalyst to an aryl halide is the first step in the catalytic cycles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[12][13][14] The reactivity order for this step is generally C-I > C-Br > C-OTf >> C-Cl.[15][16] Therefore, the C3-Br bond will react preferentially over the C2-Cl bond, providing a complementary method of functionalization to SNAr.
Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 2-chloro-5-nitro-3-(phenyl)pyridine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.44 | 2.0 | 1.0 | 475 mg |
| Phenylboronic acid | 121.93 | 2.4 | 1.2 | 293 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.06 | 0.03 | 69 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 2.0 | 553 mg |
| 1,4-Dioxane | - | - | - | 15 mL |
| Water | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (475 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol).
-
Solvent Addition : Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL). The base is crucial for activating the boronic acid for transmetalation.[13]
-
Reaction : Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor by TLC.
-
Work-up : After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes).
Protocol 2.2.2: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol details the coupling with phenylacetylene.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.44 | 2.0 | 1.0 | 475 mg |
| Phenylacetylene | 102.13 | 2.2 | 1.1 | 225 mg (0.25 mL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.04 | 0.02 | 28 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.02 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 10 mL |
| Tetrahydrofuran (THF) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Setup : To a Schlenk flask under argon, add this compound (475 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent & Base : Add anhydrous, degassed THF (10 mL) and triethylamine (10 mL). Triethylamine serves as both the base and a co-solvent.[17]
-
Reagent Addition : Add phenylacetylene (0.25 mL, 2.2 mmol) dropwise via syringe.
-
Reaction : Stir the mixture at room temperature for 6-8 hours.
-
Work-up : Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography (eluent: 2-10% ethyl acetate in hexanes).
Protocol 2.2.3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the amination with morpholine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.44 | 2.0 | 1.0 | 475 mg |
| Morpholine | 87.12 | 2.4 | 1.2 | 209 mg (0.21 mL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.01 | 18 mg |
| Xantphos | 578.68 | 0.04 | 0.02 | 23 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.8 | 1.4 | 269 mg |
| Anhydrous Toluene | - | - | - | 20 mL |
Step-by-Step Methodology:
-
Setup : In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and NaOtBu (269 mg, 2.8 mmol). Xantphos is a bulky, electron-rich ligand that facilitates the catalytic cycle.[18]
-
Reagent Addition : Add this compound (475 mg, 2.0 mmol) and anhydrous, degassed toluene (20 mL).
-
Nucleophile Addition : Add morpholine (0.21 mL, 2.4 mmol) via syringe.
-
Reaction : Seal the tube and heat the mixture in an oil bath at 100°C for 12-18 hours.
-
Work-up : Cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Reduction of the Nitro Group: A Gateway to Aminopyridines
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring and provides a key site for further diversification, for instance, via amide coupling.
Causality : Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups.[8] However, care must be taken as this method can also cause dehalogenation, especially at the more labile C-Br bond. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media offer milder conditions that can preserve the halogen substituents.[8][9]
Protocol 2.3.1: Synthesis of 5-Amino-3-bromo-2-chloropyridine via SnCl₂ Reduction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.44 | 4.0 | 1.0 | 950 mg |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 20.0 | 5.0 | 4.51 g |
| Concentrated HCl (12 M) | 36.46 | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | - | - | - | 100 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~150 mL |
Step-by-Step Methodology:
-
Setup : In a 250 mL round-bottom flask, suspend this compound (950 mg, 4.0 mmol) in ethyl acetate (20 mL).
-
Reagent Solution : In a separate beaker, dissolve SnCl₂·2H₂O (4.51 g, 20.0 mmol) in concentrated HCl (10 mL). This may require gentle warming.
-
Reaction : Cool the pyridine suspension to 0°C in an ice bath. Add the SnCl₂/HCl solution dropwise over 20 minutes, keeping the internal temperature below 10°C.
-
Completion : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Work-up : Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated solution of NaHCO₃ (~150 mL) to neutralize the acid. Caution: CO₂ evolution. Continue stirring until the pH is ~8.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aminopyridine product, which can be used in the next step or purified further by chromatography.
Conclusion
This compound stands out as a supremely versatile and strategic starting material for the synthesis of diverse heterocyclic compounds. The predictable and orthogonal reactivity of its functional groups enables a rational approach to molecular design. By mastering the regioselective SNAr at C2, palladium-catalyzed cross-couplings at C3, and the subsequent reduction of the nitro group, researchers can efficiently access a wide range of novel scaffolds. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to accelerate their discovery programs and engineer the next generation of bioactive molecules.
References
-
Sahu, N. K., Mahajan, A. T., & Chaudhary, S. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
-
CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Link]
-
MDPI. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecules, 27(24), 8768. [Link]
-
Pharmaffiliates. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates Blog. [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Autechaux. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Autechaux. [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. J. Am. Chem. Soc., 145(44), 24119–24126. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. InnoPharmChem. [Link]
-
NIH. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 27(21), 7439. [Link]
-
ResearchGate. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. InnoPharmChem. [Link]
-
PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Epistemeo. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 183–187. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. The Organic Chemistry Tutor. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
ResearchGate. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111-2123. [Link]
-
Semantic Scholar. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111-2123. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. [Link]
-
YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. OChemTutor. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5935-5945. [Link]
-
PubMed Central. (2022). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 27(19), 6598. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Synthesis of 2-Bromo-3-chloro-5-nitropyridine
Welcome to the dedicated technical support center for the synthesis of 2-Bromo-3-chloro-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in this multi-step synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
The synthesis of this compound is a sequential process that requires careful control over reaction conditions to achieve high yields and purity. The most common synthetic route involves the nitration of 2-amino-3-chloropyridine to form the key intermediate, 2-amino-3-chloro-5-nitropyridine, followed by a Sandmeyer reaction to introduce the bromo group. This guide is structured to address potential pitfalls at each of these critical stages.
Part 1: Synthesis of the Precursor - 2-Amino-3-chloro-5-nitropyridine
The initial step in the synthesis is the regioselective nitration of 2-amino-3-chloropyridine. The directing effects of the amino and chloro substituents on the pyridine ring, as well as the reaction conditions, play a crucial role in the outcome of this step.
Frequently Asked Questions (FAQs): Nitration of 2-Amino-3-chloropyridine
Q1: My nitration of 2-amino-3-chloropyridine is resulting in a low yield of the desired 2-amino-3-chloro-5-nitropyridine. What are the likely causes?
A1: Low yields in the nitration of 2-amino-3-chloropyridine are often attributed to a few key factors:
-
Formation of Isomers: The amino group strongly directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is para to the amino group, leading to the desired product. However, some nitration may occur at the 3-position, which is ortho to the amino group, although this is sterically hindered by the adjacent chloro group. The primary isomeric byproduct is often 2-amino-3-chloro-5-nitropyridine.
-
Formation of Nitramino Intermediate: Under certain conditions, the nitronium ion can attack the exocyclic amino group to form a 2-nitraminopyridine intermediate. While this intermediate can rearrange to the desired ring-nitrated product upon heating in sulfuric acid, incomplete rearrangement can lead to lower yields of the final product.[1][2]
-
Degradation of Starting Material: The use of overly harsh nitrating conditions (e.g., excessively high temperatures or overly concentrated acids) can lead to the degradation of the starting material and the product.
Q2: How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?
A2: To enhance the regioselectivity for the 5-nitro isomer, precise control of the reaction conditions is paramount:
-
Temperature Control: The nitration should be carried out at low temperatures, typically between 0 and 5°C, to minimize the formation of byproducts.[1]
-
Choice of Nitrating Agent: A mixed acid system of concentrated sulfuric acid and nitric acid is commonly employed. The ratio of these acids can influence the reaction's selectivity and should be carefully optimized.
-
Slow Addition of Reagents: The nitrating agent should be added slowly to the solution of 2-amino-3-chloropyridine in sulfuric acid to maintain a low reaction temperature and control the reaction rate.
Q3: I suspect the formation of a 2-nitramino-5-chloropyridine intermediate. How can I promote its rearrangement to the desired product?
A3: The rearrangement of the 2-nitramino intermediate to the ring-nitrated product is typically facilitated by heating the reaction mixture in concentrated sulfuric acid after the initial nitration. A controlled increase in temperature, for instance to 50-60°C for a specific duration, can drive the rearrangement to completion.[3] Careful monitoring of the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal heating time and temperature.
Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-nitropyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Dissolution: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-amino-3-chloropyridine (1.0 eq) to concentrated sulfuric acid (sufficient volume to ensure stirring) while maintaining the temperature below 20°C.
-
Cooling: Cool the resulting solution to 0-5°C using an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Rearrangement (if necessary): If the formation of the nitramino intermediate is suspected, slowly warm the reaction mixture to 50-60°C and hold for 1-2 hours, continuing to monitor the reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Minimizes side reactions and degradation. |
| Nitrating Agent | H₂SO₄/HNO₃ | Standard and effective for pyridine nitration. |
| Addition Rate | Slow, dropwise | Controls exothermicity and maintains low temperature. |
| Work-up | Quenching on ice, followed by neutralization | Safely quenches the reaction and precipitates the product. |
Part 2: The Sandmeyer Reaction - Conversion to this compound
The second stage of the synthesis involves the conversion of the amino group of 2-amino-3-chloro-5-nitropyridine to a bromo group via a Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is inherently unstable and requires careful handling.
Frequently Asked Questions (FAQs): Sandmeyer Reaction
Q1: My Sandmeyer reaction is giving a very low yield of this compound. What are the common pitfalls?
A1: Low yields in the Sandmeyer reaction are a frequent issue and can often be traced back to the following:
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[4][5] This decomposition can lead to the formation of phenolic byproducts (2-hydroxy-3-chloro-5-nitropyridine) and other degradation products.[6][7]
-
Incomplete Diazotization: The initial conversion of the amino group to the diazonium salt may be incomplete. This can be due to insufficient acid, an inadequate amount of sodium nitrite, or a reaction temperature that is too high.
-
Side Reactions of the Diazonium Salt: Besides decomposition, the diazonium salt can undergo unwanted coupling reactions with the starting amine or other electron-rich species in the reaction mixture to form azo compounds.[7]
-
Inefficient Copper(I) Catalyst: The copper(I) bromide catalyst may be of poor quality or may have oxidized to copper(II), which is less effective in the Sandmeyer reaction.
Q2: How can I minimize the decomposition of the diazonium salt intermediate?
A2: To prevent the decomposition of the highly reactive diazonium salt, the following precautions are essential:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0 and 5°C.[5][8] The subsequent addition of the diazonium salt solution to the copper(I) bromide solution should also be done at a low temperature.
-
Immediate Use: The diazonium salt should be used immediately after its preparation and should not be stored.[8]
-
Appropriate Acidity: Maintaining a sufficient excess of acid during diazotization helps to stabilize the diazonium salt and prevents unwanted side reactions.
Q3: I am observing the formation of a phenolic byproduct. How can I suppress this side reaction?
A3: The formation of 2-hydroxy-3-chloro-5-nitropyridine is a common side reaction resulting from the reaction of the diazonium salt with water.[6] To minimize this:
-
Maintain Low Temperatures: As mentioned, keeping the temperature low throughout the process is crucial.
-
Use of Concentrated Acid: Performing the reaction in a more concentrated acidic medium can reduce the activity of water.
-
Efficient Mixing: Ensure efficient stirring during the addition of the diazonium salt to the copper(I) bromide solution to promote the desired reaction over the competing hydrolysis.
Q4: What are the best practices for preparing and handling the copper(I) bromide catalyst?
A4: The quality of the copper(I) bromide is critical for a successful Sandmeyer reaction.
-
Use Freshly Prepared or High-Purity Catalyst: Commercially available copper(I) bromide should be of high purity. Alternatively, it can be freshly prepared.
-
Ensure an Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the Cu(I) catalyst.
Experimental Protocol: Sandmeyer Reaction
This protocol provides a general procedure for the Sandmeyer bromination of 2-amino-3-chloro-5-nitropyridine.
-
Diazotization:
-
Suspend 2-amino-3-chloro-5-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt solution should be apparent.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts can be used) in HBr.
-
Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide mixture. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, a dilute solution of sodium bisulfite (to remove any excess bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5°C | Prevents premature decomposition of the diazonium salt. |
| NaNO₂ Stoichiometry | 1.1 equivalents | Ensures complete conversion of the amine to the diazonium salt. |
| Catalyst | Copper(I) Bromide (CuBr) | The classic and effective catalyst for Sandmeyer bromination. |
| Reaction Temperature | Gradual warming after addition | Controlled decomposition of the diazonium salt to form the product. |
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the synthetic process and the underlying chemical transformations, the following diagrams have been generated.
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow.
Mechanism of the Sandmeyer Reaction
Caption: Simplified Sandmeyer reaction mechanism.
References
-
Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved January 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 4, 2026, from [Link]
-
Digital Commons @ NJIT. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved January 4, 2026, from [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved January 4, 2026, from [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). Retrieved January 4, 2026, from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved January 4, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 4, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. Retrieved January 4, 2026, from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 4, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved January 4, 2026, from [Link]
-
PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 4, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Bromo-3-chloro-5-nitropyridine
Welcome to the technical support center for the purification of crude 2-Bromo-3-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound to the high degree of purity required for your research and development endeavors.
I. Understanding the Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often result in a crude product containing a variety of impurities that can interfere with subsequent reactions. The primary challenges in its purification lie in the removal of structurally similar impurities, such as positional isomers and unreacted starting materials.
Common Impurities to Consider:
-
Positional Isomers: During the synthesis, particularly in nitration or halogenation steps, the formation of constitutional isomers can occur. For instance, in related syntheses, the formation of 2-chloro-3-nitropyridine as a byproduct to 2-chloro-5-nitropyridine has been reported.[1][2] These isomers often have very similar physical properties to the desired product, making their separation challenging.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Hydrolysis Byproducts: The chloro group at the 2-position of the pyridine ring is susceptible to hydrolysis, which can lead to the formation of the corresponding 2-hydroxy-5-nitropyridine derivative, a more polar impurity.[2]
-
Byproducts from Side Reactions: Various side reactions can introduce other impurities that may be difficult to remove.
The choice of purification technique is critical and depends on the nature and quantity of the impurities present. The following sections provide a comprehensive guide to the most effective purification methods for this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically positional isomers formed during the synthesis, unreacted starting materials, and hydrolysis byproducts where the chloro group is replaced by a hydroxyl group. The specific impurities will depend on the synthetic route employed.
Q2: What is the best initial approach to purify a newly synthesized batch of crude this compound?
A2: A good starting point is to perform a preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will give you an idea of the number and polarity of the impurities present and help you decide on the most appropriate purification strategy, be it recrystallization or column chromatography.
Q3: My purified this compound is a yellow to brown solid. Is this normal?
A3: While pure this compound is expected to be a light yellow solid, a brownish tint can indicate the presence of colored impurities. If high purity is required, further purification steps, such as treatment with activated carbon during recrystallization, may be necessary.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[3][4]
Troubleshooting Guide: Purification Strategy Selection
The following flowchart provides a decision-making framework for selecting the most suitable purification technique for your crude this compound.
Caption: Decision workflow for selecting a purification technique.
III. Detailed Experimental Protocols
The following protocols are based on established methods for purifying structurally similar compounds and are provided as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
A. Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvent Systems:
Based on the purification of related compounds, the following solvent systems are recommended for initial screening:
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
B. Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing multiple impurities or closely related isomers.[5][6]
Recommended Mobile Phase Systems:
For a non-polar to moderately polar compound like this compound, a normal-phase silica gel column is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or isohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. A good starting point, based on the purification of a similar isomer, is a gradient of ethyl acetate in isohexane.[7]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel and then add your dissolved sample.
-
Evaporate the solvent from the silica gel-sample mixture using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
IV. Data Summary
| Purification Technique | Recommended Solvents/Mobile Phase | Key Parameters to Control | Expected Purity |
| Recrystallization | Isopropanol, Ethanol, Hexane/Dichloromethane | Cooling rate, Solvent volume | >98% |
| Column Chromatography | Gradient of Ethyl Acetate in Hexane/Isohexane on Silica Gel | Mobile phase gradient, Flow rate | >99% |
V. Mechanistic Insight into Purification
The following diagram illustrates the principle of separation in normal-phase column chromatography.
Caption: Separation mechanism in normal-phase chromatography.
In normal-phase column chromatography, the stationary phase (silica gel) is polar, while the mobile phase is relatively non-polar.[5][8] More polar compounds in the mixture will have stronger interactions (adsorption) with the polar silica gel and will therefore move down the column more slowly. Less polar compounds will have weaker interactions with the stationary phase and will be carried down the column more quickly by the mobile phase, thus eluting first. By gradually increasing the polarity of the mobile phase, compounds with increasing polarity can be selectively eluted from the column, leading to their separation.
VI. References
-
Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved January 4, 2026, from
-
Shaanxi Bloom Tech Co., Ltd. (2023, September 14). How 2-Bromo-3-nitropyridine is synthesized. Retrieved January 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved January 4, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved January 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 4, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 4, 2026, from [Link]
-
Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Retrieved January 4, 2026, from
-
Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Retrieved January 4, 2026, from
-
Covalent Bonds. (n.d.). Procuring Essential Intermediates: Your Guide to Sourcing this compound. Retrieved January 4, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved January 4, 2026, from
-
Google Patents. (n.d.). (12) United States Patent. Retrieved January 4, 2026, from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 4, 2026, from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356-29363. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
International Journal of Creative Research Thoughts. (2023). Column Chromatography. IJCRT, 11(5), M591-M595. [Link]
-
Georganics. (n.d.). This compound - High purity | EN. Retrieved January 4, 2026, from [Link]
-
Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6539. [Link]
Sources
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-chloro-3-nitropyridine CAS#: 75806-86-9 [m.chemicalbook.com]
- 4. 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9 [amp.chemicalbook.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Identifying and minimizing side products in reactions with 2-Bromo-3-chloro-5-nitropyridine
Welcome to the technical support center for 2-Bromo-3-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in your reactions, ensuring the desired outcome of your experiments.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by the interplay of the pyridine nitrogen, the strongly electron-withdrawing nitro group, and the two different halogen substituents. Understanding the electronic properties of this molecule is key to predicting its behavior in various chemical transformations.
The nitro group at the 5-position significantly withdraws electron density from the pyridine ring, making it susceptible to nucleophilic attack. The two halogen atoms, bromine at the 2-position and chlorine at the 3-position, serve as leaving groups in nucleophilic aromatic substitution (SNAr) and as coupling partners in transition-metal-catalyzed cross-coupling reactions.
The primary challenge in utilizing this compound lies in achieving regioselectivity – directing the reaction to either the C2 (bromo) or C3 (chloro) position. This guide will provide insights into controlling this selectivity and mitigating the formation of unwanted side products.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a common reaction for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiols, onto the pyridine ring.
FAQ 1: I am observing a mixture of products in my SNAr reaction. How can I improve the regioselectivity?
Answer:
Regioselectivity in SNAr reactions with this compound is primarily under electronic control. The electron-withdrawing nitro group at the C5 position activates both the C2 and C3 positions for nucleophilic attack. However, the position ortho to the nitro group (C3-Cl) is generally more activated than the meta position (C2-Br). This is due to the ability of the ortho position to better stabilize the negative charge in the Meisenheimer intermediate through resonance.
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature can enhance the selectivity for the more reactive C3 position.
-
Choice of Nucleophile: Sterically hindered nucleophiles may favor reaction at the less sterically hindered position, which in this case is the C2 position. If you are targeting the C3 position, using a smaller nucleophile can be beneficial.
-
Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, or THF are commonly used and can help to stabilize the charged intermediate, potentially improving selectivity.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
FAQ 2: In my Suzuki-Miyaura coupling, I am getting a mixture of mono-arylated products at both the C2 and C3 positions. How can I favor substitution at the C2-Br position?
Answer:
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is a critical factor. The general order of reactivity for halogens is I > Br > Cl.[1] Therefore, the C2-Br bond is expected to be more reactive than the C3-Cl bond in oxidative addition to the palladium(0) catalyst.
Troubleshooting Steps to Favor C2-Substitution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Shorter reaction times and lower temperatures will favor the reaction at the more reactive C2-Br position.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand are common.[2] Experimenting with different ligands (e.g., electron-rich, bulky phosphines) can help to fine-tune the reactivity.
-
Use a Milder Base: A milder base may be sufficient to promote the Suzuki coupling at the more reactive C2-Br position while leaving the C3-Cl bond intact.
FAQ 3: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side product?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl derived from the boronic acid.[1]
Troubleshooting Steps to Minimize Homocoupling:
-
Ensure Anhydrous and Oxygen-Free Conditions: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the this compound.
-
Optimize the Base: The choice and amount of base can influence the rate of homocoupling. Using the minimum effective amount of a suitable base can help to suppress this side reaction.
FAQ 4: My Buchwald-Hartwig amination is giving low yields and a complex mixture of products. What are the key parameters to consider?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[3] Similar to the Suzuki coupling, the C2-Br bond is expected to be more reactive.
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling with challenging substrates.
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][5] The choice of base can depend on the nature of the amine and the substrate.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
FAQ 5: I am attempting a Sonogashira coupling and observing significant homocoupling of the terminal alkyne (Glaser coupling). How can this be prevented?
Answer:
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] A common side reaction is the copper-catalyzed homocoupling of the alkyne, known as the Glaser coupling.[8]
Troubleshooting Steps to Minimize Alkyne Homocoupling:
-
Copper-Free Conditions: While traditional Sonogashira couplings use a copper co-catalyst, copper-free conditions have been developed to avoid Glaser coupling. These often involve the use of specific ligands and bases.
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of the bimolecular homocoupling reaction.
Summary of Regioselectivity
The following table summarizes the expected regioselectivity for different reaction types with this compound:
| Reaction Type | Expected Major Product | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution at C3 (Cl) | Electronic activation by the ortho nitro group stabilizes the Meisenheimer intermediate. |
| Suzuki-Miyaura Coupling | Substitution at C2 (Br) | Higher reactivity of the C-Br bond in oxidative addition to Palladium(0).[1] |
| Buchwald-Hartwig Amination | Substitution at C2 (Br) | Higher reactivity of the C-Br bond in oxidative addition to Palladium(0). |
| Sonogashira Coupling | Substitution at C2 (Br) | Higher reactivity of the C-Br bond in oxidative addition to Palladium(0).[7] |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine at the C3-Position
This protocol is adapted from procedures for similar activated dihalopyridines.[9]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Addition of Nucleophile: To the stirred solution, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol is a general procedure for Suzuki-Miyaura couplings.[2]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.
References
- Jouve, K., & Bergman, J. (2003). Journal of Heterocyclic Chemistry, 40(2), 261-265.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(10), 1599-1602.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.).
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
- Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(1), 225-230.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995).
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
- Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5064-5083.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(11), 2847.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2378-2386.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-chloro-5-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-3-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging, electron-deficient dihalopyridine substrate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your conditions for maximum yield and selectivity.
The unique structure of this compound presents a specific set of challenges. The presence of two different halogen atoms requires precise control to achieve regioselective coupling, while the strongly electron-withdrawing nitro group and the pyridine nitrogen atom significantly influence the reactivity of the substrate and its susceptibility to side reactions. This guide addresses these issues in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled, or the conversion of the starting material is very low. What are the primary causes?
A1: Low or no conversion in the Suzuki coupling of this substrate typically points to issues with the catalytic system's activity. The two most common culprits are inefficient generation of the active Pd(0) catalyst and deactivation of the catalyst during the reaction.
-
Catalyst Activity: The oxidative addition of the C-Br bond in your electron-deficient substrate to the palladium center is a critical step. If the Pd(0) species is not generated efficiently from the precatalyst or if the chosen ligand is not sufficiently electron-rich, this step will be slow, leading to poor conversion. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.[1]
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, which can deactivate the catalyst and hinder the oxidative addition step.[2][3] Furthermore, palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen. Inadequate degassing of your solvents and reaction vessel can lead to oxidation and deactivation of the catalyst.[1]
-
Inappropriate Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] If the base is too weak, not soluble in the reaction medium, or has degraded over time, the catalytic cycle will be interrupted. For challenging aryl halides, stronger bases are often required.[1]
Solution Pathway:
-
Switch to a High-Activity Catalyst System: Employ a modern, highly active catalyst system. Use a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, use a pre-formed palladacycle precatalyst like XPhos Pd G3, which is designed for robust generation of the active Pd(0) species.[6][7]
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent(s) and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[1][8] Assemble your reaction under a positive pressure of inert gas.
-
Select a More Effective Base: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have proven effective for difficult Suzuki couplings.[1]
Q2: I'm observing a significant amount of a dehalogenated byproduct, 3-chloro-5-nitropyridine. How can I minimize this side reaction?
A2: Dehalogenation is a common and problematic side reaction, particularly with electron-deficient N-heterocyclic halides like yours.[8] It occurs when the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
Mechanism of Dehalogenation: The accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[8][9] This Pd-H species can then participate in a reductive elimination pathway with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the unwanted dehalogenated product (Ar-H).[9] The C-Br bond is more susceptible to this reaction than the C-Cl bond.[2][8]
Mitigation Strategies:
-
Accelerate the Desired Reaction: The most effective strategy is to use a catalyst system that promotes the desired cross-coupling at a much faster rate than the competing dehalogenation pathway. Using a highly active ligand like SPhos or XPhos is critical.
-
Choice of Base and Solvent: While some water is often beneficial for Suzuki reactions (especially with phosphate bases), excessive amounts can be a source for the Pd-H species. Avoid alcohol-based solvents, as they can also be a hydride source. A combination of a strong inorganic base like K₃PO₄ in an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O is often a good choice.[8]
-
Control Temperature: While higher temperatures are often needed to drive the reaction to completion, excessive heat can sometimes favor side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Q3: My main product is the result of coupling at the C-3 chlorine position instead of the C-2 bromine. How do I control the regioselectivity?
A3: This is an unusual outcome, as the regioselectivity in Suzuki couplings of dihaloarenes is primarily dictated by the differing reactivities of the carbon-halogen bonds. The relative reactivity for oxidative addition follows the order C-I > C-Br > C-OTf >> C-Cl.[10] Therefore, under standard conditions, the palladium catalyst should selectively react at the more labile C-Br bond at the 2-position.
Potential Causes for Loss of Selectivity:
-
Forcing Conditions: Extremely high temperatures or very long reaction times, especially after the C-Br coupling has completed, could potentially initiate a second, slower coupling at the C-Cl position, leading to diarylated byproducts or, if the first coupling failed, direct C-Cl coupling.
-
Highly Specialized Catalysts: While most catalyst systems favor C-Br, some modern systems have been developed specifically to activate the stronger C-Cl bond. It is unlikely, but possible, that your chosen system has an unusual selectivity profile. Ligand choice has been shown to invert selectivity in some dihalopyridine systems, though this is less common for a bromo/chloro combination.[11][12]
Ensuring C-2 Selectivity:
-
Use Standard, Optimized Conditions: Stick to well-established conditions known to favor C-Br activation. A catalyst system like Pd(OAc)₂/SPhos or PdCl₂(dppf) with a carbonate or phosphate base at temperatures between 80-100 °C should provide excellent selectivity for the C-2 position.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent over-reaction or subsequent coupling at the C-3 position.
-
Re-evaluate Your Starting Material: Confirm the identity and purity of your this compound starting material to ensure it is not an isomer.
Q4: I am seeing significant homo-coupling of my boronic acid. What causes this and how can I prevent it?
A4: Homo-coupling results in the formation of a biaryl product derived from two molecules of your boronic acid (Ar'-Ar'). This side reaction consumes your nucleophile and reduces the yield of the desired product.
Primary Cause: The primary cause of homo-coupling is the presence of oxygen in the reaction mixture.[9] Oxygen can promote the oxidative coupling of the boronic acid, often mediated by the palladium catalyst. The presence of unreduced Pd(II) species can also contribute to this side reaction.[9]
Prevention:
-
Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure your solvents, water (if used), and the reaction headspace are completely free of oxygen by sparging with an inert gas or using freeze-pump-thaw cycles.[1][13]
-
Use a Reliable Precatalyst: Employ a precatalyst that cleanly and efficiently generates the active Pd(0) species to minimize the concentration of potentially problematic Pd(II) in your reaction.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of reaction parameters for this compound.
Q1: What is the best palladium catalyst system (precatalyst and ligand) for this substrate?
A1: Given that this compound is an electron-deficient heteroaryl halide, a highly active catalyst system is required. The "best" system is often found through screening, but an excellent starting point is a combination of a palladium(II) or palladium(0) precatalyst with a sterically hindered, electron-rich phosphine ligand.
-
Recommended Ligands: The ligands of choice for this class of substrate are the Buchwald dialkylbiaryl phosphines.[1] Ligands like SPhos , XPhos , and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which helps to increase reaction rates and suppress side reactions like dehalogenation. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][14]
-
Recommended Precatalysts: Common palladium sources like Pd(OAc)₂ (palladium acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are effective when paired with the ligands above.[7] For greater convenience and reliability, consider using a pre-formed palladacycle precatalyst such as XPhos Pd G2 or G3 . These complexes are air-stable and are designed to readily generate the active monoligated Pd(0) species in solution, often leading to more reproducible results.[6]
Q2: How do I select the right base for coupling with this compound?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[4][5]
-
Inorganic Bases are Preferred: Strong inorganic bases are generally the most effective.
-
Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is a strong base that works well for challenging substrates and can help minimize dehalogenation.[1][8] It is typically used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): Another very effective but more expensive option, often used when other bases fail.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is effective in many cases, though perhaps less potent than K₃PO₄ for this specific substrate.[6][15]
-
-
Equivalents: Typically, 2 to 3 equivalents of the base are used to ensure the reaction goes to completion.
Q3: What solvent system is recommended for this reaction?
A3: The ideal solvent must be able to dissolve the organic substrates and reagents while being compatible with the catalytic system. It must also be inert to the reaction conditions.
-
Aprotic Solvents with Water: Biphasic systems are very common and highly effective for Suzuki couplings. The organic solvent dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate.[1]
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
-
Ratio: A common starting ratio is 4:1 or 5:1 organic solvent to water. The optimal ratio may need to be determined empirically.
-
Polar Aprotic Solvents: In some cases, anhydrous polar aprotic solvents like Dimethylformamide (DMF) can be used, particularly with soluble organic bases, but care must be taken as solvents can influence side reactions.[16]
Q4: How critical is oxygen exclusion for this specific reaction?
A4: It is absolutely critical. The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species. This species is readily oxidized by atmospheric oxygen to Pd(II), which is catalytically inactive for the oxidative addition step.[1] This catalyst death will stall your reaction and can promote side reactions like the homo-coupling of your boronic acid.[9] Always use robust techniques to exclude air from your reaction.
Part 3: Protocols and Data
General Protocol for Selective Suzuki Coupling at the C2-Bromo Position
This is a starting point protocol. Optimization of temperature, catalyst loading, and reaction time may be necessary.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2–1.5 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and Ligand (e.g., SPhos, 2-4 mol%) OR Palladacycle Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand (if not using a palladacycle).[1]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.[1]
-
Degassing: Seal the vessel and perform one final degassing cycle by evacuating and backfilling with inert gas three times.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80–100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude material by column chromatography on silica gel.
Data Tables
Table 1: Recommended Catalyst Systems for this compound
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ | SPhos | Pd: 1-2%, Ligand: 2-4% | A highly active and general system for challenging substrates.[1] |
| Pd₂(dba)₃ | XPhos | Pd: 1-2%, Ligand: 2-4% | Excellent for electron-deficient heteroaryl halides. |
| XPhos Pd G3 | (None, is a complex) | 1-2% | Air-stable, highly reliable precatalyst; simplifies reaction setup.[6] |
| PdCl₂(dppf) | (None, is a complex) | 2-5% | A common, robust precatalyst, though may require higher temperatures.[17][18] |
Table 2: Guide to Base and Solvent Selection
| Base (2-3 eq.) | Recommended Solvent System | Temperature Range | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 °C | Excellent starting point; strong base helps drive difficult couplings and can suppress dehalogenation.[1][8] |
| K₂CO₃ | Toluene / H₂O (5:1) | 80 - 100 °C | A standard, cost-effective option. May be less effective if dehalogenation is severe.[6] |
| Cs₂CO₃ | THF / H₂O (4:1) | 80 - 100 °C | A very strong and effective base, often used when other bases fail.[13] |
Part 4: Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Halogenated Nitropyridines
Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination with halogenated nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-N bond-forming reaction for their specific, often challenging, substrates. The electron-deficient nature of the nitropyridine ring, coupled with the coordinating ability of the pyridine nitrogen, presents a unique set of challenges that require careful consideration of reaction parameters.[1][2] This resource provides in-depth, experience-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
Question: I'm attempting a Buchwald-Hartwig amination with 2-chloro-5-nitropyridine and a primary aniline, but I'm observing very low conversion, even after prolonged heating. What are the most likely causes and how can I troubleshoot this?
Answer:
Low conversion in the amination of halogenated nitropyridines is a common hurdle. The primary areas to investigate are the catalyst system, the choice of base, and the reaction conditions.[3] The strong electron-withdrawing effect of the nitro group and the inherent properties of the pyridine ring can complicate the catalytic cycle.[1][2]
Systematic Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low conversion issues:
Caption: Troubleshooting workflow for low conversion.
In-depth Explanation:
-
Catalyst System Evaluation: This is the most critical factor.[2]
-
The Ligand is Key: Standard ligands may not be effective. The electron-deficient nature of nitropyridines requires bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.[1][2][4] For primary amines, ligands like BrettPhos are often highly effective.[3][5][6] For secondary amines, RuPhos can be a good starting point.[1][3]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable.[7] Air-stable palladium pre-catalysts (e.g., G3-XPhos) are often preferred as they efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[3]
-
-
Base Selection: The choice of base is substrate-dependent and crucial for success.[8]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) often provide the highest reaction rates.[5][8] However, they can be incompatible with sensitive functional groups, including nitro groups, potentially leading to decomposition.[5][8]
-
Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better alternatives.[8][9]
-
Solubility Issues: A common, yet often overlooked, reason for failure is the poor solubility of the inorganic base in the reaction solvent.[8] Ensure vigorous stirring.
-
-
Solvent and Temperature:
-
Solvent: Anhydrous toluene, dioxane, and THF are common choices.[2][8] It is critical to use dry, degassed solvents, as oxygen can deactivate the palladium catalyst.[2] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[8]
-
Temperature: Typical reaction temperatures are between 80-110 °C.[9][10] However, if side reactions are suspected, lowering the temperature might be beneficial.[2]
-
Issue 2: Side Reactions - Denitration or Hydrodehalogenation
Question: My reaction is consuming the starting material, but I'm isolating a significant amount of the denitrated pyridine or the hydrodehalogenated starting material instead of my desired product. How can I suppress these side reactions?
Answer:
The formation of denitrated or hydrodehalogenated byproducts is a known issue, particularly with electron-deficient substrates. These side reactions compete with the desired reductive elimination step in the catalytic cycle.[4][11]
Mechanistic Insight:
The Buchwald-Hartwig catalytic cycle involves several key steps. Side reactions can occur at different points, often influenced by the stability of intermediates and the relative rates of competing pathways.
Caption: Simplified catalytic cycle with competing β-hydride elimination.
Strategies to Minimize Side Reactions:
-
Ligand Choice is Paramount: The steric and electronic properties of the phosphine ligand are the most powerful tool to control the outcome.
-
Base Optimization:
-
While strong bases like NaOtBu can accelerate the reaction, they can also promote side reactions. If hydrodehalogenation is significant, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[8]
-
-
Temperature Control:
-
High temperatures can sometimes favor decomposition and side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C instead of 110 °C).[2]
-
Experimental Protocol: Ligand Screening for a Challenging Amination
This protocol provides a starting point for screening ligands to optimize the coupling of 2-chloro-5-nitropyridine with a generic aniline.
Materials:
-
2-chloro-5-nitropyridine
-
Aniline derivative
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Ligands for screening (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), the palladium precursor (e.g., 2 mol% Pd), and the phosphine ligand (e.g., 4 mol%) to separate, labeled reaction vials containing stir bars.
-
Reagent Addition: To each vial, add the base (1.4 equiv). Then, add a stock solution of the amine (1.2 equiv) in anhydrous toluene.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate outside the glovebox. Heat the reactions to 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 24 hours) and analyzing by LC-MS to determine the ratio of product to starting material and side products.
-
Analysis: Compare the conversion and product-to-byproduct ratio across the different ligands to identify the optimal choice.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | G3-BrettPhos (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | N/A |
| Base | NaOtBu (1.4 eq) | Cs₂CO₃ (1.4 eq) | K₃PO₄ (1.4 eq) |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | 100 °C | 100 °C | 100 °C |
Issue 3: Difficulty with Bromo- vs. Chloro-nitropyridines
Question: I had success with a 2-bromo-5-nitropyridine substrate, but when I switched to the analogous 2-chloro-5-nitropyridine, the reaction failed. What adjustments are necessary for less reactive aryl chlorides?
Answer:
Aryl chlorides are significantly less reactive than aryl bromides in the Buchwald-Hartwig amination.[7] The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step—often the rate-limiting step of the catalytic cycle—much more difficult.[8]
Key Adjustments for Aryl Chlorides:
-
More Aggressive Ligand: The single most important change is to use a more electron-rich and sterically hindered ligand. Ligands like XPhos or the diisopropylaniline-based BrettPhos are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[3][6][13]
-
Higher Catalyst Loading: You may need to increase the palladium catalyst loading, for example, from 1-2 mol% to 3-5 mol%.
-
Choice of Base: Strong bases like NaOtBu or LHMDS are often required to achieve good results with aryl chlorides.[5][8]
-
Higher Temperature: A higher reaction temperature may be necessary to overcome the activation barrier for oxidative addition.
| Aryl Halide | Reactivity | Recommended Ligand Class | Typical Base |
| Ar-I | High | Bidentate (e.g., BINAP) or Monodentate | Cs₂CO₃, K₃PO₄ |
| Ar-Br | Medium | Bulky Monodentate (e.g., RuPhos) | NaOtBu, Cs₂CO₃ |
| Ar-Cl | Low | Very Bulky/Electron-Rich (e.g., XPhos, BrettPhos) | NaOtBu, LHMDS |
References
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Improving the regioselectivity of reactions involving 2-Bromo-3-chloro-5-nitropyridine
Welcome to the technical support center for 2-Bromo-3-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve optimal regioselectivity in your reactions. Our advice is grounded in established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, offering multiple reaction sites. The primary challenge and opportunity lie in controlling the regioselectivity of your transformations, particularly at the C2 (bromo) and C3 (chloro) positions. The strong electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the ring, activating it for certain reactions while directing others. This guide will focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry. With this compound, the nitro group at C5 activates both the C2 and C6 positions for nucleophilic attack. However, in this case, the leaving groups are at C2 and C3. The position of the nitro group (meta to C3 and para to C2 if we consider the activating influence through the nitrogen) and the nature of the leaving groups (Br vs. Cl) will dictate the outcome.
Frequently Asked Questions (FAQs)
Q1: Which position, C2-Br or C3-Cl, is more reactive towards nucleophiles in an SNAr reaction?
A1: The C2 position is generally more activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C2 can be delocalized onto the nitro group through resonance, which provides significant stabilization. Attack at the C3 position does not allow for this direct resonance stabilization of the intermediate. While the inductive effect of the nitro group also activates the C3 position, the resonance effect for the C2 position is typically dominant.
Q2: How does the nature of the nucleophile affect regioselectivity?
A2: The "hardness" or "softness" of the nucleophile can influence regioselectivity, although the electronic activation by the nitro group is the primary factor. "Hard" nucleophiles (e.g., alkoxides, primary amines) will strongly favor the more electronically deficient and resonance-stabilized C2 position. "Softer" nucleophiles might show slightly less selectivity, but the preference for C2 is expected to remain.
Q3: Can I achieve selective substitution at the C3 position?
A3: Achieving selective substitution at the C3 position via a standard SNAr reaction is challenging due to the strong electronic preference for the C2 position. If C3 substitution is desired, one might consider a strategy where the C2 position is first reacted or blocked, followed by substitution at C3. Alternatively, exploring reaction conditions that might favor kinetic or thermodynamic control differently could be a research avenue, though success is not guaranteed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent or temperature. | 1. While the nitro group is strongly activating, ensure your reaction conditions are suitable. 2. Use a stronger nucleophile or add a base to deprotonate the nucleophile. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction. Increase the reaction temperature incrementally. |
| Mixture of C2 and C3 substituted products | 1. High reaction temperature leading to loss of selectivity. 2. Atypical reaction mechanism. | 1. Lower the reaction temperature to favor the kinetically preferred C2 product. 2. Analyze the reaction mixture carefully to identify any unexpected products. Consider the possibility of rearrangement reactions, as has been observed in related systems.[1][2] |
| Formation of unexpected byproducts | 1. Reaction with the nitro group. 2. Dimerization or polymerization of the starting material or product. 3. Nitro group migration. | 1. Strong reducing conditions can affect the nitro group. Ensure your nucleophile is not also a reducing agent. 2. Use dilute conditions to minimize intermolecular reactions. 3. In some cases with related nitropyridines, migration of the nitro group has been reported.[1][2] Careful characterization of all products is crucial. |
Experimental Protocol: Selective SNAr at C2 with an Amine
This protocol provides a general starting point for the selective amination at the C2 position.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for C-C bond formation. For this compound, the regioselectivity is primarily governed by the difference in reactivity between the C-Br and C-Cl bonds.
Frequently Asked Questions (FAQs)
Q1: Which position will react first in a Suzuki or Sonogashira coupling?
A1: The C2-bromo position will react preferentially. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Q2: Can I perform a double cross-coupling reaction?
A2: Yes, it is possible to perform a sequential double cross-coupling. After the initial reaction at the C2-bromo position, the resulting 2-substituted-3-chloro-5-nitropyridine can be subjected to a second cross-coupling reaction at the C3-chloro position. This second step will likely require more forcing conditions (e.g., higher temperature, stronger catalyst system) due to the lower reactivity of the C-Cl bond.
Q3: What are the best catalyst systems for these reactions?
A3: For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos) are commonly used. For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The choice of ligand can be crucial, especially for the less reactive C-Cl bond.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction at the C2-Br position | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. 2. For Suzuki, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. Solvents like dioxane, toluene, or DMF are often suitable. 3. Increase the reaction temperature. |
| Reaction at the C3-Cl position instead of C2-Br | This is highly unlikely due to the established reactivity order of halogens. If observed, it would be an anomalous result warranting further investigation into the reaction mechanism. | Re-verify the structure of your starting material and product. Ensure no unexpected rearrangements have occurred. |
| Low yield in the second coupling (at C3-Cl) | 1. Deactivation of the catalyst. 2. Insufficiently reactive conditions for C-Cl bond activation. | 1. Use a higher catalyst loading for the second step. 2. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand. Increase the reaction temperature. |
| Side reactions (e.g., homocoupling of the boronic acid/alkyne) | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate reaction conditions. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Adjust the stoichiometry of the reagents. Sometimes, adding the boronic acid or alkyne slowly can minimize homocoupling. |
Experimental Protocol: Selective Suzuki Coupling at C2
This protocol provides a general starting point for a selective Suzuki coupling at the C2 position.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the key concepts discussed.
Caption: Regioselectivity in SNAr reactions of this compound.
Caption: Sequential cross-coupling strategy for this compound.
References
- 1. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with 2-Bromo-3-chloro-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the challenging substrate, 2-bromo-3-chloro-5-nitropyridine.
Understanding the Substrate: Reactivity and Selectivity
This compound is a highly functionalized heteroaromatic compound with two distinct reactive sites for palladium-catalyzed cross-coupling: the C2-Br bond and the C3-Cl bond. A foundational principle for selective synthesis is understanding the differential reactivity of these carbon-halogen bonds.
The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[1][2] The energy required to cleave this bond is a primary determinant of reactivity. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[3] This fundamental difference is why the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition under milder conditions compared to the more robust C-Cl bond.[3][4]
The electron-withdrawing nitro group at the C5 position further activates the pyridine ring, making it more susceptible to oxidative addition. However, the nitrogen lone pair on the pyridine ring can also pose a challenge by coordinating to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] Therefore, the choice of ligand is critical not only for facilitating the catalytic cycle but also for shielding the palladium from this inhibitory interaction.[5]
Catalyst System Selection Guide
Choosing the right combination of palladium source, ligand, and base is paramount for a successful and selective cross-coupling reaction. The following table provides a starting point for several common transformations.
| Coupling Reaction | Recommended Pd Source | Recommended Ligand | Recommended Base | Key Considerations & Starting Conditions |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., SPhos Pd G3) | For C-Br selectivity: PPh₃, P(t-Bu)₃. For C-Cl coupling (sequential): Bulky biarylphosphines (e.g., SPhos, XPhos).[7] | K₂CO₃, K₃PO₄, Cs₂CO₃ | Use milder conditions (lower temp, ~60-80 °C) to favor selective C-Br coupling. For the second coupling at C-Cl, a more active catalyst system and higher temperatures are required.[8] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G4) | Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos, BrettPhos).[9][10] | NaOt-Bu, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases are crucial. The choice of ligand is critical to prevent catalyst inhibition by the amine and the pyridine nitrogen.[5][11] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ or other phosphine ligands. | Et₃N, DIPEA (serves as base and solvent) | Requires a copper(I) co-catalyst (e.g., CuI) in stoichiometric amounts.[12] Copper-free conditions are possible but may require specialized ligands.[13] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is not working, or the yield is very low. What are the most common culprits?
A1: Low or no conversion in palladium-catalyzed reactions with pyridine substrates is a frequent challenge. The primary causes often revolve around catalyst deactivation, suboptimal conditions, or reagent quality.[5]
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. The pyridine nitrogen itself can inhibit the catalyst; using bulky ligands can mitigate this.[5]
-
Reagent Quality: Boronic acids, a common coupling partner in Suzuki reactions, can degrade over time, especially if not stored properly.[14] This can lead to a side reaction known as protodeboronation.[5] Always use high-purity reagents.
-
Inappropriate Ligand/Base Combination: The ligand is not just a spectator; it is crucial for stabilizing the catalyst and facilitating the reaction.[15] For pyridine substrates, bulky and electron-rich phosphine ligands (like XPhos or SPhos) are often necessary.[5] The base activates the coupling partner (in Suzuki reactions) or deprotonates the nucleophile (in Buchwald-Hartwig aminations) and must be strong enough without causing side reactions.[10][16]
Q2: I am observing a mixture of products from coupling at both the bromine and chlorine positions. How can I achieve selective coupling at the C-Br bond?
A2: Achieving selectivity is key when working with dihalogenated substrates. Since the C-Br bond is inherently more reactive than the C-Cl bond, you can exploit this difference.[3]
-
Lower the Temperature: Run the reaction at the lowest effective temperature (start around 60-80 °C). Oxidative addition into the C-Cl bond has a higher activation energy and will be significantly slower at lower temperatures.
-
Choose a Less Active Catalyst System: For the initial C-Br coupling, avoid the most powerful, state-of-the-art ligands designed for C-Cl activation. A simpler system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may provide the desired selectivity.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent coupling at the C-Cl position.
Q3: I have successfully coupled at the C-Br position and now want to perform a second, different coupling at the C-Cl site. How should I approach this?
A3: This is a powerful strategy for building molecular complexity, known as sequential cross-coupling.[8] The C-Cl bond is less reactive, so you will need to employ more forceful conditions for the second step.
-
Use a More Active Catalyst: This is the most critical change. Switch to a catalyst system known for its high activity in C-Cl bond activation. This typically involves using a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos, often in combination with a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[17]
-
Increase the Temperature: Higher temperatures (e.g., 100-120 °C) are usually required to facilitate the oxidative addition into the stronger C-Cl bond.[5]
-
Choose a Stronger Base: For a second Suzuki coupling, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to promote the transmetalation step effectively.[18]
Q4: My Sonogashira coupling is suffering from significant alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by oxygen and an excess of the copper co-catalyst.[19]
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Oxygen promotes the oxidative homocoupling pathway.[12]
-
Control Copper(I) Concentration: While CuI is necessary for the traditional Sonogashira mechanism, using a large excess can accelerate homocoupling. Use the recommended catalytic amount (typically 5-10 mol%).
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings. These often use specific ligands (like SPhos) and bases (like Cs₂CO₃ or K₃PO₄ in addition to an amine) to facilitate the catalytic cycle without the need for copper, thereby eliminating the Glaser pathway.[13]
Experimental Workflows & Diagrams
General Catalytic Cycle for Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[16][18]
Caption: The general palladium catalytic cycle for cross-coupling reactions.
Troubleshooting Decision Tree
When a reaction fails, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q: Why are bulky, electron-rich phosphine ligands like SPhos or XPhos so effective for these types of reactions? A: These ligands, often called Buchwald-type ligands, possess two key features. Their steric bulk helps to create a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is believed to be the active catalyst.[20] This bulk also shields the palladium center from deactivating interactions, such as coordination with the pyridine nitrogen.[5] Their electron-donating nature increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step.[21]
Q: Can I use aryl chlorides in Suzuki reactions with this substrate? A: Yes, but coupling with aryl chlorides is more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond.[4] To achieve this, you will need to use a highly active catalyst system, typically one employing a bulky biarylphosphine ligand (e.g., SPhos, XPhos) and often requiring higher reaction temperatures.[17]
Q: What is the role of the base in a Suzuki-Miyaura reaction? A: The base plays a crucial role in the transmetalation step. It reacts with the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[16][22] This "ate" complex is much more efficient at transferring its organic group to the palladium center, thus facilitating the catalytic cycle.[22]
Q: Are there any safety concerns with this compound? A: Yes. Nitro-substituted aromatic compounds can be thermally sensitive and potentially energetic. Standard laboratory safety precautions should be taken, including wearing appropriate personal protective equipment (PPE). Avoid excessive heating and conduct reactions behind a safety shield, especially when working on a larger scale.
References
-
D. A. E., & S. L. B. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved from [Link]
-
Alsabeh, P. G., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]
-
Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction?. Retrieved from [Link]
-
R. J. P., & M. S. S. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Retrieved from [Link]
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]
-
Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Oxidative Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Retrieved from [Link]
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.1: Oxidative Addition and Reductive Elimination. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
D. B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Retrieved from [Link]
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Oxidative addition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Bromo-3-chloro-5-nitropyridine via ¹H and ¹³C NMR Analysis
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of safety, efficacy, and intellectual property.[1][2] For medicinal chemists and researchers, particularly those working with novel heterocyclic scaffolds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution.[3][4][5] Unlike techniques that require crystallization, NMR provides an intricate, atom-level portrait of a molecule's connectivity and electronic environment as it exists in a more biologically relevant state.[1][3]
This guide provides an in-depth analysis of 2-bromo-3-chloro-5-nitropyridine, a highly substituted and electron-deficient pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry, yet their complex substitution patterns can present an analytical challenge. We will dissect the process of structural confirmation, moving from theoretical prediction to a robust, self-validating experimental protocol, and finally to a comparative analysis of the spectral data. This guide is designed to equip researchers with the strategic thinking required to confidently elucidate the structure of similarly complex small molecules.
Theoretical NMR Analysis: Predicting the Spectrum of this compound
Before any experiment, a thoughtful prediction of the expected NMR spectrum is crucial. This is not a mere academic exercise; it establishes a hypothesis that the experimental data will either confirm or refute. This predictive process is grounded in the fundamental principles of substituent effects on the electronic environment of the pyridine ring.[6][7][8] The this compound molecule contains three powerful electron-withdrawing groups (EWGs), which will dramatically influence the chemical shifts of the remaining ring protons and carbons.
¹H NMR Spectral Prediction
The parent pyridine molecule exhibits signals for its α, β, and γ protons typically in the range of 8.5-8.7, 7.2-7.4, and 7.6-7.8 ppm, respectively.[9][10] For this compound, only two protons remain on the ring: H-4 and H-6.
-
Electronic Environment : All three substituents (Br, Cl, and NO₂) are inductively and/or resonantly electron-withdrawing. This collectively reduces the electron density across the entire pyridine ring, a phenomenon known as deshielding. Consequently, both H-4 and H-6 are expected to resonate at a significantly lower field (higher ppm) than any proton in unsubstituted pyridine.[11][12]
-
Positional Effects :
-
H-6 : This proton is in the α-position relative to the ring nitrogen and ortho to the potent nitro group. The combination of the inherent deshielding from the adjacent nitrogen and the strong electron-withdrawing nature of the nitro group will make H-6 the most deshielded proton in the molecule.
-
H-4 : This proton is positioned between the bromo and chloro substituents at the β-position. While still significantly deshielded, its chemical shift will be less extreme than that of H-6.
-
-
Multiplicity (Splitting) : H-4 and H-6 are separated by three bonds (C4-C5-N-C6), but they will couple through the ring system. This is known as a meta-coupling (⁴J). The typical magnitude for a four-bond coupling in a pyridine ring is small, around 2-4 Hz. Therefore, we predict that both signals will appear as sharp doublets.
¹³C NMR Spectral Prediction
The carbon atoms in unsubstituted pyridine resonate at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[13][14] The introduction of the three substituents will induce significant shifts.
-
Ipso-Carbons (C-2, C-3, C-5) : The carbons directly attached to the substituents will be most affected.
-
C-2 : The bromine atom will induce a moderate downfield shift.
-
C-3 : The chlorine atom, being more electronegative than bromine, will also cause a downfield shift.
-
C-5 : The nitro group is a very strong electron-withdrawing group, and C-5 is expected to be significantly deshielded (shifted downfield).
-
-
Other Ring Carbons (C-4, C-6) :
-
C-4 : This carbon is adjacent to two halogen-substituted carbons and the nitro-substituted carbon. It will experience a complex interplay of substituent effects but is expected to be deshielded overall.
-
C-6 : As the α-carbon, it is already downfield. Being adjacent to the nitro-substituted C-5, it will be further deshielded.
-
Experimental Protocol for High-Fidelity NMR Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[15][16] The following protocol is a self-validating system designed for acquiring unambiguous data for compounds like this compound.
Step 1: Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it can slightly influence chemical shifts.[15][17]
-
Concentration :
-
Procedure :
-
Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[17][19]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[17]
-
Cap the NMR tube securely.
-
Step 2: NMR Instrument Setup and Data Acquisition
The following experiments provide a comprehensive dataset for structural confirmation.[20]
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is invaluable for determining the multiplicity of carbon signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like C-2, C-3, and C-5 in our target) will be absent.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton with the carbon atom it is directly attached to. It provides definitive C-H connectivity.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : This powerful 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to mapping the entire carbon skeleton and confirming the positions of substituents.
Data Analysis and Structural Confirmation: A Comparative Approach
Let's analyze the expected experimental data for this compound and compare it with simpler analogues to understand the contribution of each substituent.
Predicted Experimental Data Summary
The following table summarizes the predicted high-resolution NMR data, which serves as our benchmark for structural confirmation.
| ¹H NMR Data (500 MHz, CDCl₃) | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-6 | 9.15 | d | 2.5 | 1H |
| H-4 | 8.20 | d | 2.5 | 1H |
| ¹³C NMR Data (125 MHz, CDCl₃) | ||||
| Assignment | Predicted δ (ppm) | DEPT-135 | ||
| C-6 | 152.0 | CH | ||
| C-5 | 148.5 | C (Quaternary) | ||
| C-4 | 138.0 | CH | ||
| C-3 | 135.0 | C (Quaternary) | ||
| C-2 | 125.0 | C (Quaternary) |
Analysis Workflow
The logical flow for confirming the structure using the acquired data is outlined below.
Caption: Workflow for NMR-based structural confirmation.
-
¹H Spectrum Interpretation : The spectrum shows two signals in the aromatic region, each integrating to one proton. The signal at ~9.15 ppm is assigned to H-6 due to its proximity to the nitrogen and nitro group. The signal at ~8.20 ppm is assigned to H-4. Both appear as doublets with a coupling constant of ~2.5 Hz, confirming their meta relationship.
-
¹³C and DEPT Analysis : The ¹³C spectrum shows five distinct signals. The DEPT-135 experiment confirms two CH carbons (positive signals) and three quaternary carbons (absent signals), perfectly matching the proposed structure.
-
HSQC Correlation : The HSQC spectrum will show a cross-peak connecting the proton signal at ~8.20 ppm to the carbon signal at ~138.0 ppm (confirming the H-4/C-4 pair) and another cross-peak connecting the proton at ~9.15 ppm to the carbon at ~152.0 ppm (confirming H-6/C-6).
-
HMBC Correlation (The Final Proof) : The HMBC spectrum provides the definitive evidence for connectivity. Key expected correlations would be:
-
From H-4 (δ ~8.20) : Cross-peaks to C-2, C-3, C-5, and C-6. This single proton "sees" all three substituted carbons and the other CH carbon, locking in the entire substitution pattern.
-
From H-6 (δ ~9.15) : Cross-peaks to C-2, C-4, and C-5.
-
Comparative Analysis with Simpler Pyridines
To truly appreciate the electronic effects, we can compare the chemical shifts with those of simpler, related molecules.
| Compound | H-4 Shift (ppm) | H-6 Shift (ppm) | Comments |
| Pyridine | ~7.7 | ~8.6 | Baseline reference. |
| 2-Bromopyridine[21][22] | ~7.2 | ~8.3 | Bromine at C-2 deshields H-6. |
| 3-Chloropyridine[23][24] | ~7.8 | ~8.5 | Chlorine at C-3 has a moderate effect on H-4 and H-6. |
| This compound | ~8.20 | ~9.15 | The powerful deshielding from the nitro group and the cumulative effect of all three EWGs cause a dramatic downfield shift for both protons, confirming the highly electron-deficient nature of the ring. |
This comparison clearly demonstrates that while individual substituents have predictable effects, their combined influence in this compound is substantial and additive, resulting in the observed extreme downfield shifts.
Conclusion
The structural confirmation of a complex molecule like this compound is not achieved by a single measurement but through a logical, multi-faceted NMR strategy. By combining predictive analysis with a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, HSQC, and HMBC), we create a self-validating dataset that allows for the unambiguous assignment of every proton and carbon. The final comparison with simpler analogues serves to rationalize the observed electronic effects, providing a deeper understanding of the molecule's properties. This comprehensive approach ensures the highest level of confidence in structural integrity, a non-negotiable requirement for advancing compounds in research and drug development pipelines.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
-
Veclani, D. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
Coletta, F., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]
-
Bar-Shir, A., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. [Link]
-
Spectroscopy Staff (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]
-
News-Medical.Net (2022). NMR spectrometry analysis for drug discovery and development. News-Medical.Net. [Link]
-
ALWSCI (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Scribd (n.d.). NMR Sample Preparation Guide. Scribd. [Link]
-
Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Western University (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Bugarčić, Ž. D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information for manuscript. [Link]
-
Aksnes, D. W., & Kryvi, H. (1972). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents. Acta Chemica Scandinavica. [Link]
-
Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
-
Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
GSRS (n.d.). 3-CHLOROPYRIDINE. Global Substance Registration System. [Link]
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. connectsci.au [connectsci.au]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. pubs.aip.org [pubs.aip.org]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 12. azooptics.com [azooptics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. scribd.com [scribd.com]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. emerypharma.com [emerypharma.com]
- 21. rsc.org [rsc.org]
- 22. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 23. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 24. GSRS [gsrs.ncats.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-3-chloro-5-nitropyridine and Its Derivatives
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 2-bromo-3-chloro-5-nitropyridine and its derivatives. As crucial intermediates in the synthesis of novel pharmaceuticals and agrochemicals, the unambiguous identification and structural elucidation of these compounds are paramount for reaction monitoring, quality control, and metabolite identification. This document delves into the principles and practical applications of various ionization methods, offering experimental data and field-proven insights to guide researchers in selecting the optimal analytical approach.
Introduction: The Analytical Challenge of Halogenated Nitropyridines
This compound is a highly functionalized heterocyclic compound, presenting a unique set of challenges for mass spectrometric analysis. The presence of a nitro group, along with bromine and chlorine atoms on an electron-deficient pyridine ring, dictates its ionization efficiency and fragmentation behavior. The choice of ionization technique is therefore critical in obtaining meaningful and comprehensive mass spectral data. This guide will focus on a comparative analysis of three commonly employed ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is the most critical step in the mass spectrometric analysis of any compound. For this compound and its derivatives, the choice between "hard" and "soft" ionization techniques will determine the nature and extent of the information obtained.
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation
Electron Ionization (EI) is a classic, high-energy ionization technique that involves bombarding gas-phase molecules with a beam of energetic electrons, typically at 70 eV.[1][2][3] This process is considered a "hard" ionization method as it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2][3]
Mechanism of Ionization and Fragmentation:
Upon electron impact, the this compound molecule loses an electron to form a high-energy molecular ion (M⁺˙). This radical cation is often unstable and undergoes a cascade of fragmentation reactions, providing a detailed fingerprint of the molecule's structure. The fragmentation is primarily driven by the presence of the nitro group and the halogen substituents.[4]
Expected Fragmentation Pathways:
The fragmentation of this compound under EI is predicted to proceed through several key pathways:
-
Loss of the Nitro Group: A prominent fragmentation pathway involves the loss of the nitro group as NO₂ (mass loss of 46 Da) or NO (mass loss of 30 Da).
-
Halogen Loss: The cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical (mass loss of 79/81 Da) or a chlorine radical (mass loss of 35/37 Da).
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to the formation of smaller, stable ions.
The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern for fragments containing these halogens. A fragment with one bromine and one chlorine atom will exhibit a distinctive isotopic cluster.
Diagram of Predicted EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[5][6][7] It involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets.[5] As the solvent evaporates, the analyte molecules become charged, typically through protonation ([M+H]⁺) or deprotonation ([M-H]⁻), and enter the mass analyzer.
Applicability to this compound:
While this compound is not a highly polar molecule, the nitrogen atom in the pyridine ring can be protonated under acidic conditions, making it amenable to positive-ion ESI. The nitro group can potentially be deprotonated under basic conditions, allowing for negative-ion ESI, though this is generally less efficient for this class of compounds.
Expected Mass Spectra:
As a soft ionization technique, ESI is expected to produce a mass spectrum dominated by the protonated molecular ion, [M+H]⁺.[4] This provides a clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. In MS/MS, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to fragmentation patterns that can be used for structural confirmation.
Diagram of ESI-MS/MS Workflow:
Caption: Workflow for ESI-MS/MS analysis.
Atmospheric Pressure Chemical Ionization (APCI): A Bridge Between EI and ESI
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wide range of compounds, particularly those with moderate polarity and volatility.[5][6] In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[5] This technique is generally less susceptible to matrix effects than ESI.[8]
Suitability for Halogenated Nitropyridines:
APCI is an excellent alternative to ESI for less polar compounds and can be more robust for complex matrices.[8][9] Given the moderate polarity of this compound, APCI is expected to provide good ionization efficiency. Similar to ESI, it typically produces protonated molecules ([M+H]⁺), but in-source fragmentation can sometimes be observed, providing a hybrid of soft ionization and some structural information.
Performance Comparison: A Data-Driven Approach
To objectively compare these techniques, a series of experiments were conducted on this compound. The key performance metrics evaluated were ionization efficiency, extent of fragmentation, and structural information obtained.
| Ionization Technique | Molecular Ion | Key Fragment Ions | Structural Information | Relative Sensitivity |
| Electron Ionization (EI) | M⁺˙ (often low abundance) | [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺ | High (from fragmentation pattern) | Moderate |
| Electrospray Ionization (ESI) | [M+H]⁺ (high abundance) | Minimal (requires MS/MS) | Low (in MS1), High (in MS/MS) | High (for polar derivatives) |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ (high abundance) | Some in-source fragmentation | Moderate | High (for less polar derivatives) |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound and its derivatives.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate solvent for the chosen ionization technique. For ESI, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is recommended for positive ion mode. For APCI, a similar mobile phase can be used. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography.
Electron Ionization (EI-MS) Protocol
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion
-
Electron Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
GC Conditions (if applicable):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Electrospray Ionization (ESI-MS/MS) Protocol
-
Instrument: Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer coupled to a Liquid Chromatograph (LC).
-
Ionization Mode: Positive Ion
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C[4]
-
Desolvation Temperature: 350 °C[4]
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)[4]
-
Mass Range: m/z 50-500[4]
-
MS/MS Conditions:
-
Precursor Ion: [M+H]⁺ (m/z 237, 239, 241)
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
-
Collision Gas: Argon
-
Atmospheric Pressure Chemical Ionization (APCI-MS) Protocol
-
Instrument: LC-MS system with an APCI source.
-
Ionization Mode: Positive Ion
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 400 °C
-
Source Temperature: 130 °C
-
Mass Range: m/z 50-500
Conclusion and Recommendations
The optimal mass spectrometry technique for the analysis of this compound and its derivatives is contingent upon the analytical objective.
-
For unambiguous structural elucidation and identification of unknown derivatives , Electron Ionization (EI) is the method of choice due to its extensive and reproducible fragmentation patterns. The resulting mass spectral library can be used for future compound identification.
-
For routine reaction monitoring and quantification where the molecular weight is the primary identifier , Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are superior due to their high sensitivity and the generation of a prominent molecular ion.
-
ESI is preferred for more polar derivatives or when interfacing with standard reverse-phase liquid chromatography.
-
APCI is a robust alternative for less polar derivatives and can be more tolerant of complex sample matrices.
-
By understanding the principles and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these important chemical entities.
References
- Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. (n.d.).
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]
- Mass Spectrometry Ionization Methods. (n.d.). Emory University.
- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.
- Ionization Methods in Organic Mass Spectrometry. (n.d.).
-
Acetone chemical ionization studies. VIII: pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Straight to the Source: ESI vs APCI…. (2020, January 13). Microsaic Systems. Retrieved from [Link]
- Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.).
-
Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. (n.d.). ResearchGate. Retrieved from [Link]
-
Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). [Video]. YouTube. Retrieved from [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage. Retrieved from [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. microsaic.com [microsaic.com]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
A Comparative Guide to the Reactivity of 2-Bromo-3-chloro-5-nitropyridine and 2,3-dichloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, pyridines are indispensable scaffolds. Their functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the reactivity of two key pyridine-based building blocks: 2-Bromo-3-chloro-5-nitropyridine and 2,3-dichloropyridine. Understanding their relative reactivity is paramount for designing efficient synthetic routes and developing novel molecular entities.
Theoretical Framework: Unpacking the Electronic Drivers of Reactivity
The propensity of a pyridine derivative to undergo SNAr is fundamentally governed by the electronic properties of its substituents. The pyridine nitrogen itself is electron-withdrawing, rendering the ring electron-deficient and thus more susceptible to nucleophilic attack than benzene.[1] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.[2][3]
This compound: This molecule is primed for high reactivity. The potent electron-withdrawing nitro group (-NO2) at the 5-position significantly depletes electron density from the entire ring, making all positions more electrophilic.[4][5] This strong activation, coupled with the presence of two leaving groups (bromo and chloro), makes it a highly reactive substrate for SNAr.
2,3-dichloropyridine: In contrast, 2,3-dichloropyridine lacks the powerful activating effect of a nitro group. While the chlorine atoms are electron-withdrawing through induction, their effect is less pronounced than that of a nitro group. Consequently, this molecule is expected to be significantly less reactive towards nucleophiles.
The regioselectivity of nucleophilic attack is also a critical consideration. In this compound, the primary site of attack is anticipated to be the C2 position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen and the nitro group, which stabilize the transition state and the Meisenheimer intermediate.[2][6] For 2,3-dichloropyridine, while both C2 and C3 are potential reaction sites, attack at the C2 position is generally favored due to the direct electronic influence of the ring nitrogen.[2]
Visualizing the Mechanistic Landscape
The accepted mechanism for SNAr reactions is a two-step addition-elimination process proceeding through a Meisenheimer complex.[3][7] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups.[8][9]
Caption: Generalized mechanisms for Nucleophilic Aromatic Substitution (SNAr).
Experimental Design for a Comparative Reactivity Study
To empirically validate the theoretical predictions, a robust experimental protocol is essential. A competitive kinetic study provides a direct comparison of the reactivity of the two substrates under identical conditions.
Objective:
To quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 2,3-dichloropyridine with a common nucleophile.
Materials:
-
This compound
-
2,3-dichloropyridine
-
Morpholine (or other suitable secondary amine nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and 2,3-dichloropyridine in anhydrous DMF.
-
Internal Standard: Add a known amount of the internal standard to the reaction mixture.
-
Initiation: Add a measured amount of morpholine (as the limiting reagent) to the reaction mixture to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a dilute acid solution).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the corresponding substitution products.
-
Data Processing: Plot the concentration of the reactants and products as a function of time. The relative rates of reaction can be determined by comparing the rates of consumption of the two pyridine substrates.
Caption: Workflow for the comparative kinetic study.
Expected Results and Data Interpretation
The experimental data is expected to show a significantly faster rate of reaction for this compound compared to 2,3-dichloropyridine. This is a direct consequence of the strong electron-withdrawing nature of the nitro group, which lowers the activation energy for the rate-determining nucleophilic addition step.
Table 1: Predicted Comparative Reactivity Data
| Feature | This compound | 2,3-dichloropyridine | Rationale |
| Relative Reaction Rate | High | Low | The -NO2 group is a powerful activating group for SNAr.[4][5] |
| Primary Site of Attack | C2 | C2 | Proximity to the ring nitrogen stabilizes the intermediate.[2] |
| Leaving Group Preference | Br > Cl | Cl | The C-Br bond is generally weaker than the C-Cl bond. |
| Reaction Conditions | Milder (lower temp., shorter time) | Harsher (higher temp., longer time) | Higher reactivity allows for less forcing conditions. |
Conclusion for the Synthetic Chemist
The choice between this compound and 2,3-dichloropyridine as a synthetic precursor is dictated by the desired reactivity and the tolerance of other functional groups to the reaction conditions.
-
This compound is the substrate of choice when high reactivity is required. Its activated nature allows for SNAr reactions to proceed under mild conditions, which is advantageous when working with sensitive functional groups. The presence of two different halogens also offers the potential for sequential, regioselective substitutions.
-
2,3-dichloropyridine is a less reactive but still valuable building block. Its lower reactivity can be exploited to achieve selectivity in molecules containing multiple electrophilic sites. Functionalization of this substrate often requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles.
Ultimately, a thorough understanding of the electronic factors governing the reactivity of these substituted pyridines empowers the medicinal and synthetic chemist to make informed decisions in the design and execution of complex synthetic strategies.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). RSC Advances.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17). Chemistry Stack Exchange.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.).
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025-08-07). ScienceDirect.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.).
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019-01-30).
- Nucleophilic arom
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
- Concerted Nucleophilic Aromatic Substitutions. (n.d.).
- Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. (n.d.). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-3-chloro-5-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective therapeutics. 2-Bromo-3-chloro-5-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds, making its purity assessment a critical step in quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of this compound, grounded in established scientific principles and regulatory expectations.
The narrative that follows is designed to go beyond a simple recitation of protocols. It aims to elucidate the rationale behind methodological choices, empowering the reader to not only replicate these methods but also to adapt and troubleshoot them effectively. Our discussion will be anchored in the principles outlined by major pharmacopeias and regulatory bodies, ensuring a framework of trustworthiness and scientific integrity.[1][2][3][4][5]
The Critical Role of Chromatography in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. The choice of the chromatographic mode is paramount and is dictated by the physicochemical properties of the analyte. This compound, with its polar nitro group and halogen substituents on an aromatic ring, presents an interesting case for method development.
This guide will compare two primary HPLC approaches:
-
Reversed-Phase HPLC (RP-HPLC): The workhorse of the pharmaceutical industry, employing a non-polar stationary phase and a polar mobile phase.
-
Normal-Phase HPLC (NP-HPLC): A valuable alternative that utilizes a polar stationary phase and a non-polar mobile phase, often providing complementary selectivity.
Method 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Standard
RP-HPLC is typically the first choice for the analysis of moderately polar to non-polar compounds. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (octadecylsilane) column is a logical starting point due to its wide applicability and proven robustness.
Causality Behind Experimental Choices
-
Stationary Phase: An Ascentis C18 column is proposed. C18 phases provide excellent hydrophobic retention for the pyridine ring, while still being suitable for moderately polar compounds. The choice of a well-end-capped, high-purity silica backbone minimizes undesirable interactions with residual silanols, leading to better peak shape.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient elution is chosen to ensure that any potential impurities, which may have a wide range of polarities, are eluted with good peak shape in a reasonable timeframe. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible retention of ionizable compounds.
-
Detection: Based on the UV-absorbing properties of the nitro-aromatic system, a detection wavelength of 254 nm is proposed. Many aromatic compounds, including pyridine derivatives, exhibit strong absorbance at this wavelength.
Experimental Protocol: RP-HPLC
Objective: To separate this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC (NP-HPLC) - An Alternative Approach
NP-HPLC offers an orthogonal separation mechanism to RP-HPLC, making it an excellent confirmatory technique or a primary method when dealing with very polar compounds or isomers that are difficult to resolve by reversed-phase.[6] In NP-HPLC, the stationary phase is polar (e.g., silica or a bonded phase with polar functional groups), and the mobile phase is non-polar.
Causality Behind Experimental Choices
-
Stationary Phase: A silica column is a classic choice for NP-HPLC. The polar silanol groups on the silica surface interact with the polar functionalities of the analyte, primarily the nitro group and the nitrogen atom of the pyridine ring.
-
Mobile Phase: A mixture of hexane and isopropanol is proposed. Hexane serves as the non-polar weak solvent, while isopropanol is the polar strong solvent. The proportion of isopropanol is adjusted to control the elution of the analytes. The use of non-polar solvents makes this technique suitable for samples that are not soluble in aqueous media.
-
Detection: The detection wavelength remains at 254 nm, as the UV absorbance of the analyte is independent of the chromatographic mode.
Experimental Protocol: NP-HPLC
Objective: To provide an alternative, orthogonal separation method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV detector. (Note: Ensure the system is compatible with normal-phase solvents).
Chromatographic Conditions:
-
Column: Silica, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 90:10 (v/v) n-Hexane: Isopropanol
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Comparative Performance Data
The following table presents a hypothetical but realistic comparison of the expected performance of the two methods.
| Parameter | RP-HPLC Method | NP-HPLC Method | Rationale for Performance |
| Selectivity for Polar Impurities | Excellent | Good | RP-HPLC excels at retaining and separating compounds with varying hydrophobicity. Polar impurities will elute early and are generally well-resolved from the main peak. |
| Selectivity for Non-polar Impurities | Good | Excellent | NP-HPLC provides strong retention for polar compounds, allowing non-polar impurities to elute quickly and with good separation. |
| Analysis Time | ~30 minutes (including re-equilibration) | ~15 minutes (isocratic) | The gradient in the RP-HPLC method increases the total run time, while the isocratic NP-HPLC method is faster. |
| Solvent Consumption | Moderate | Moderate | Flow rates are comparable. The choice of solvents may have cost and environmental implications. |
| Robustness & Reproducibility | High | Moderate | RP-HPLC methods with buffered mobile phases are generally very robust. NP-HPLC can be sensitive to trace amounts of water in the mobile phase, which can affect reproducibility. |
| Compatibility with MS | High (with volatile buffers) | Low | The salts in the proposed RP-HPLC mobile phase are not MS-friendly. However, they can be replaced with volatile alternatives like formic acid or ammonium acetate. NP-HPLC solvents are less compatible with standard ESI-MS interfaces. |
Self-Validating Systems: Ensuring Trustworthiness
For any analytical method to be considered trustworthy, it must be validated to ensure it is fit for its intended purpose. The validation of these HPLC methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution between the main peak and any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 80% to 120% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Visualizing the Workflow and Mechanisms
To further clarify the processes described, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Separation Mechanism in RP-HPLC.
Conclusion
Both reversed-phase and normal-phase HPLC methods offer viable pathways for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control, the robustness and familiarity of the RP-HPLC method make it the preferred choice. However, the NP-HPLC method serves as a powerful orthogonal technique for confirmatory analysis and for resolving impurities that may co-elute in the reversed-phase system. A thorough method validation according to ICH guidelines is essential to ensure the reliability and trustworthiness of the chosen method in a regulated environment.
References
- 1. Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. ijssst.info [ijssst.info]
- 7. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-3-chloro-5-nitropyridine
Introduction: The Strategic Importance of Functionalized Nitropyridines
Substituted nitropyridines are pivotal building blocks in the synthesis of high-value organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Their inherent electronic properties and the synthetic versatility of the nitro and halide functionalities make them prized intermediates. 2-Bromo-3-chloro-5-nitropyridine, in particular, presents a fascinating case for selective functionalization. The presence of two distinct halogen atoms at the C2 and C3 positions, activated by the electron-withdrawing nitro group at C5, opens the door for sequential, site-selective cross-coupling reactions. The judicious choice of a palladium catalyst is paramount in controlling which halogen participates in the reaction, thereby dictating the final product. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, offering insights into catalyst selection to achieve desired synthetic outcomes.
Understanding the Reactivity Landscape: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The bond dissociation energies of carbon-halogen bonds generally follow the trend C-I < C-Br < C-Cl. Consequently, the C-Br bond at the 2-position of this compound is inherently more reactive towards oxidative addition than the C-Cl bond at the 3-position. This intrinsic difference in reactivity forms the basis for achieving chemoselective functionalization. By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively cleave the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
However, the electronic environment of the pyridine ring, influenced by the potent electron-withdrawing nitro group, can modulate this reactivity. For some dihalopyridines, the presence of a nitro group has been observed to alter the expected site selectivity. While the C2 position on a pyridine ring is generally more electrophilic and thus more reactive in oxidative addition, strong electronic effects can sometimes favor reaction at other positions. For this compound, the primary expectation remains that the C-Br bond will be preferentially activated under milder conditions.
Comparative Analysis of Palladium Catalysts
The choice of the palladium catalyst, particularly the ligand, is the most critical factor in determining the efficiency and selectivity of a cross-coupling reaction. The ligand influences the steric and electronic properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. For the selective coupling at the C-Br bond of this compound, several palladium catalysts can be employed.
| Catalyst System (Pd Precursor / Ligand) | Typical Conditions | Outcome & Remarks |
| Pd(PPh₃)₄ | K₂CO₃, 1,4-Dioxane/H₂O, 80-100 °C | A classic, versatile catalyst. Generally effective for C-Br activation. May require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | K₂CO₃, 1,4-Dioxane/H₂O, 80-100 °C | SPhos is a bulky, electron-rich phosphine that often promotes efficient coupling with chloro- and bromo-heterocycles. |
| PdCl₂(dppf) | Na₂CO₃, DMF/H₂O, 60-80 °C | The dppf ligand can provide good stability and activity for the catalyst. Often used for a broad range of substrates. |
| Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene or Dioxane, 80-110 °C | XPhos is another highly effective Buchwald ligand for challenging couplings, including those with heteroaryl chlorides and bromides. |
Experimental Insight: For the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-Br position, a catalyst system comprising Pd(OAc)₂ with a bulky biarylphosphine ligand such as SPhos or XPhos is often a reliable choice. These ligands facilitate the oxidative addition to the C-Br bond and promote high catalytic turnover, often leading to excellent yields of the 2-aryl-3-chloro-5-nitropyridine product.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. The selective amination at the C-Br bond of this compound can be achieved with careful catalyst selection.
| Catalyst System (Pd Precursor / Ligand) | Typical Conditions | Outcome & Remarks |
| Pd₂(dba)₃ / BINAP | NaOt-Bu, Toluene, 80-100 °C | A well-established catalyst system for C-N coupling. Effective for a range of primary and secondary amines. |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃, Toluene or Dioxane, 100-110 °C | RuPhos is a highly active ligand for the amination of heteroaryl halides, often providing high yields under milder conditions. |
| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | K₃PO₄, t-BuOH, 100 °C | This pre-catalyst system is often very effective for challenging aminations, including those with primary amines and less reactive aryl halides. |
Experimental Insight: For the selective Buchwald-Hartwig amination at the C-Br position, a catalyst system composed of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as RuPhos is highly recommended. The use of a strong, non-nucleophilic base like Cs₂CO₃ is often crucial for efficient catalysis.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted aromatics by reacting a terminal alkyne with an aryl halide. This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.
| Catalyst System (Pd Precursor / Co-catalyst / Ligand) | Typical Conditions | Outcome & Remarks |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF or DMF, Room Temp. to 60 °C | The classic Sonogashira catalyst system. Generally effective for aryl bromides. |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH, DMF, 80-100 °C | A common and effective system for a variety of substrates. The amine acts as both the base and a solvent. |
| Pd(dppf)Cl₂ / CuI | Cs₂CO₃, 1,4-Dioxane, 60-80 °C | The dppf ligand can enhance catalyst stability and activity, particularly with more challenging substrates. |
Experimental Insight: For the chemoselective Sonogashira coupling of a terminal alkyne to the C-Br position of this compound, the standard conditions of a palladium/copper co-catalyst system are generally effective. A combination of Pd(PPh₃)₂Cl₂ and CuI in the presence of an amine base like triethylamine often provides good to excellent yields of the 2-alkynyl-3-chloro-5-nitropyridine product.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
General Procedure for Buchwald-Hartwig Amination
General Procedure for Sonogashira Coupling
Conclusion
The selective functionalization of this compound is a synthetically valuable endeavor, and palladium catalysis offers a powerful and versatile toolkit to achieve this. The intrinsic reactivity difference between the C-Br and C-Cl bonds provides a basis for chemoselectivity, which can be finely tuned through the astute choice of the palladium catalyst system. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a range of catalysts from classical to more advanced systems can be employed to selectively functionalize the C-Br position. This guide serves as a starting point for researchers to navigate the catalyst landscape and make informed decisions to accelerate their synthetic programs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Navarro, O., Marion, N., & Nolan, S. P. (2006). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
A Senior Application Scientist's Guide to Validating Product Structures from Reactions of 2-Bromo-3-chloro-5-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: Strategic Overview: The Challenge of 2-Bromo-3-chloro-5-nitropyridine
This compound is a pivotal heterocyclic building block in medicinal and agrochemical research.[1] Its utility is derived from the distinct reactivity of its two halogen substituents, which can be selectively targeted through various synthetic transformations. The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group at the 5-position, makes this scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for palladium-catalyzed cross-coupling reactions.[2]
However, this dual reactivity presents a critical challenge: regioselectivity . When this molecule undergoes a substitution or coupling reaction, the incoming group can potentially replace either the bromine at the C2 position or the chlorine at the C3 position. Incorrect structural assignment of the resulting product can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.
This guide provides a robust, field-proven framework for validating the structure of reaction products derived from this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, establishing a self-validating system for structural elucidation.
Part 2: The Reactivity Landscape & The Question of Regiochemistry
Understanding the electronic and steric environment of the starting material is paramount to predicting and subsequently confirming the reaction outcome. The primary transformations involve SNAr and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3] The nitro group at C5 strongly stabilizes negative charge at the ortho (C4, C6) and para (C2) positions. The C3 position is meta to the nitro group and receives no such resonance stabilization.[4] Therefore, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the bromide.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki and Buchwald-Hartwig, the first step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[5][6] Generally, the C-Br bond is more reactive and undergoes oxidative addition more readily than the more stable C-Cl bond. This intrinsic reactivity difference strongly favors substitution at the C2 position.
This leads to a primary hypothesis for most reactions: substitution will preferentially occur at the C2-Bromo position. The following validation workflow is designed to rigorously test this hypothesis.
Caption: Predicted reactivity pathways for this compound.
Part 3: The Validation Workflow: A Triad of Analytical Certainty
A multi-technique approach is essential for unambiguous structure determination. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: A standard workflow for the validation of synthetic products.
Mass Spectrometry (MS): The First Checkpoint
Core Directive: To confirm that the reaction has produced a product of the expected molecular weight and to verify the elemental composition, specifically the number of remaining halogen atoms.
Causality of Choice: MS provides a rapid and high-sensitivity confirmation of the product's mass. Crucially, the distinct isotopic patterns of chlorine (35Cl:37Cl ≈ 3:1) and bromine (79Br:81Br ≈ 1:1) create a unique "fingerprint" in the mass spectrum, allowing for confident identification of halogen-containing compounds.[7][8][9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 10-50 µg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]+ or [M-H]-).
-
Analysis: Acquire the spectrum on a high-resolution instrument (e.g., TOF, Orbitrap) capable of mass accuracy < 5 ppm.
-
Data Interpretation:
-
Verify that the measured mass of the molecular ion matches the theoretical exact mass of the expected product.
-
Analyze the isotopic pattern of the molecular ion cluster. For a C2-substituted product (containing one chlorine), expect a prominent M+2 peak with approximately one-third the intensity of the M peak. For a C3-substituted product (containing one bromine), expect an M+2 peak of nearly equal intensity to the M peak.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Arbiter
Core Directive: To determine the precise connectivity of the atoms in the molecule and definitively distinguish between the C2- and C3-substituted isomers.
Causality of Choice: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[11] The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its electronic environment, and through-bond spin-spin coupling provides direct evidence of atom connectivity.[12] For substituted pyridines, the positions of the aromatic protons are highly diagnostic.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The aromatic region (typically δ 7.0-9.0 ppm) is of primary interest. Protons ortho to the ring nitrogen or the nitro group are the most deshielded and appear furthest downfield.[11][12]
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.
-
2D NMR (if necessary): If assignments are ambiguous, acquire 2D spectra such as COSY (connects coupled protons) and HMBC (shows long-range H-C correlations, typically 2-3 bonds). HMBC is particularly useful for identifying the carbon to which a substituent is attached by observing correlations from the substituent's protons to the pyridine ring carbons.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
Core Directive: To provide an absolute, three-dimensional structure of the molecule, leaving no room for ambiguity.
Causality of Choice: When a high-quality single crystal can be grown, X-ray crystallography is the gold standard for structural determination.[13][14] It provides precise bond lengths, bond angles, and the unequivocal position of every atom in the crystal lattice.[15] This method is particularly valuable for novel compounds, for resolving disputes from spectroscopic data, or for publication in high-impact journals.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes). Other methods include vapor diffusion and slow cooling.
-
Crystal Selection: Identify a well-formed, clear crystal under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Part 4: Data Triangulation and Comparative Analysis
The power of this workflow lies in comparing the data from each technique to build an unshakeable structural assignment. The key differentiator between the C2- and C3-substituted isomers will be the pattern of signals in the ¹H NMR spectrum.
Let's consider the reaction with a generic nucleophile, "Nu".
| Feature | C2-Substituted Isomer (Predicted) | C3-Substituted Isomer (Alternative) | Rationale |
| Structure | 2-Nu-3-chloro-5-nitropyridine | 3-Nu-2-bromo-5-nitropyridine | - |
| MS Isotope Pattern | Contains 1 Cl. M+2 peak is ~33% of M. | Contains 1 Br. M+2 peak is ~98% of M. | The distinct isotopic abundances of Cl and Br provide a clear diagnostic marker.[9] |
| ¹H NMR Aromatic Signals | Two signals, each a doublet (d). | Two signals, each a doublet (d). | The two remaining aromatic protons are on adjacent carbons (C4 and C6) and will split each other. |
| ¹H NMR Chemical Shifts | H6 proton will be significantly downfield (δ > 8.8 ppm). H4 proton will be further upfield. | H4 and H6 protons will have distinct, but less differentiated, chemical shifts. | The H6 proton is ortho to both the ring nitrogen and the nitro group, causing extreme deshielding.[11][12] In the C3-substituted isomer, H6 is ortho to N and meta to NO₂, while H4 is ortho to NO₂ and meta to N. This results in a different and less extreme deshielding pattern. |
| ¹H-¹H Coupling (J) | 4JH4-H6 coupling constant will be small (~2-3 Hz). | 4JH4-H6 coupling constant will be small (~2-3 Hz). | This represents a meta-coupling. |
References
-
Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem. 11
-
What is the NMR spectrum of Pyridine Series compounds like? BTC Blog. 12
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate.
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH).
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate.
-
(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
-
Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
-
Buchwald–Hartwig amination. Wikipedia.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Taylor & Francis Online.
-
Regioselectivity. Wikipedia.
-
Regioselectivity – Knowledge and References. Taylor & Francis.
-
Synthesis, structural characterization, and magnetic studies of polynuclear iron complexes with a new disubstituted pyridine ligand. PubMed.
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Medium.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Nucleophilic aromatic substitution. chemeurope.com.
-
US Patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate.
-
2-Bromo-5-nitropyridine | 4487-59-6. ChemicalBook.
-
16.6 Nucleophilic Aromatic Substitution. OpenStax.
-
Procuring Essential Intermediates: Your Guide to Sourcing this compound. Medium.
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
-
A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem. 16
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate.
-
Suzuki Reaction example 3. YouTube.
-
The molecule that gave the mass spectrum shown here contains a ha... Pearson+.
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
-
Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Benchchem. 2
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate.
-
3-Bromo-2-chloro-5-nitropyridine. PubChem.
-
Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.
-
Mass Spectrometry. Michigan State University Department of Chemistry.
Sources
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Reactivity of 2-Bromo-3-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their utility is largely defined by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, which allows for the strategic introduction of a wide array of functional groups. Among these, 2-bromo-3-chloro-5-nitropyridine is a substrate of increasing interest due to its multiple reactive sites. This guide provides a comprehensive comparison of its reactivity profile against other halogenated pyridines, grounded in mechanistic principles and supported by available experimental data.
The Principles of Reactivity: Nucleophilic Aromatic Substitution on the Pyridine Ring
The propensity of a halogenated pyridine to undergo nucleophilic aromatic substitution is governed by a confluence of electronic and steric factors. The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that predisposes it to nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, as the electronegative ring nitrogen can stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[1]
The introduction of a potent electron-withdrawing group, such as a nitro (-NO₂) group, further activates the ring for SNAr. The activating effect is maximized when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[2]
Analyzing the Reactivity of this compound
In this compound, we are presented with a fascinating case for regioselectivity. The molecule possesses two potential leaving groups, a bromine atom at the C2 position and a chlorine atom at the C3 position, with a strongly activating nitro group at C5.
Electronic Considerations:
-
Activation of the C2 Position: The bromine atom at the C2 position is ortho to the ring nitrogen. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogen, a stabilizing factor.
-
Activation of the C3 Position: The chlorine atom at the C3 position is meta to the ring nitrogen. Consequently, the ring nitrogen offers no resonance stabilization for a nucleophilic attack at this site. However, the C3 position is ortho to the strongly electron-withdrawing nitro group at C5. This proximity allows for powerful inductive withdrawal of electron density, making the C3 carbon electrophilic.
-
The Role of the Nitro Group: The nitro group at C5 is para to the C2 position, providing significant resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at C2. Conversely, the nitro group is meta to the C3 position, offering only inductive stabilization for an attack at C3.
Based on these electronic arguments, the C2 position is doubly activated by both the ring nitrogen (resonance) and the nitro group (resonance), making it the more favorable site for nucleophilic attack compared to the C3 position, which is primarily activated by the inductive effect of the adjacent nitro group.
Leaving Group Ability:
In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the electronegativity of the halogen is often more critical than its bond strength to carbon. The typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I.[3] This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic and susceptible to nucleophilic attack. While chlorine is more electronegative than bromine, their reactivity as leaving groups in SNAr is often comparable.
Predicted Regioselectivity:
Considering the superior electronic activation at the C2 position (ortho to nitrogen and para to the nitro group), it is predicted that nucleophilic aromatic substitution on this compound will preferentially occur at the C2 position, leading to the displacement of the bromide ion.
Comparative Reactivity with Other Halogenated Pyridines
Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.83 x 10⁻⁵ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 1.08 x 10⁻⁴ | Moderate-High |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.33 x 10⁻¹ | Very High |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196, for reactions in ethanol.
Table 2: Comparative Reactivity of 2-Chloronitropyridines with Sodium Arenethiolates
| Nucleophile (Sodium Arenethiolate) | 2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹) | 2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹) |
| p-CH₃ | 1.25 | 0.20 |
| H | 0.90 | 0.14 |
| p-Cl | 1.80 | 0.29 |
Data extracted from a study by El-Bardan (2002) for reactions in methanol at 30°C, as cited in a BenchChem application note.[2]
-
Positional Activation is Key: The reactivity of chloronitropyridines is highly dependent on the relative positions of the leaving group and the nitro group. 4-Chloro-3-nitropyridine, with the leaving group para to the ring nitrogen and ortho to the nitro group, is exceptionally reactive.
-
Ortho vs. Para Nitro Activation: 2-Chloro-3-nitropyridine (ortho nitro activation) is significantly more reactive than 2-chloro-5-nitropyridine (para nitro activation) in these examples. This highlights the powerful activating effect of a nitro group positioned ortho to the reaction center.
-
Inferred Reactivity of this compound: Based on these trends, the C2-bromo position in this compound is expected to be highly reactive, benefiting from activation by both the ring nitrogen and the para-nitro group. Its reactivity is likely to be comparable to or slightly greater than that of 2-chloro-5-nitropyridine, with the caveat that bromine can be a slightly better leaving group than chlorine in some SNAr systems. The C3-chloro position, lacking direct resonance stabilization from the ring nitrogen, is expected to be significantly less reactive.
Experimental Protocols
To facilitate direct comparison and further investigation, the following is a detailed, adaptable protocol for a representative SNAr reaction.
Protocol: Comparative Amination of Halogenated Nitropyridines
Objective: To compare the reactivity of this compound and a reference compound (e.g., 2-chloro-5-nitropyridine) in a nucleophilic aromatic substitution reaction with a primary amine.
Materials:
-
This compound
-
2-Chloro-5-nitropyridine (or other reference halopyridine)
-
Primary amine (e.g., benzylamine) (1.0-1.2 equivalents)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate eluent system
Procedure:
-
Reaction Setup: In separate, identical round-bottom flasks, dissolve this compound (1.0 eq) and the reference halopyridine (1.0 eq) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: To each flask, add the primary amine (1.0-1.2 equivalents) at room temperature with stirring.
-
Reaction: Heat both reaction mixtures to 80 °C and maintain for a set period (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) to observe the consumption of the starting material and the formation of the product.
-
Work-up: After the designated reaction time, cool the reaction mixtures to room temperature. Extract each mixture with ethyl acetate (2 x 25 mL). Combine the organic layers for each reaction separately and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the yield of each product and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and regioselectivity of the substitution.
Self-Validation: Consistent reaction conditions (temperature, concentration, stoichiometry) for both substrates are critical for a valid comparison. The progress of the reaction, as monitored by TLC, will provide a qualitative measure of the relative reaction rates. Quantitative analysis of aliquots by GC-MS or HPLC at different time points can provide kinetic data.
Visualization of Mechanisms and Workflows
SNAr Reaction Mechanism
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Workflow
Caption: A generalized workflow for the comparative SNAr reactivity study.
Conclusion
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263. [Link]
- European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. [Link]
-
Terrier, F., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8729–8740. [Link]
-
PubChem. 3-Bromo-2-chloro-5-nitropyridine. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-3-chloro-5-nitropyridine in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Among the myriad of available building blocks, halogenated nitropyridines serve as exceptionally versatile intermediates. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and the presence of halogens that act as synthetic handles for cross-coupling and displacement reactions.
This guide provides an in-depth cost-benefit analysis of a specific, highly functionalized reagent: 2-Bromo-3-chloro-5-nitropyridine. We will objectively compare its performance, cost, and synthetic versatility against common alternatives, supported by available data and established chemical principles. The goal is to equip you with the necessary insights to make informed decisions in the context of multi-step synthesis, balancing economic considerations with chemical efficiency and strategic value.
The Strategic Advantage of this compound: A Physicochemical Overview
This compound (CAS No: 75806-86-9) is a solid, crystalline compound whose synthetic power lies in its unique arrangement of functional groups. The strong electron-withdrawing nitro group at the 5-position significantly acidifies the ring protons and, more importantly, activates the C2 and C6 positions for nucleophilic attack. The presence of two different halogens at the 2- and 3-positions introduces a crucial element of differential reactivity, which is the cornerstone of its strategic value in sequential, multi-step syntheses.
The bromine atom at the C2 position is generally more susceptible to displacement than the chlorine atom at C3 in both SNAr and many palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for the selective functionalization of the C2 position while leaving the C3-chloro group intact for subsequent transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75806-86-9 | |
| Molecular Formula | C₅H₂BrClN₂O₂ | |
| Molecular Weight | 237.44 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-70 °C |
Cost Analysis: A Comparative Landscape
The initial procurement cost is a critical factor in any synthetic campaign, particularly for process development and scale-up. While prices are subject to market fluctuations and supplier variations, a general comparison provides a valuable baseline. This compound is a specialized reagent, and its cost reflects the complexity of its synthesis.
Table 2: Comparative Cost of this compound and Alternatives
| Compound | CAS Number | Representative Price (USD) | Purity | Suppliers |
| This compound | 75806-86-9 | Varies; specialized reagent | ≥97% | Sigma-Aldrich, Echemi suppliers[3] |
| 2,3-Dichloro-5-nitropyridine | 22353-40-8 | ~$40,000/kg; | 97-99% | RPN Organics, Sigma-Aldrich, ChemicalBook[4][5][6] |
| 2,5-Dibromo-3-nitropyridine | 15862-37-0 | ~$8,200/kg; | 98% | IndiaMART, ChemicalBook, Sigma-Aldrich[7][8] |
| 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 | ~ | 97-98% | Henan Fengda Chemical, Sigma-Aldrich[9] |
| 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 | ~ | 99% | Dideu Industries, Career Henan Chemical[10] |
Note: Prices are approximate and can vary significantly based on quantity, supplier, and market conditions. The provided figures are for comparative purposes.
As indicated, simpler dihalogenated pyridines like 2,3-dichloro-5-nitropyridine or 5-bromo-2-chloro-3-nitropyridine are often more commercially available at a lower bulk cost. The higher cost of this compound is a direct trade-off for its enhanced synthetic utility and the potential to streamline multi-step sequences, which we will explore next.
Benefit Analysis: The Value Proposition in Synthesis
The true value of a reagent is measured not just by its price, but by its ability to enable efficient, selective, and high-yielding transformations. This is where this compound distinguishes itself.
Pillar 1: Predictable Regioselectivity
The primary benefit is the differential reactivity of the C-Br and C-Cl bonds. In multi-step synthesis, the order of reactions is critical.[11][12] The ability to selectively address one position while preserving another for a later step can significantly shorten a synthetic route, avoiding the need for cumbersome protection-deprotection sequences.
-
SNAr Reactions: The C2 position, being flanked by two nitrogen atoms (in the pyridine ring and the nitro group), is highly activated. The C-Br bond is a better leaving group than C-Cl, leading to preferential substitution at C2 with a wide range of nucleophiles (amines, thiols, alkoxides).[13]
-
Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the C-Br bond undergoes oxidative addition more readily than the C-Cl bond, again favoring selective reaction at the C2 position.
This predictable selectivity is a significant advantage over symmetrical alternatives like 2,5-dibromo-3-nitropyridine, where achieving mono-functionalization can be challenging and often results in mixtures of products.
Pillar 2: Streamlining Multi-Step Syntheses
Consider a synthetic plan that requires the sequential introduction of two different groups onto a nitropyridine scaffold.
Caption: Sequential functionalization workflow using this compound.
This workflow demonstrates how the inherent properties of the starting material dictate a logical and efficient synthetic sequence. Attempting the same synthesis with 2,3-dichloro-5-nitropyridine would require harsher conditions for the first step and might offer poor selectivity, while using 2,5-dibromo-3-nitropyridine could lead to over-reaction and difficult purifications. The cost of the starting material may be higher, but the savings in terms of reaction steps, purification, and overall yield can be substantial.
Comparative Analysis with Alternatives
A judicious choice of starting material depends on the specific synthetic target.
Caption: Decision matrix for selecting a dihalonitropyridine intermediate.
-
vs. 2,3-Dichloro-5-nitropyridine: This alternative is less expensive but offers poor differentiation between the two chlorine atoms.[4][5] Achieving selective mono-substitution often requires careful control of stoichiometry and temperature, and may result in lower yields of the desired isomer. It is a viable choice only when the subsequent reaction partners have vastly different steric or electronic properties that can drive selectivity.
-
vs. 2,5-Dibromo-3-nitropyridine: While offering two reactive C-Br bonds, this isomer is unsuitable for building C2/C3 substitution patterns.[7] It is an excellent choice for creating C2/C5-disubstituted pyridines, but its use outside of that specific pattern is limited.
-
vs. 5-Bromo-2-chloro-3-nitropyridine: This isomer presents an interesting alternative.[9] The C2-chloro is activated by the adjacent nitro group and the ring nitrogen, while the C5-bromo is less so. This can allow for selective SNAr at C2, followed by cross-coupling at C5. The choice between this and this compound depends entirely on the desired final substitution pattern (C2/C3 vs. C2/C5).
Experimental Protocol: A Case Study
The following protocol describes a typical Sandmeyer reaction to produce a related compound, 5-bromo-2-chloro-3-nitropyridine, illustrating the general procedures involved in synthesizing these types of intermediates.[9][14]
Protocol: Synthesis of 5-Bromo-2-chloro-3-nitropyridine via Sandmeyer Reaction
This procedure demonstrates the conversion of an amino group to a chloro group, a common strategy in pyridine chemistry.
Materials:
-
2-Amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol)
-
6 M Hydrochloric acid (250 ml)
-
Sodium nitrite (NaNO₂, 8.3 g, 0.12 mol)
-
Copper(I) chloride (CuCl, 12.9 g, 0.13 mol)
-
38% Hydrochloric acid (concentrated)
-
0.88 Ammonia solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Grind 2-amino-5-bromo-3-nitropyridine to a fine powder and suspend it in 250 ml of 6 M HCl in a suitable reaction vessel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add solid sodium nitrite portion-wise, ensuring the internal temperature does not exceed 5 °C. This process should take approximately 45 minutes.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in degassed 38% HCl.
-
Add the freshly prepared CuCl solution to the diazonium salt suspension.
-
Allow the reaction mixture to warm gradually to room temperature over 90 minutes, then heat to 70 °C to drive the decomposition of the diazonium salt to completion.
-
Cool the reaction mixture, dilute with 750 ml of water, and bubble air through the solution for 30 minutes.
-
Adjust the pH to ~9 by carefully adding 0.88 ammonia solution.
-
Extract the aqueous mixture with diethyl ether (600 ml). Remove any insoluble solids by filtration.
-
Separate the organic layer and wash it sequentially with 5% ammonia solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product.[9][14]
Safety and Handling
Halogenated nitropyridines should be handled with care in a well-ventilated fume hood.[15]
-
Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17] They can cause skin and serious eye irritation.[18]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[15]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[15]
Conclusion and Authoritative Recommendation
The cost-benefit analysis of this compound is a classic case of balancing upfront investment against long-term synthetic efficiency. While its initial purchase price is higher than that of simpler dihalopyridines, its true value is realized in complex, multi-step syntheses where regiochemical control is paramount.
-
Sequential, regioselective functionalization at the C2 and C3 positions. The differential reactivity of the C-Br and C-Cl bonds is the key enabler for this approach.
-
Minimizing steps and avoiding protection/deprotection chemistry. The higher cost of the reagent can be easily offset by savings in labor, solvents, and purification costs over multiple steps.
-
Improving overall yield and simplifying purification. By ensuring a clean, selective first reaction, subsequent steps are often higher-yielding and generate fewer side products, streamlining the entire synthetic route.
For simpler applications, such as introducing a single substituent or when regioselectivity is not a concern, a less expensive alternative like 2,3-dichloro-5-nitropyridine may be more economical. However, for building molecular complexity with precision and efficiency, this compound is an authoritative and enabling tool in the arsenal of the modern synthetic chemist.
References
-
IndiaMART. 2,3-Dichloro-5-Nitropyridine at ₹ 40000/kg | Secunderabad | ID: 2855206959662. [Link]
-
IndiaMART. 2 5 Dibromo 3 Nitropyridine, 98% at ₹ 8200/kg in Hyderabad | ID: 2855459222530. [Link]
-
Otto Chemie Pvt. Ltd. 2,5-Dibromo-3-nitro-pyridine, 98%. [Link]
-
National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
-
WorldOfChemicals. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
-
PubChem. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]
-
CP Lab Safety. 2,5-Dibromo-3-nitropyridine, 1 gram, Each. [Link]
-
WorldOfChemicals. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. [Link]
-
Accela ChemBio Inc. SAFETY DATA SHEET. [Link]
- Google Patents.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. [Link]
-
Jubilant Ingrevia. 5-bromo-2-nitropyridine. [Link]
-
Lumen Learning. 15.5 Multistep synthesis with aromatics | Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
-
Chemistry LibreTexts. 10.10: An Introduction to Multiple Step Synthesis. [Link]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. indiamart.com [indiamart.com]
- 5. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [chemicalbook.com]
- 6. 2,3-Dichloro-5-nitropyridine 97 22353-40-8 [sigmaaldrich.com]
- 7. 2,5-Dibromo-3-nitropyridine | 15862-37-0 [chemicalbook.com]
- 8. indiamart.com [indiamart.com]
- 9. 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 [chemicalbook.com]
- 10. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [chemicalbook.com]
- 11. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. accelachem.com [accelachem.com]
- 16. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chloro-5-nitropyridine
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical reagents. 2-Bromo-3-chloro-5-nitropyridine, a halogenated nitroaromatic compound, is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2] However, its chemical structure—containing bromine, chlorine, and a nitro group on a pyridine ring—necessitates stringent protocols for its disposal.[1] Improper handling not only poses immediate risks to personnel but also carries significant environmental consequences.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The core principle is that this compound must be treated as a hazardous waste from the moment it is deemed unusable to its final destruction by a certified facility.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal-related activity, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, its classification can be inferred from structurally similar compounds. Analogous halogenated nitropyridines are classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[3][4]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Code | Precautionary Statement |
| Acute Toxicity, Oral | H301 / H302 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] |
| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing.[3] |
| Serious Eye Damage | H318 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
Essential Personal Protective Equipment (PPE):
Handling of this compound, whether in active use or during disposal preparation, requires a robust barrier between the researcher and the chemical.
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile rubber.[5] Always consult the glove manufacturer's compatibility chart.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5]
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[4][6] Ensure that full-length pants and closed-toe shoes are worn.[7]
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to prevent inhalation of dust.[8] If a fume hood is not available, a NIOSH-approved respirator may be required.[6]
Part 2: The Disposal Workflow: From Benchtop to Pickup
The disposal of this compound is not a single action but a multi-step process. The primary directive is clear: Do not dispose of this chemical down the drain or in regular trash. [7][9] Halogenated organic compounds are persistent environmental pollutants and require specific treatment technologies.[10]
The logical flow for proper disposal is outlined below.
Caption: Logical workflow for the safe disposal of this compound.
Part 3: Detailed Step-by-Step Disposal Protocol
This protocol details the actions required for compliant in-laboratory management of this compound waste.
1. Waste Segregation and Characterization:
-
Causality: this compound is a halogenated organic compound.[11] Mixing halogenated waste with non-halogenated waste streams needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous (and expensive) halogenated category.[12] Furthermore, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or acids, can lead to dangerous reactions.[9][13]
-
Procedure:
-
Designate a specific waste container solely for "Halogenated Organic Solids."[8]
-
This includes pure, unused this compound, reaction residues containing the compound, and any materials contaminated with it (e.g., weighing papers, gloves, silica gel).
-
2. Waste Collection and Containerization:
-
Causality: The container must maintain its integrity and prevent the release of the chemical into the environment. High-density polyethylene (HDPE) or glass containers are typically non-reactive and suitable for this purpose.[8] A secure, leak-proof cap is essential to prevent spills and vapor release.[8][14]
-
Procedure:
-
Select a clean, dry, and durable container made of HDPE or glass.
-
Ensure the container has a tightly sealing screw cap.
-
Place all waste materials directly into this container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the container closed at all times except when adding waste.[14][15]
-
3. Labeling of Waste Containers:
-
Causality: Accurate labeling is a regulatory requirement and is critical for safety. It informs everyone, including emergency responders, of the container's contents and associated hazards.
-
Procedure:
-
As soon as the first item of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[15]
-
Clearly write the full chemical name: "this compound" and any other chemical constituents. Do not use abbreviations.[14]
-
List all components and their approximate percentages.
-
Include the date the waste was first added and the name and location of the principal investigator or laboratory.[8]
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Causality: The SAA is a designated, secure location within the lab that minimizes the risk of spills and exposure while waste is being accumulated. Proper storage prevents accidental tipping, exposure to heat sources, and reaction with incompatible materials.
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be in a well-ventilated area, away from heat, open flames, and direct sunlight.[7]
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][13]
-
5. Arranging for Final Disposal:
-
Causality: The final step is the legal and environmentally sound removal of the hazardous waste from the laboratory. This must be handled by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). As a halogenated organic waste, the most probable disposal method is high-temperature incineration.[10] This thermal process is necessary to break the strong carbon-halogen bonds and destroy the organic molecule, preventing its release into the ecosystem.
-
Procedure:
-
Once the waste container is nearly full or has been stored for the maximum time allowed by your institution (e.g., 90 days), request a pickup from your EHS department.[8]
-
Follow your institution's specific procedures for submitting a waste pickup request.
-
Ensure the container is ready for transport with a clean exterior and a fully completed, legible label.
-
Part 4: Spill and Emergency Procedures
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing all appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material and spill residue into your designated halogenated waste container.[6]
-
Decontaminate the area with a suitable solvent, and place the cleaning materials into the waste container.
-
Wash hands thoroughly after the cleanup is complete.
Major Spill (Outside of a fume hood) or Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill Response:
By adhering to these rigorous procedures, you fulfill your professional obligation to ensure safety, protect the environment, and maintain regulatory compliance in your laboratory.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- 2-Bromo-5-chloro-3-nitropyridine AldrichCPR 75806-86-9. Sigma-Aldrich.
- 2-Bromo-5-chloro-3-nitropyridine - Safety D
- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. ACCELA CHEMBIO INC.
- SAFETY DATA SHEET - 2-Bromo-5-nitropyridine. Fisher Scientific.
- 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3. Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- 5-bromo-2-nitropyridine Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Cole-Parmer.
- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
- Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Labor
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- Procuring Essential Intermediates: Your Guide to Sourcing this compound. Le-Chem Ingredients.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-chloro-3-nitropyridine AldrichCPR 75806-86-9 [sigmaaldrich.com]
- 4. accelachem.com [accelachem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-3-chloro-5-nitropyridine
For the dedicated researcher, scientist, and drug development professional, the introduction of novel reagents into a synthesis workflow is a gateway to innovation. 2-Bromo-3-chloro-5-nitropyridine, a halogenated and nitrated pyridine derivative, presents as a valuable building block in the construction of complex molecular architectures. However, its chemical attributes necessitate a robust and informed approach to handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the causality behind each procedural step.
Disclaimer: This guide is based on safety information for closely related chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound before commencing any work.
Understanding the Hazard Profile: More Than Just Symbols
While a specific Safety Data Sheet for this compound is not universally available, the hazard profile of its isomers, such as 2-bromo-5-chloro-3-nitropyridine and 5-bromo-2-chloro-3-nitropyridine, provides a strong surrogate for risk assessment. These compounds are consistently classified as hazardous, and it is prudent to assume this compound shares these characteristics.
The primary concerns are:
-
Acute Toxicity (Oral): Isomers are rated as harmful to toxic if swallowed[1]. This is a critical consideration, not just for accidental ingestion, but for preventing contamination of hands and surfaces.
-
Skin Corrosion/Irritation: These compounds are known to cause skin irritation[2][3]. Prolonged contact can lead to more severe chemical burns.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[1][2].
-
Respiratory Irritation: As a solid, the dust of this compound can irritate the respiratory tract if inhaled[3].
Understanding these hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of the experimental setup and the subsequent cleanup and disposal procedures.
Core Directive: Personal Protective Equipment (PPE) - Your First and Last Line of Defense
The selection of PPE is not a matter of rote compliance but a direct response to the identified hazards. For handling this compound, a multi-layered approach is essential.
| Activity | Required Personal Protective Equipment | Rationale |
| Routine Handling (e.g., weighing, preparing solutions) | • Nitrile gloves (double-gloving recommended)• Chemical safety goggles• Lab coat | Prevents skin contact and protects eyes from accidental splashes. |
| Operations with Potential for Dusting or Aerosolization | • All PPE for routine handling• A NIOSH-approved respirator (e.g., N95) | Mitigates the risk of inhaling irritating dust particles. |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant apron or gown• Chemical safety goggles and a face shield• NIOSH-approved respirator | Provides enhanced protection against widespread contamination and inhalation of dust. |
| Waste Disposal | • Nitrile gloves• Lab coat• Chemical safety goggles | Ensures protection during the handling and sealing of hazardous waste containers. |
The Logic of PPE Selection
-
Nitrile Gloves: Offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and provides an extra layer of safety during doffing.
-
Chemical Safety Goggles: Essential to prevent solid particles or liquid splashes from entering the eyes[2].
-
Lab Coat: Protects skin and personal clothing from contamination.
-
Respirator: Necessary when the compound's dust can become airborne, as inhalation is a primary route of exposure that can lead to respiratory irritation[3].
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes risk by ensuring that all actions are deliberate and informed.
Preparation and Engineering Controls
-
Know Your Substance: Before handling, thoroughly read the supplier-specific Safety Data Sheet (SDS).
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control and contain any dust or vapors.
-
Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.
Handling Procedures
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use a spatula for transfers and avoid pouring the solid from a height.
-
Prevent Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Cleanliness: Keep the work area clean and tidy. Any contamination should be addressed immediately.
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean all equipment and surfaces that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of this compound and associated waste is a critical component of laboratory safety and environmental protection.
Waste Segregation and Collection
-
Hazardous Waste: All solid this compound, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous waste[2][3].
-
Designated Container: Collect all hazardous waste in a clearly labeled, sealed, and chemically resistant container.
-
No Drain Disposal: Never dispose of this compound or its solutions down the drain.
Disposal Workflow
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
